3-Mercapto-N-methylpropanamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-3-sulfanylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NOS/c1-5-4(6)2-3-7/h7H,2-3H2,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQTZFNKSHBQKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20886000 | |
| Record name | Propanamide, 3-mercapto-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20886000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52334-99-3 | |
| Record name | 3-Mercapto-N-methylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52334-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Mercapto-N-methylpropanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052334993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanamide, 3-mercapto-N-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanamide, 3-mercapto-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20886000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Methyl-3-sulfanylpropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.839 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Mercapto-N-methylpropanamide
This guide provides a comprehensive technical overview of 3-Mercapto-N-methylpropanamide, designed for researchers, scientists, and professionals in drug development. The content herein is structured to deliver not just data, but also field-proven insights into the molecule's synthesis, reactivity, and handling, grounded in established chemical principles.
Molecular Overview and Physicochemical Properties
This compound (CAS: 52334-99-3) is a bifunctional molecule featuring a terminal thiol (sulfhydryl) group and a secondary amide.[1][2] This unique combination of functional groups dictates its chemical behavior, making it a subject of interest for applications ranging from polymer chemistry to bioconjugation and materials science.
The thiol group is a potent nucleophile and is readily susceptible to oxidation, while the amide bond offers hydrolytic lability under specific conditions, providing a dualistic reactivity profile.
Molecular Structure
The structure of this compound is characterized by a three-carbon chain separating the thiol and amide functionalities.
Caption: 2D structure of this compound.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. It is crucial to note that experimental data for properties such as melting and boiling points are not consistently reported in public literature, which is common for specialized, non-commodity chemicals.
| Property | Value | Source |
| IUPAC Name | N-methyl-3-sulfanylpropanamide | [1] |
| CAS Number | 52334-99-3 | [1][3] |
| Molecular Formula | C₄H₉NOS | [1][4] |
| Molecular Weight | 119.19 g/mol | [1] |
| Polar Surface Area (PSA) | 71.39 Ų | [4] |
| LogP | 0.89260 | [4] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [5] |
Synthesis Pathway and Experimental Protocol
The synthesis of this compound can be efficiently achieved via the aminolysis of a 3-mercaptopropionate ester, such as methyl 3-mercaptopropionate, with methylamine. This approach is favored for its high atom economy and straightforward execution.
Synthesis Workflow
The logical flow for this synthesis involves the nucleophilic attack of methylamine on the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy group.
Caption: General workflow for the synthesis of this compound.
Detailed Synthesis Protocol
This protocol is adapted from a similar synthesis of an N-alkyl mercaptopropionamide.[6] The primary causality for specific steps, such as running the reaction under an inert atmosphere, is to prevent the oxidative dimerization of the thiol-containing starting material and product.
-
Reactor Setup: Equip a multi-necked reaction vessel with a magnetic stirrer, a thermometer, and a gas inlet connected to a nitrogen or argon source. The outlet should be vented through a trap containing bleach to neutralize any volatile mercaptan vapors.
-
Reagent Charging: To the vessel, add isopropanol (2 mL), followed by methyl 3-mercaptopropionate (2.0 g, 16.64 mmol).
-
Amine Addition: Add a solution of methylamine (e.g., 40% in water or an appropriate molar equivalent in a suitable solvent) (1.05 eq, ~17.5 mmol) to the reaction mixture.
-
Reaction Execution: Stir the reaction mixture under a nitrogen atmosphere. Maintain the internal temperature between 30-35°C for approximately 20 hours. The controlled temperature is a balance between ensuring a sufficient reaction rate and preventing side reactions or product degradation.
-
Workup and Extraction: After the reaction is complete (monitored by TLC or GC-MS), add dichloromethane (20 mL) to dilute the mixture. Transfer the solution to a separatory funnel. Wash sequentially with 0.1 N HCl to remove excess methylamine, followed by a brine wash to remove residual water.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product, which is often an oily solid. Further purification can be achieved via silica gel chromatography if necessary.
Chemical Reactivity and Mechanistic Pathways
The reactivity of this compound is dominated by its two functional groups. Understanding these distinct reactivities is critical for its application in further chemical transformations.
Thiol Group Reactivity: Oxidation Pathways
The sulfur atom in the thiol group is susceptible to oxidation and can exist in multiple oxidation states.[7] This reactivity is fundamental in fields like redox biology and polymer chemistry.[8][9]
Mild Oxidation to Disulfide: In the presence of mild oxidizing agents, or even atmospheric oxygen, thiols readily undergo oxidative coupling to form disulfides.[7][10] This reaction is reversible with the use of a reducing agent.[7]
Caption: Oxidation of a thiol (R-SH) to a disulfide (R-S-S-R).
Strong Oxidation to Sulfonic Acid: The use of strong oxidizing agents, such as hydrogen peroxide or potassium permanganate, can further oxidize the thiol group, typically through a sulfenic acid (R-SOH) and sulfinic acid (R-SO₂H) intermediate, to the stable sulfonic acid (R-SO₃H).[7][8][11]
Caption: Stepwise oxidation of a thiol to a sulfonic acid.
Amide Group Reactivity: Hydrolysis
Amide bonds are notably stable, but they can be cleaved through hydrolysis under either acidic or basic conditions, typically requiring heat.[12][13] This reaction breaks the amide bond to yield a carboxylic acid and an amine.[14][15]
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is first protonated, which significantly increases the electrophilicity of the carbonyl carbon.[12] This "activation" step is crucial as it makes the otherwise unreactive carbonyl group susceptible to nucleophilic attack by water.
-
Protonation: The carbonyl oxygen is protonated by an acid (H₃O⁺).
-
Nucleophilic Attack: A water molecule attacks the electrophilic carbonyl carbon.
-
Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom.
-
Elimination: The C-N bond cleaves, and the amine leaves as a neutral molecule.
-
Deprotonation: The protonated carbonyl of the carboxylic acid is deprotonated by water to regenerate the acid catalyst.
Base-Promoted Hydrolysis (Saponification): In basic conditions, the strong nucleophile, hydroxide ion (OH⁻), directly attacks the carbonyl carbon.[14][16] This process is not truly catalytic as the hydroxide is consumed.
-
Nucleophilic Attack: A hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, expelling the amide ion (⁻NHR), which is a strong base.
-
Acid-Base Reaction: The amide ion immediately deprotonates the newly formed carboxylic acid, resulting in a carboxylate salt and a neutral amine.
-
Protonation: An acidic workup is required in a final, separate step to protonate the carboxylate and yield the neutral carboxylic acid.[14]
Safety, Handling, and Storage
Hazard Profile: Aggregated GHS data indicates that this compound is toxic if swallowed and harmful in contact with skin or if inhaled.[1]
-
H301: Toxic if swallowed
-
H312: Harmful in contact with skin
-
H332: Harmful if inhaled
Handling and Personal Protective Equipment (PPE): Given its hazard profile, handling should occur in a well-ventilated area or a chemical fume hood.[17] Standard PPE, including chemical safety goggles, nitrile gloves, and a lab coat, is mandatory.[17]
Storage: The compound should be stored in a tightly sealed container in a cool, dry place.[5] An inert atmosphere is recommended for long-term storage to prevent oxidation of the thiol group. It is incompatible with strong bases, reducing agents, and oxidizing agents.[17]
Potential Applications
The dual functionality of this compound makes it a versatile building block.
-
Polymer and Materials Science: The thiol group can participate in thiol-ene "click" reactions or serve as a chain transfer agent in polymerization.
-
Bioconjugation: The thiol group can be used to attach the molecule to biomolecules or surfaces.
-
Pharmaceutical Research: Mercaptoacetamide derivatives have been investigated as potential inhibitors for enzymes like metallo-β-lactamases, which are involved in antibiotic resistance.[18]
-
Agrochemicals: Related mercaptan-containing molecules are used as intermediates in the synthesis of agrochemicals.[19]
References
- 1. This compound | C4H9NOS | CID 642906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propanamide, 3-mercapto-N-methyl- | 52334-99-3 [amp.chemicalbook.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Propanamide, 3-mercapto-N-methyl | CAS#:52334-99-3 | Chemsrc [chemsrc.com]
- 5. 52334-99-3 CAS MSDS (Propanamide, 3-mercapto-N-methyl-) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. Video: Preparation and Reactions of Thiols [jove.com]
- 8. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. aklectures.com [aklectures.com]
- 17. fishersci.com [fishersci.com]
- 18. N-Aryl mercaptoacetamides as potential multi-target inhibitors of metallo-β-lactamases (MBLs) and the virulence factor LasB from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Methyl 3-Mercaptopropionate [cpchem.com]
N-methyl 3-mercaptopropionamide synthesis pathway
An In-Depth Technical Guide to the Synthesis of N-methyl 3-mercaptopropionamide
Executive Summary
N-methyl 3-mercaptopropionamide is a bifunctional organic molecule featuring both a thiol and an amide group. This unique structure makes it a valuable building block in medicinal chemistry and materials science. Notably, its derivatives have emerged as promising inhibitors of metallo-β-lactamases (MBLs), enzymes that confer broad-spectrum antibiotic resistance to pathogenic bacteria.[1][2] The development of robust and efficient synthetic routes to this compound is therefore of significant interest to researchers in drug discovery and development. This guide provides an in-depth analysis of the core synthetic pathways for N-methyl 3-mercaptopropionamide, offering mechanistic insights, comparative analysis, and detailed experimental protocols tailored for researchers and chemical development professionals.
Introduction: Significance and Strategic Importance
Chemical Identity and Properties
N-methyl 3-mercaptopropionamide (CAS No. 52334-99-3) is an organosulfur compound with the chemical formula C₄H₉NOS.[3] Its structure contains a reactive thiol (-SH) group, which is susceptible to oxidation but also key to its biological activity, and a stable secondary amide group.
-
Molecular Formula: C₄H₉NOS
-
Molecular Weight: 119.19 g/mol [3]
-
IUPAC Name: N-methyl-3-sulfanylpropanamide[3]
-
Key Functional Groups: Thiol (-SH), Amide (-CONH-)
Applications in Drug Development
The primary driver for the synthesis of N-methyl 3-mercaptopropionamide and its analogs is their potential to combat antibiotic resistance. Metallo-β-lactamases (MBLs) are zinc-dependent enzymes that hydrolyze and inactivate a wide range of β-lactam antibiotics, including last-resort carbapenems.[4][5] The thiol group of mercaptopropionamide derivatives can effectively chelate the zinc ions in the MBL active site, inhibiting the enzyme and restoring the efficacy of co-administered antibiotics.[6] Several studies have demonstrated that N-aryl and other substituted mercaptopropionamides can reduce the minimum inhibitory concentration (MIC) of antibiotics against resistant bacterial strains by up to 256-fold, highlighting the therapeutic potential of this molecular scaffold.[1][2]
Core Synthesis Pathways
Two primary and logically sound strategies exist for the synthesis of N-methyl 3-mercaptopropionamide: the direct amidation of 3-mercaptopropionic acid and the aminolysis of a corresponding ester derivative. The choice between these pathways depends on factors such as starting material availability, scale, and required purity.
Pathway A: Direct Amidation of 3-Mercaptopropionic Acid
This is the most direct approach, involving the formation of an amide bond between the carboxylic acid group of 3-mercaptopropionic acid (3-MPA) and methylamine.
Direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable under standard conditions and requires either high temperatures to drive off water or, more commonly, the use of a coupling agent. The coupling agent activates the carboxylic acid, converting the hydroxyl group into a better leaving group and rendering the carbonyl carbon highly electrophilic for nucleophilic attack by methylamine.
Caption: Pathway A: Direct Amidation via an Activated Intermediate.
-
Choice of Coupling Agent: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) are commonly used. EDC is often preferred as its urea byproduct is water-soluble, simplifying purification, whereas the dicyclohexylurea byproduct of DCC is not and must be filtered.
-
Inert Atmosphere: The thiol group in 3-MPA is prone to oxidation, forming disulfide-linked dimers. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is a critical, field-proven step to minimize this side reaction and ensure higher purity of the target compound.
-
Temperature Control: Amide coupling reactions are often run at 0 °C initially and then allowed to warm to room temperature. This controlled approach mitigates potential side reactions and prevents the degradation of thermally sensitive reagents.
Pathway B: Aminolysis of a 3-Mercaptopropionic Acid Ester
This two-step approach first involves the esterification of 3-MPA (if the ester is not commercially available), followed by the reaction of the ester with methylamine to yield the desired amide.
The reaction between an ester, such as methyl 3-mercaptopropionate, and an amine is a classic nucleophilic acyl substitution.[7] The amine nitrogen attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses, expelling the alcohol (methanol) as a leaving group to form the more stable amide.
Caption: Pathway B: Aminolysis of a 3-Mercaptopropionate Ester.
-
Solvent Choice: The reaction can be run neat or in a solvent like isopropanol or methylene dichloride.[7] The solvent choice can influence reaction rate and solubility of reactants. Using an excess of methylamine (often as a solution in a solvent like THF or ethanol) can drive the reaction to completion.
-
Reaction Conditions: This pathway often requires mild heating (e.g., 30-40 °C) to proceed at a reasonable rate, though it is generally less sensitive than the coupling agent-mediated pathway.[7] The formation of methanol as a byproduct makes this reaction essentially irreversible under these conditions.
-
Starting Material Purity: The quality of the starting ester is paramount. The synthesis of methyl 3-mercaptopropionate itself can be achieved through Fischer esterification of 3-MPA with methanol using an acid catalyst, or through the reaction of methyl acrylate with hydrogen sulfide.[8][9][10] Ensuring the ester is free of unreacted acid is crucial for a clean aminolysis reaction.
Comparative Analysis of Synthesis Pathways
The selection of an optimal synthesis route requires a careful evaluation of several practical and chemical factors.
| Feature | Pathway A: Direct Amidation | Pathway B: Aminolysis of Ester |
| Starting Materials | 3-Mercaptopropionic Acid, Methylamine | Methyl 3-mercaptopropionate, Methylamine |
| Key Reagents | Coupling Agent (EDC, DCC), Base (DIPEA) | None required (or mild base) |
| Reaction Steps | One primary step | Two steps if ester is not available |
| Typical Conditions | 0 °C to Room Temperature, Inert Atmosphere | Room Temperature to ~40 °C[7] |
| Key Byproducts | Water, Urea derivative (water- or solid-soluble) | Methanol |
| Advantages | Direct, potentially faster overall process | Cleaner reaction, no coupling agents needed, volatile byproduct is easy to remove |
| Disadvantages | Cost of coupling agents, potential for side reactions, more complex purification | Requires an additional step if the starting ester is not commercially available |
| Trustworthiness | High, but sensitive to reagent quality and conditions | Very high, generally robust and high-yielding[7] |
Validated Experimental Protocols
The following protocols are provided as self-validating systems for the synthesis of N-methyl 3-mercaptopropionamide. Researchers should always conduct a thorough risk assessment before proceeding.
Protocol for Pathway A: Direct Amidation with EDC
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 3-mercaptopropionic acid (1.0 eq), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq), and hydroxybenzotriazole (HOBt, 1.1 eq) in anhydrous dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.
-
Amine Addition: Slowly add a solution of methylamine (1.2 eq, e.g., 2.0 M in THF) to the cooled reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 2 hours, then remove the ice bath and let it stir at room temperature for 16-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 3-MPA is consumed.
-
Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography (e.g., using a silica gel column with a hexane/ethyl acetate gradient) to yield the pure product.
Protocol for Pathway B: Aminolysis of Methyl 3-mercaptopropionate
This protocol is adapted from a validated synthesis of a similar N-alkyl mercaptopropionamide.[7]
-
Reaction Setup: In a multi-necked flask equipped with a stirrer, place methyl 3-mercaptopropionate (1.0 eq) and a suitable solvent such as isopropanol.
-
Amine Addition: Add a solution of methylamine (1.1-1.5 eq, e.g., 40% in water or 2.0 M in THF) to the flask. A trap containing bleach should be used to capture any excess methylamine vapor.
-
Reaction: Stir the mixture at a controlled temperature of 30-35 °C for 18-24 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting ester.
-
Work-up: After the reaction is complete, add methylene dichloride and transfer the mixture to a separatory funnel. Wash with water and then with brine to remove excess methylamine and any water-soluble impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product, which is often of high purity. Further purification can be achieved by chromatography if necessary.
Caption: General Experimental Workflow for Synthesis and Purification.
Safety and Handling Considerations
-
Thiols: 3-Mercaptopropionic acid and its derivatives possess a strong, unpleasant odor. All manipulations should be conducted in a well-ventilated fume hood. Thiols are also susceptible to air oxidation.[11]
-
Methylamine: Methylamine is a toxic and flammable gas or volatile liquid. It should be handled with extreme care using appropriate personal protective equipment (PPE), including respiratory protection.
-
Reagents: Coupling agents like EDC and DCC can be sensitizers. Solvents like dichloromethane are hazardous. Always consult the Safety Data Sheet (SDS) for all chemicals before use. The final product, N-methyl 3-mercaptopropionamide, is classified as acutely toxic and an irritant.[3]
Conclusion
The synthesis of N-methyl 3-mercaptopropionamide is readily achievable through two robust and well-understood chemical pathways. The direct amidation route offers a convergent approach, while the aminolysis of an ester provides a clean and often high-yielding alternative that avoids costly coupling agents. The choice of method will be dictated by project-specific requirements, including scale, cost, and available starting materials. Given the growing importance of this scaffold in the development of novel antibacterial agents, a thorough understanding of these synthetic strategies is essential for researchers in the field of drug discovery.
References
- 1. Approachable Synthetic Methodologies for Second-Generation β-Lactamase Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-Mercapto-N-methylpropanamide | C4H9NOS | CID 642906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria | MDPI [mdpi.com]
- 5. Drug Discovery in the Field of β-Lactams: An Academic Perspective [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. Methyl 3-mercaptopropionate synthesis - chemicalbook [chemicalbook.com]
- 9. prepchem.com [prepchem.com]
- 10. CN113336683A - Method for preparing 3-methyl mercaptopropionate by using reactive distillation technology - Google Patents [patents.google.com]
- 11. atamankimya.com [atamankimya.com]
An In-Depth Technical Guide to 3-Mercapto-N-methylpropanamide (CAS 52334-99-3)
A Resource for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Mercapto-N-methylpropanamide, a bifunctional organic molecule featuring a thiol and an amide group. While specific research on this compound is limited, this document synthesizes information from related chemical entities and established principles of organic chemistry to offer valuable insights for researchers. This guide covers plausible synthetic routes, purification strategies, detailed analytical methodologies for characterization, and critical safety protocols. Furthermore, it explores the potential applications of this compound in drug discovery and biochemistry, drawing parallels from the known reactivity and biological significance of its constituent functional groups. This document is intended to serve as a foundational resource, empowering scientists to explore the potential of this and similar molecules in their research endeavors.
Introduction: Unveiling a Molecule of Interest
This compound, with the CAS number 52334-99-3, is an intriguing molecule for chemical and biological research due to its dual functionality. The presence of a nucleophilic thiol (-SH) group and a polar N-methylamide (-C(O)NHCH₃) group within the same compact structure suggests a wide range of potential chemical transformations and biological interactions.
The thiol group is a well-known player in biological systems, most notably in the amino acid cysteine, and is crucial for protein structure, enzyme catalysis, and cellular redox homeostasis.[1] Its ability to form disulfide bonds, chelate metals, and act as a potent nucleophile makes it a valuable functional group in drug design and development.[2] The N-methylamide group, a common feature in peptides and pharmaceuticals, contributes to the molecule's polarity, hydrogen bonding capacity, and metabolic stability.
This guide aims to bridge the current information gap on this compound by providing a structured and scientifically grounded resource. It is designed to be a practical tool for laboratory work, offering both theoretical understanding and actionable protocols.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The following table summarizes the key computed and experimental properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₄H₉NOS | [3] |
| Molecular Weight | 119.19 g/mol | [3] |
| IUPAC Name | N-methyl-3-sulfanylpropanamide | [3] |
| CAS Number | 52334-99-3 | [3] |
| Appearance | Likely a liquid or low-melting solid | General knowledge of similar compounds |
| Solubility | Expected to be soluble in water and polar organic solvents | [4] |
Synthesis and Purification
Proposed Synthetic Pathway
The proposed synthesis involves the esterification of 3-mercaptopropionic acid to form methyl 3-mercaptopropionate, followed by amidation with methylamine.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: A Step-by-Step Guide
This protocol is a general guideline and may require optimization for yield and purity.
Step 1: Synthesis of Methyl 3-mercaptopropionate
This step is based on the well-established Fischer esterification reaction.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-mercaptopropionic acid (1 equivalent) and an excess of methanol (e.g., 5-10 equivalents).
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 2-5 mol%).
-
Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain for several hours (e.g., 15 hours, as a starting point).[5] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure. The crude product can then be purified by distillation.[5][6]
Step 2: Synthesis of this compound
This step involves the aminolysis of the methyl ester.
-
Reaction Setup: In a suitable pressure vessel or a sealed flask, dissolve the purified methyl 3-mercaptopropionate (1 equivalent) in a solvent such as methanol or isopropanol.
-
Amidation: Add an excess of methylamine (as a solution in a solvent like THF or as a gas). The use of excess amine drives the reaction to completion.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 30-35°C) for several hours.[7] Monitor the reaction by TLC or GC-MS until the starting ester is consumed.
-
Workup: Upon completion, remove the solvent and excess methylamine under reduced pressure. The crude product will likely be an oil or a solid.
Purification Strategy
Purification of the final product is crucial to remove any unreacted starting materials, byproducts, and residual solvents.
-
Extraction: Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate and wash with a dilute acid (e.g., 1M HCl) to remove any remaining methylamine, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Chromatography: For high purity, column chromatography on silica gel is recommended. The choice of eluent will depend on the polarity of the compound, but a mixture of hexane and ethyl acetate or dichloromethane and methanol would be a good starting point.
-
Distillation: If the product is a liquid with a suitable boiling point, vacuum distillation can be an effective purification method.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for structural elucidation of organic molecules.[8][9][10]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The chemical shifts (δ) are predicted as follows:
-
A singlet for the N-methyl protons.
-
Two triplets for the methylene protons of the propane chain, showing coupling to each other.
-
A triplet for the thiol proton, which may be broad and its position can be concentration and solvent-dependent.
-
-
¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. Expected chemical shifts include:
-
A signal for the carbonyl carbon of the amide.
-
Signals for the two methylene carbons.
-
A signal for the N-methyl carbon.
-
Note: The exact chemical shifts will depend on the solvent used for the analysis.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds.[11] It can be used to assess the purity of the compound and to identify any volatile impurities. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (119.19 g/mol ).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally sensitive compounds, LC-MS is the preferred method. It can provide information on both the molecular weight and the purity of the sample.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for assessing the purity of the compound and for quantitative analysis.[12]
-
Reversed-Phase HPLC: A C18 column with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol would be a suitable starting point for method development.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) where the amide bond absorbs, or fluorescence detection after derivatization of the thiol group, can be employed.[13][14]
Potential Applications and Future Directions
The unique combination of a thiol and an N-methylamide group in this compound opens up a range of potential applications, particularly in the fields of drug discovery and biochemistry.
Role in Drug Discovery
-
Enzyme Inhibition: The thiol group is a known binder to the zinc ions present in the active sites of many enzymes, such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). Therefore, this compound could serve as a scaffold for the design of novel enzyme inhibitors.
-
Antioxidant and Radioprotective Agent: Thiols are effective radical scavengers and can help protect cells from oxidative damage.[1] This compound could be investigated for its potential as an antioxidant or as a radioprotective agent.
-
Prodrug Development: The thiol group can be masked to create prodrugs that release the active thiol-containing molecule under specific physiological conditions.
Biochemical Research
-
Bioconjugation: The thiol group can be used to attach the molecule to proteins, peptides, or other biomolecules through thiol-maleimide or thiol-ene "click" chemistry.[15]
-
Probing Protein Function: As a small molecule containing a reactive thiol, it could be used to probe the function of cysteine residues in proteins.
-
Metabolic Studies: Derivatives of propanamide have been investigated for their biological relevance as metabolic intermediates and for potential therapeutic applications.[4]
Caption: Potential applications of this compound.
Safety and Handling
Working with any chemical requires strict adherence to safety protocols. The following are key safety considerations for handling this compound, based on the known hazards of mercaptans and amides.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).[16]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Mercaptans are known for their strong, unpleasant odors.[17]
-
Handling: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
This compound represents a molecule with significant untapped potential. While specific literature on this compound is sparse, its structural features suggest a rich chemistry and a range of possible applications in the life sciences. This technical guide has provided a foundational framework for its synthesis, purification, and characterization, based on established chemical principles and data from related compounds. It is our hope that this guide will stimulate further research into this and similar bifunctional molecules, ultimately leading to new discoveries and innovations in drug development and biochemical research.
References
- 1. Thiol - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound | C4H9NOS | CID 642906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Methyl 3-mercaptopropionate synthesis - chemicalbook [chemicalbook.com]
- 6. CN113336683A - Method for preparing 3-methyl mercaptopropionate by using reactive distillation technology - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Harnessing Nuclear Magnetic Resonance Spectroscopy to Decipher Structure and Dynamics of Clathrate Hydrates in Confinement: A Perspective | MDPI [mdpi.com]
- 10. MCR-ALS analysis of 1H NMR spectra by segments to study the zebrafish exposure to acrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. diva-portal.org [diva-portal.org]
- 14. Quantification of Intracellular Thiols by HPLC-Fluorescence Detection [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. nj.gov [nj.gov]
- 17. Understanding Mercaptans: Knowledge for Industrial Safety [gasdetection.com]
An In-Depth Technical Guide to the Mechanism of Action for 3-Mercapto-N-methylpropanamide as a Reducing Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of 3-Mercapto-N-methylpropanamide as a reducing agent, with a particular focus on its application in the cleavage of disulfide bonds in proteins and peptides. As a monothiol reagent, its efficacy is rooted in the principles of thiol-disulfide exchange. This document will delve into the fundamental chemical principles governing this reaction, explore the kinetic and thermodynamic factors that influence its efficiency, and provide practical insights for its application in research and drug development.
Introduction: The Role of Reducing Agents in Life Sciences
In the landscape of biochemistry and drug development, the precise control of protein structure is paramount. Disulfide bonds, the covalent linkages between two cysteine residues, are critical determinants of the tertiary and quaternary structures of many proteins, influencing their stability, activity, and function. The ability to selectively and efficiently cleave these bonds is essential for a multitude of applications, including:
-
Protein characterization: Reduction of disulfide bonds is a prerequisite for techniques such as SDS-PAGE, mass spectrometry-based peptide mapping, and Edman degradation, allowing for the accurate determination of protein primary structure and the identification of post-translational modifications.[1]
-
Recombinant protein production: Refolding of recombinant proteins expressed in microbial systems often requires the reduction of incorrectly formed disulfide bonds, followed by controlled re-oxidation to achieve the native, biologically active conformation.
-
Antibody-drug conjugates (ADCs): The development of ADCs often involves the selective reduction of interchain disulfide bonds in monoclonal antibodies to provide reactive thiol groups for the conjugation of cytotoxic payloads.
-
Assaying enzyme activity: The activity of certain enzymes is regulated by the redox state of their cysteine residues, and reducing agents are employed to maintain or modulate their catalytic function.
While a variety of reducing agents are commercially available, each possesses a unique profile of reactivity, stability, and compatibility with different experimental conditions. This guide focuses on this compound, a monothiol reducing agent, and elucidates its mechanism of action to enable its informed and effective use in the laboratory.
The Core Mechanism: Thiol-Disulfide Exchange
The reductive capacity of this compound is predicated on the chemical reaction known as thiol-disulfide exchange. This is a nucleophilic substitution reaction where a thiolate anion acts as the nucleophile, attacking one of the sulfur atoms of a disulfide bond.
The overall reaction can be depicted as follows:
The reaction proceeds through a series of reversible bimolecular steps. The key mechanistic features are:
-
Nucleophilic Attack by the Thiolate Anion: The reaction is initiated by the deprotonated form of the thiol, the thiolate anion (R''-S⁻). The concentration of the thiolate anion is pH-dependent, increasing with higher pH. Therefore, the rate of thiol-disulfide exchange is generally enhanced at alkaline pH.[2]
-
Formation of a Mixed Disulfide Intermediate: The initial attack of the thiolate on the protein disulfide bond results in the formation of a transient mixed disulfide between the protein and the reducing agent, and the release of one of the protein's cysteine residues as a thiolate.
-
Resolution of the Mixed Disulfide: A second molecule of the reducing agent then attacks the mixed disulfide, releasing the second protein cysteine residue as a thiolate and forming the oxidized, disulfide form of the reducing agent.
The equilibrium of the reaction is driven by the relative concentrations of the reactants and products, as well as the redox potentials of the participating thiol/disulfide pairs.[3]
Chemical Structure and Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₄H₉NOS | PubChem |
| Molecular Weight | 119.19 g/mol | PubChem |
| CAS Number | 52334-99-3 | PubChem |
| Appearance | Not specified | |
| Solubility | Not specified | |
| pKa of Thiol Group | Not specified |
The presence of the N-methylpropanamide moiety influences the molecule's polarity and potential for hydrogen bonding, which can affect its solubility and interaction with proteins.
Kinetics and Thermodynamics of Disulfide Reduction
The efficiency of a reducing agent is determined by both kinetic and thermodynamic factors.
Reaction Kinetics
The rate of disulfide bond reduction by this compound is influenced by several factors:
-
pH: As mentioned, the reaction rate increases with pH due to the increased concentration of the nucleophilic thiolate anion. The optimal pH for reduction is typically in the slightly alkaline range (pH 7.5-8.5).
-
Concentration of the Reducing Agent: The reaction is bimolecular, meaning its rate is dependent on the concentration of both the protein disulfide and the reducing agent.[2] In practice, a significant molar excess of the reducing agent is used to drive the reaction to completion.
-
Temperature: Increasing the temperature generally increases the reaction rate. However, care must be taken to avoid protein denaturation at elevated temperatures.
-
Accessibility of the Disulfide Bond: The steric hindrance around the disulfide bond within the folded protein structure can significantly impact the rate of reduction. Buried disulfide bonds may require the presence of denaturants (e.g., urea, guanidinium chloride) to become accessible to the reducing agent.
Redox Potential
For comparison, the redox potentials of some common reducing agents are:
| Reducing Agent | Redox Potential (E°' at pH 7) |
| Dithiothreitol (DTT) | -0.33 V |
| Tris(2-carboxyethyl)phosphine (TCEP) | -0.29 V |
| Glutathione (GSH) | -0.24 V |
Note: The redox potential of this compound would need to be experimentally determined for a precise comparison.
The efficiency of dithiol reducing agents like DTT is enhanced by the formation of a thermodynamically stable six-membered ring upon oxidation, which drives the reaction equilibrium towards the reduced protein.[4] As a monothiol, this compound does not benefit from this intramolecular cyclization.
Experimental Workflow: Reduction of Protein Disulfide Bonds
The following is a generalized protocol for the reduction of protein disulfide bonds using this compound. The optimal conditions, particularly the concentration of the reducing agent and incubation time, should be empirically determined for each specific protein.
Materials
-
Protein sample in a suitable buffer (e.g., Tris-HCl, phosphate buffer)
-
This compound
-
Denaturant (e.g., 8 M urea or 6 M guanidinium chloride), if required
-
Alkylation reagent (e.g., iodoacetamide or N-ethylmaleimide), for subsequent analysis
-
Quenching reagent (e.g., an excess of a different thiol like DTT or β-mercaptoethanol)
Protocol
-
Sample Preparation: Dissolve the protein sample to a known concentration in the chosen reaction buffer. If the disulfide bonds are buried, add a denaturant to the buffer.
-
Addition of Reducing Agent: Prepare a fresh stock solution of this compound. Add the reducing agent to the protein solution to the desired final concentration. A typical starting point is a 10- to 100-fold molar excess over the concentration of disulfide bonds.
-
Incubation: Incubate the reaction mixture at a controlled temperature. Common conditions are room temperature for 1-2 hours or 37°C for 30-60 minutes. The progress of the reduction can be monitored by taking aliquots at different time points.
-
Alkylation (Optional but Recommended): To prevent the re-formation of disulfide bonds, especially if the protein is to be analyzed under non-denaturing conditions, the newly formed free thiol groups should be alkylated. Add an alkylating agent in a slight molar excess over the total thiol concentration (protein thiols + reducing agent). Incubate in the dark at room temperature for 30-60 minutes.
-
Quenching the Reaction: Stop the alkylation reaction by adding a quenching reagent.
-
Downstream Analysis: The reduced and alkylated protein is now ready for downstream applications such as electrophoresis, chromatography, or mass spectrometry.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Workflow for Protein Disulfide Bond Reduction.
Visualization of the Mechanism
Conclusion and Future Perspectives
This compound serves as an effective monothiol reducing agent through the well-established mechanism of thiol-disulfide exchange. Its utility in research and drug development is clear, particularly in applications requiring the controlled cleavage of protein disulfide bonds. While it may not possess the inherent thermodynamic advantage of dithiol reagents like DTT, its performance can be optimized by careful control of reaction conditions such as pH, concentration, and temperature.
Further research is warranted to precisely determine the standard redox potential of this compound and to conduct detailed kinetic studies comparing its efficacy against a broader range of disulfide-containing proteins and in direct comparison with other commonly used reducing agents. Such data would provide a more complete quantitative understanding of its capabilities and facilitate its even more strategic application in the life sciences. The development of novel reducing agents with tailored properties, including enhanced stability, selectivity, and efficiency, remains an active area of research with significant implications for the advancement of protein chemistry and biopharmaceutical development.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic and Kinetic Details of Catalysis of Thiol-Disulfide Exchange by Glutaredoxins and Potential Mechanisms of Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
3-Mercapto-N-methylpropanamide molecular weight and formula
An In-Depth Technical Guide to 3-Mercapto-N-methylpropanamide for Advanced Research
Authored by: A Senior Application Scientist
Introduction
This compound is a bifunctional organic molecule featuring both a thiol (-SH) and an N-methylated amide (-C(O)NHCH₃) group. This unique structural combination imparts a range of chemical properties that make it a molecule of significant interest in various research and development sectors, particularly in medicinal chemistry and materials science. The nucleophilic nature of the thiol group, combined with the hydrogen-bonding capabilities and metabolic stability of the N-methylamide, positions this compound as a versatile building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its core physicochemical properties, a plausible synthetic pathway, potential applications, and essential safety protocols for laboratory professionals.
Physicochemical and Structural Data
A precise understanding of a compound's fundamental properties is critical for its application in any experimental setting. The key identifiers and physicochemical characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₉NOS | [1][2][3] |
| Molecular Weight | 119.19 g/mol | [1][3] |
| IUPAC Name | N-methyl-3-sulfanylpropanamide | [1] |
| CAS Number | 52334-99-3 | [1][2][4][5] |
| Density | 1.04 g/cm³ | [6] |
| Boiling Point | 291.1 °C at 760 mmHg | [6] |
| Flash Point | 129.9 °C | [6] |
| Synonyms | N-Methyl 3-mercaptopropionamide, Propanamide, 3-mercapto-N-methyl- | [1][2][7] |
Synthesis Pathway and Mechanistic Considerations
While numerous specific synthetic routes can be envisioned, a common and reliable method for the preparation of this compound involves the amidation of 3-mercaptopropionic acid. This approach is favored for its high efficiency and the ready availability of starting materials.
Conceptual Synthetic Workflow: Amide Coupling
The core of the synthesis is the formation of an amide bond between the carboxylic acid of 3-mercaptopropionic acid and methylamine. Direct reaction is often slow and inefficient; therefore, the carboxylic acid is typically "activated" first. A common choice for this activation is the use of a coupling agent like dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).
Causality of Experimental Choice: The activation step is crucial because the hydroxyl group of the carboxylic acid is a poor leaving group. The coupling agent reacts with the carboxyl group to form a highly reactive intermediate. This intermediate is then readily attacked by the nucleophilic nitrogen of methylamine, leading to the formation of the stable amide bond and displacing the activated leaving group.
Caption: A conceptual workflow for the synthesis of this compound via activated amide coupling.
Potential Applications in Drug Discovery and Development
The dual functionality of this compound makes it a valuable scaffold in medicinal chemistry. The thiol group, in particular, is a key player in various biological interactions.
-
Covalent Inhibitors: The thiol group is a potent nucleophile and can form covalent bonds with electrophilic residues (like cysteine or lysine) on target proteins. This makes the molecule a potential warhead or a fragment for designing targeted covalent inhibitors, a strategy known to improve drug potency and duration of action.
-
Linker Chemistry: In the development of Antibody-Drug Conjugates (ADCs) or PROTACs, linker molecules are required to connect the active payload to the targeting moiety. The thiol group can be used as an attachment point, often after deprotection, to conjugate with other molecules.
-
Biomarker Development: Thiol-containing compounds can be used to probe biological systems, for example, by reacting with specific metabolites or proteins, which can be useful in the development of new biomarkers.[8] Model-Informed Drug Discovery and Development (MID3) approaches can then be used to predict clinical outcomes based on these biomarker responses.[9]
Caption: Logical relationships illustrating the utility of this compound in drug development.
Experimental Protocol: Compound Characterization
Following synthesis, it is imperative to validate the structure and assess the purity of the final product. A standard workflow for this process is outlined below. This protocol ensures a self-validating system for product integrity.
Step-by-Step Characterization Workflow
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight of the compound.
-
Procedure: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Infuse the solution into an electrospray ionization (ESI) mass spectrometer.
-
Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 120.05, confirming the molecular weight of 119.19 Da.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To elucidate the chemical structure and confirm the connectivity of atoms.
-
Procedure: Dissolve a small amount of the purified sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H NMR and ¹³C NMR spectra.
-
Expected Result: The ¹H NMR spectrum should show distinct signals for the N-methyl protons, the two methylene (-CH₂-) groups, and the thiol proton. The integration of these signals should correspond to the number of protons in each environment. ¹³C NMR will confirm the presence of the four unique carbon atoms.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To assess the purity of the compound.
-
Procedure: Develop a suitable reversed-phase HPLC method (e.g., using a C18 column with a water/acetonitrile mobile phase gradient). Inject a known concentration of the sample and monitor the elution profile using a UV detector.
-
Expected Result: A pure sample should yield a single major peak. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity (e.g., >95%).[2][3][4]
-
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling to minimize risk to laboratory personnel.
GHS Hazard Classification
| Hazard Class | GHS Code | Description | Source |
| Acute Toxicity, Oral | H301 | Toxic if swallowed | [1] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [1] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [1] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[10]
-
Personal Protective Equipment:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as bases, reducing agents, and oxidizing agents.[10]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not empty into drains.[10]
Conclusion
This compound is a chemically versatile molecule with significant potential as a building block in advanced chemical synthesis, particularly within the pharmaceutical and materials science industries. Its defined physicochemical properties, straightforward synthetic accessibility, and potent functional groups provide a solid foundation for its use in creating novel covalent inhibitors, complex molecular conjugates, and research probes. Adherence to strict safety and handling protocols is essential when working with this compound to ensure a safe and effective research environment.
References
- 1. This compound | C4H9NOS | CID 642906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propanamide, 3-mercapto-N-methyl | CAS#:52334-99-3 | Chemsrc [chemsrc.com]
- 3. This compound , 95% , 52334-99-3 - CookeChem [cookechem.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound,52334-99-3-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 6. lookchem.com [lookchem.com]
- 7. 52334-99-3 CAS MSDS (Propanamide, 3-mercapto-N-methyl-) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. Good Practices in Model‐Informed Drug Discovery and Development: Practice, Application, and Documentation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
3-Mercapto-N-methylpropanamide reaction with cysteine residues
An In-Depth Technical Guide to the Reaction of 3-Mercapto-N-methylpropanamide with Cysteine Residues
Executive Summary
The selective modification of cysteine residues on proteins and peptides is a cornerstone of modern bioconjugation, enabling the development of advanced therapeutics, diagnostics, and research tools. Cysteine's unique reactivity, primarily due to its thiol group, allows for specific covalent bond formation under mild, biocompatible conditions. This guide provides a detailed technical overview of the reaction between this compound (3-MNM) and cysteine residues. We will explore the fundamental reaction mechanism, which centers on the formation of a disulfide bond, and provide field-proven insights into experimental design, optimization, and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this specific thiol-disulfide chemistry for precise biomolecular engineering.
Introduction: The Significance of Cysteine Targeting
In the landscape of protein modification, cysteine stands out. While other residues like lysine are abundant, their modification often results in heterogeneous products. Cysteine residues are typically less frequent and often possess a unique chemical reactivity, making them ideal targets for site-specific bioconjugation.[1] The nucleophilic nature of the cysteine thiol side chain allows it to react with a variety of electrophilic partners.[2]
This guide focuses on the interaction of a cysteine residue on a biomolecule with this compound, a small molecule containing a thiol group. The primary reaction pathway between these two entities is the formation of a mixed disulfide bond. This type of linkage is of particular interest in drug development, especially for creating antibody-drug conjugates (ADCs) or for temporarily modifying protein function, as disulfide bonds can be cleaved under the reducing conditions found within a cell.[3]
Foundational Chemistry: Reactants and Environment
Cysteine Residues
The reactivity of a cysteine residue is almost entirely dictated by its thiol (-SH) side chain. For the thiol to act as an effective nucleophile, it must be deprotonated to its thiolate anion (-S⁻) form. This deprotonation is governed by the thiol's pKa value and the pH of the surrounding environment.[4] The pKa of a cysteine side chain in a protein can vary significantly (from ~3 to over 9) depending on its local microenvironment, such as proximity to charged residues.[5] However, a typical pKa is around 8.5. Performing reactions at a pH near or slightly below the pKa ensures a sufficient population of the reactive thiolate anion while minimizing potential side reactions, such as the reaction of lysine residues (pKa ~10.5).[5][6]
This compound (3-MNM)
This compound (CAS: 52334-99-3) is a simple, monofunctional thiol-containing molecule.[7][8] Its structure features a primary thiol group, which is the reactive center for the chemistry described herein, and a methylamide group.
-
Molecular Formula: C₄H₉NOS[7]
-
Key Functional Groups: Thiol (-SH), Amide (-CONH-)
The presence of the amide group makes it a polar, water-soluble molecule suitable for reactions in aqueous buffers common in bioconjugation.
Reaction Mechanism: Disulfide Bond Formation
The reaction between a protein cysteine thiol and 3-MNM thiol results in a mixed disulfide bond (Protein-S-S-MNM). This is an oxidation reaction where each sulfur atom formally loses an electron. This process does not typically occur spontaneously by simply mixing the two thiols in solution. It requires an oxidizing agent or participation in a disulfide exchange reaction.
A common and controlled method is to perform a disulfide exchange. In this scenario, the target cysteine on the protein is first activated, for example, by reacting it with Ellman's reagent (DTNB) to form a temporary, colored disulfide adduct. The subsequent introduction of 3-MNM, typically in excess, drives the reaction forward, displacing the colored leaving group and forming the desired mixed disulfide.
Alternatively, a mild oxidant can be used to facilitate the direct coupling of the two free thiols. The diagram below illustrates this direct oxidation pathway.
Caption: Mechanism of mixed disulfide bond formation.
Experimental Protocol and Workflow
This section provides a generalized, self-validating protocol for the conjugation of 3-MNM to a cysteine-containing protein.
Step-by-Step Methodology
1. Protein Preparation and Reduction (If Necessary):
-
Rationale: Cysteine residues on proteins can exist as disulfide bonds (cystine). To make them available for conjugation, these must first be reduced to free thiols.
-
Procedure:
-
Dissolve the protein in a suitable buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-7.4).
-
Add a 10- to 20-fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). TCEP is preferred over DTT or β-mercaptoethanol because it does not contain a thiol and will not compete in the subsequent reaction.[10]
-
Incubate at room temperature for 1-2 hours.
-
Remove the excess TCEP using a desalting column or size-exclusion chromatography (SEC), exchanging the protein into a deoxygenated reaction buffer (e.g., PBS, pH 7.0).
-
2. Conjugation Reaction:
-
Rationale: The reaction is performed under controlled conditions to ensure specificity and efficiency. A slight molar excess of 3-MNM is used to drive the reaction to completion.
-
Procedure:
-
Immediately after protein reduction and buffer exchange, determine the protein concentration.
-
Prepare a stock solution of 3-MNM in the same deoxygenated reaction buffer.
-
Add a 5- to 10-fold molar excess of 3-MNM to the reduced protein solution.
-
If using a direct oxidation method, add a mild oxidant (e.g., a substoichiometric amount of hydrogen peroxide).
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, with gentle mixing.
-
3. Quenching and Purification:
-
Rationale: Unreacted 3-MNM and byproducts must be removed to obtain a pure conjugate.
-
Procedure:
-
(Optional) Quench the reaction by adding a small molecule thiol scavenger like N-acetyl-L-cysteine if needed.
-
Purify the protein conjugate from excess 3-MNM and other small molecules using SEC or tangential flow filtration (TFF). The protein conjugate will elute in the earlier fractions.
-
4. Characterization and Validation:
-
Rationale: The final product must be analyzed to confirm successful conjugation and determine its purity and integrity.
-
Procedure:
-
Confirm the covalent modification and determine the final molecular weight using Mass Spectrometry (MS).
-
Assess the purity and aggregation state of the conjugate using Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC).
-
Determine the concentration of the final conjugate using a protein assay (e.g., UV-Vis spectroscopy at 280 nm).[11]
-
Experimental Workflow Diagram
Caption: Standard experimental workflow for protein conjugation.
Key Reaction Parameters
| Parameter | Recommended Range | Rationale & Causality |
| pH | 6.5 - 7.5 | Balances the need for reactive thiolate (-S⁻) with the desire to suppress reactivity of other nucleophiles like amines. Lower pH can enhance selectivity for N-terminal cysteines.[5] |
| Temperature | 4°C - 25°C | Lower temperatures (4°C) can improve protein stability over longer reaction times, while room temperature (25°C) increases the reaction rate. |
| Molar Ratio | 5:1 to 10:1 (3-MNM:Protein) | A molar excess of the small molecule drives the reaction equilibrium towards the product, ensuring high conjugation efficiency. |
| Buffer Choice | Phosphate, HEPES | Non-nucleophilic buffers are essential to avoid competing side reactions. Buffers containing primary amines (e.g., Tris) should be avoided.[10] |
| Oxygen | Minimize (Use deoxygenated buffers) | Oxygen can lead to uncontrolled oxidation of thiols, forming a heterogeneous mix of disulfide-linked dimers and other species. |
Characterization of the Protein-MNM Conjugate
Thorough analytical characterization is critical to validate the outcome of the conjugation.[12] A multi-faceted approach ensures the identity, purity, and stability of the final product.[11][13]
| Analytical Technique | Purpose | Expected Outcome |
| Mass Spectrometry (MS) | Confirms covalent modification and determines the number of conjugated molecules. | An increase in mass corresponding to the molecular weight of the 3-MNM adduct (approx. +118 Da per conjugation after loss of 1H). |
| SE-HPLC | Assesses purity, detects aggregation, and separates unreacted protein. | A single, sharp peak for the monomeric conjugate, shifted slightly from the starting protein peak. Absence of high molecular weight aggregates. |
| RP-HPLC | Separates molecules based on hydrophobicity. Can resolve different conjugation states. | A shift in retention time for the conjugate compared to the unconjugated protein. |
| UV-Vis Spectroscopy | Measures protein concentration and can detect some modifications. | Used primarily for concentration measurement via absorbance at 280 nm.[13] |
| Circular Dichroism (CD) | Assesses the impact of conjugation on the protein's secondary and tertiary structure. | The CD spectrum of the conjugate should be highly similar to that of the native protein, indicating that the modification did not cause unfolding.[14] |
Applications in Drug Development and Research
The ability to selectively form cleavable disulfide bonds with cysteine residues is highly valuable in several advanced applications:
-
Antibody-Drug Conjugates (ADCs): A cytotoxic drug can be linked to an antibody via a disulfide bond. The ADC targets a specific cell type (e.g., a cancer cell), and once internalized, the disulfide bond is cleaved by the high intracellular concentration of glutathione, releasing the potent drug precisely where it is needed.[1]
-
Reversible Protein Inhibition: A small molecule like 3-MNM can be conjugated to a cysteine in the active site of an enzyme, temporarily blocking its function. This can be used to study protein function with high temporal control.
-
Protein Labeling and Imaging: By first synthesizing a derivative of 3-MNM that contains a fluorescent dye or a biotin tag, this chemistry can be used to attach probes to proteins for visualization or purification.[3]
Conclusion
The reaction of this compound with cysteine residues to form a mixed disulfide bond is a specific and versatile tool in the bioconjugation toolkit. Its utility is rooted in the unique and tunable reactivity of the cysteine thiol. By carefully controlling reaction parameters such as pH, temperature, and stoichiometry, researchers can achieve high yields of well-defined, site-specific protein conjugates. Supported by a robust suite of analytical characterization techniques, this chemistry provides a reliable method for developing next-generation protein therapeutics, diagnostics, and fundamental research reagents.
References
- 1. Bioconjugation application notes [bionordika.fi]
- 2. researchgate.net [researchgate.net]
- 3. susupport.com [susupport.com]
- 4. Site-specific proteomic mapping identifies selectively modified regulatory cysteine residues in functionally distinct protein networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Context‐Dependence of the Reactivity of Cysteine and Lysine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound | C4H9NOS | CID 642906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 52334-99-3|this compound|BLD Pharm [bldpharm.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. youtube.com [youtube.com]
- 11. Protein Characterization Techniques for Biologics Development | Mabion [mabion.eu]
- 12. One moment, please... [biopharma-asia.com]
- 13. Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analytical Techniques for Protein Characterization | MtoZ Biolabs [mtoz-biolabs.com]
A Guide to the Fundamental Principles of Disulfide Bond Reduction for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Disulfide bonds are critical covalent linkages that dictate the tertiary and quaternary structures of many proteins, thereby governing their stability and biological function.[1][2] The ability to control the cleavage of these bonds is fundamental to a vast array of techniques in protein chemistry, proteomics, and the development of therapeutic biologics.[1][3] This in-depth technical guide provides a comprehensive overview of the core principles of disulfide bond reduction, moving from the fundamental chemical mechanisms to practical, field-proven protocols. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their experimental designs, ensuring both scientific integrity and successful outcomes.
The Indispensable Role of the Disulfide Bond
Disulfide bonds are formed through the oxidation of the thiol groups of two cysteine residues, creating a cystine linkage (R-S-S-R').[1] These bonds are predominantly found in secreted proteins and the extracellular domains of membrane proteins, where they impart significant structural stability.[4] In the realm of biopharmaceuticals, particularly monoclonal antibodies and other recombinant proteins, the correct formation of disulfide bonds is a critical quality attribute, essential for therapeutic efficacy and stability.[1][5] Conversely, the precise and complete reduction of these bonds is a prerequisite for numerous analytical and preparative techniques, including protein sequencing, mass spectrometry-based proteomics, and the production of antibody-drug conjugates (ADCs).[5][6][7]
The Chemical Core: Mechanisms of Disulfide Bond Reduction
The cleavage of a disulfide bond is fundamentally a reduction reaction. This can be achieved through two primary mechanisms, largely dependent on the class of reducing agent employed.
Thiol-Disulfide Exchange: The Reversible Path
Thiol-based reducing agents, such as Dithiothreitol (DTT) and β-mercaptoethanol (BME), operate via a thiol-disulfide exchange reaction.[8][9] This is a two-step nucleophilic substitution reaction:
-
Initial Attack: The reaction is initiated by the nucleophilic attack of a thiolate anion (S⁻) from the reducing agent on one of the sulfur atoms of the protein's disulfide bond. This forms a transient mixed disulfide intermediate and releases one of the protein's cysteine residues as a free thiol.[9]
-
Resolution: A second molecule of the reducing agent attacks the mixed disulfide, releasing the second protein cysteine and forming a disulfide-linked dimer of the reducing agent.[9]
Dithiothreitol (DTT), also known as Cleland's reagent, is a particularly efficient dithiol.[8][10] After the initial attack and formation of a mixed disulfide, its second thiol group readily attacks the internal sulfur atom, forming a stable, six-membered cyclic disulfide.[8][10][11] This intramolecular reaction is entropically favored and drives the reduction to completion, making DTT significantly more potent than monothiols like BME, which require a large excess to shift the equilibrium towards the fully reduced protein.[11][12]
Caption: Mechanism of disulfide bond reduction by Dithiothreitol (DTT).
Phosphine-Based Reduction: The Irreversible Route
Phosphines, most notably Tris(2-carboxyethyl)phosphine (TCEP), offer an alternative, irreversible mechanism for disulfide reduction.[13][14] This reaction is not a thiol-disulfide exchange. Instead, the phosphorus atom of TCEP acts as a potent nucleophile, directly attacking one of the sulfur atoms of the disulfide bond.[4] This is followed by hydrolysis, which results in the formation of two free protein thiols and the highly stable TCEP-oxide.[4][13] The strength of the phosphorus-oxygen double bond in the final product renders this reaction effectively irreversible.[14]
Caption: Mechanism of disulfide bond reduction by TCEP.
A Comparative Analysis of Common Reducing Agents
The choice of reducing agent is a critical decision in experimental design. DTT and TCEP are the most widely used, each with a distinct set of properties.
| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Mechanism | Thiol-disulfide exchange (reversible) | Nucleophilic attack (irreversible)[13] |
| Redox Potential | -0.33 V at pH 7[10][11][15] | N/A (irreversible) |
| Optimal pH Range | 7.1 - 8.0[11] | Wide range (e.g., 4.5 - 8.5)[12][16] |
| Odor | Strong, unpleasant | Odorless[4] |
| Stability | Prone to air oxidation, especially at alkaline pH | Stable in aqueous solution and to air oxidation[12] |
| Reactivity with Alkylating Agents | Reacts with maleimides | Can react with maleimides[17] |
| Key Advantage | Well-established, potent dithiol | Effective over a broad pH range, stable, odorless |
| Key Disadvantage | Unstable, strong odor, narrow optimal pH | More expensive than DTT |
Critical Factors Influencing Reduction Efficiency
Achieving complete and specific disulfide bond reduction requires careful consideration of several reaction parameters.
-
pH: For thiol-based reagents like DTT, the reaction rate is highly pH-dependent.[8][10] The reactive species is the thiolate anion (S⁻), and the pKa of DTT's thiol groups is around 9.2 and 10.1.[10][18] Therefore, the reduction efficiency increases significantly at pH values above 7, as the concentration of the reactive thiolate form rises.[8][10] In contrast, TCEP is effective over a much broader pH range.[12]
-
Temperature: Increasing the reaction temperature generally increases the rate of reduction.[19][20] A common practice is to incubate samples at temperatures ranging from 37°C to 70°C for a defined period to ensure complete reduction.[11][19] However, the thermal stability of the target protein must be considered to avoid denaturation-induced aggregation.
-
Concentration: The concentration of the reducing agent should be in sufficient molar excess over the concentration of disulfide bonds in the sample. Typical working concentrations for DTT range from 1-10 mM for maintaining a reduced state to 50-100 mM for complete denaturation and reduction for applications like SDS-PAGE.[11]
-
Steric Hindrance and Protein Conformation: Disulfide bonds buried within the hydrophobic core of a protein are often inaccessible to reducing agents.[10][18] Their reduction is often the rate-limiting step. To overcome this, reduction is frequently performed under denaturing conditions.
-
The Role of Denaturants: Chemical denaturants such as urea (at 6-8 M) or guanidinium chloride (at 6 M) are often included in the reduction buffer.[10][18][21] These agents disrupt the non-covalent interactions that maintain the protein's secondary and tertiary structure, causing the protein to unfold.[21][22] This unfolding exposes the previously buried disulfide bonds to the reducing agent, facilitating their complete cleavage.[10][18]
A Validated Experimental Workflow for Disulfide Bond Reduction and Alkylation
A robust and reproducible workflow is essential for obtaining reliable results. The following section outlines a standard protocol and the underlying rationale for each step.
Caption: General workflow for protein disulfide bond reduction and alkylation.
Detailed Step-by-Step Protocol
This protocol provides a general framework for the reduction and subsequent alkylation of disulfide bonds in a protein sample. Optimization may be required for specific proteins.
Materials:
-
Protein sample
-
Denaturation Buffer: 100 mM Tris-HCl, pH 8.5, with 8 M Urea or 6 M Guanidinium Chloride
-
Reducing Agent Stock: 1 M DTT in water (prepare fresh) or 0.5 M TCEP in water
-
Alkylation Reagent Stock: 0.5 M Iodoacetamide (IAA) or N-ethylmaleimide (NEM) in water (prepare fresh and protect from light)
-
Quenching Solution: 1 M DTT or 1 M L-cysteine
-
Buffer for sample cleanup (e.g., PBS, Ammonium Bicarbonate)
Procedure:
-
Sample Preparation and Denaturation:
-
Reduction:
-
Add the Reducing Agent Stock solution to the denatured protein sample to a final concentration of 10-20 mM.
-
Incubate for 60 minutes at 37°C. The elevated temperature accelerates the reduction reaction.[19]
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add the Alkylation Reagent Stock solution to a final concentration of 20-50 mM (a 2 to 2.5-fold molar excess over the total thiol concentration).
-
Incubate for 30-45 minutes at room temperature in the dark. Alkylating agents like IAA are light-sensitive. This step is critical to prevent the re-formation of disulfide bonds by covalently modifying the newly formed free thiols.[23][24] This irreversible modification ensures the protein remains in a reduced state for downstream analysis.[23]
-
-
Quenching:
-
Add the Quenching Solution to a final concentration sufficient to react with any excess alkylating reagent. This prevents the non-specific modification of other amino acid residues.
-
-
Sample Cleanup:
-
Remove the denaturant, excess reducing agent, and alkylating agent by dialysis, buffer exchange using a desalting column, or precipitation. The choice of method will depend on the downstream application.
-
Applications in Research and Drug Development
The controlled reduction of disulfide bonds is a cornerstone of several key applications:
-
Proteomics and Mass Spectrometry: For "bottom-up" proteomics, complete reduction and alkylation of disulfide bonds are essential before enzymatic digestion (e.g., with trypsin).[7] This ensures that all parts of the protein are accessible to the protease and that the resulting peptides can be accurately identified by mass spectrometry.
-
SDS-PAGE: In sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), reducing agents are added to the sample loading buffer to break both inter- and intramolecular disulfide bonds.[8][10] This, in combination with the denaturant SDS, ensures that proteins migrate through the gel based solely on their molecular weight.
-
Antibody-Drug Conjugate (ADC) Development: In the development of cysteine-linked ADCs, the interchain disulfide bonds of a monoclonal antibody are partially reduced in a controlled manner to generate a specific number of free thiols.[6] These thiols then serve as specific attachment points for the cytotoxic payload, making the kinetics and control of the reduction reaction critical process parameters.[6][25]
-
Protein Folding Studies: The kinetics of disulfide bond reduction can be used to probe the solvent accessibility and local environment of different disulfide bonds within a protein, providing insights into its three-dimensional structure and folding pathways.[15]
Conclusion
A thorough understanding of the principles of disulfide bond reduction is paramount for any scientist working with proteins. The choice of reducing agent, the optimization of reaction conditions like pH and temperature, and the inclusion of denaturants are all critical decisions that directly impact experimental outcomes. By moving beyond a "black-box" approach and understanding the underlying chemical causality, researchers can troubleshoot effectively, ensure the integrity of their results, and innovate in areas from fundamental protein chemistry to the development of next-generation biotherapeutics.
References
- 1. Disulfide Bond Structure, Function, Application, and Control Strategies - Creative Proteomics [creative-proteomics.com]
- 2. From Stability to Function: The Importance of Disulfide Bonds in Proteins - MetwareBio [metwarebio.com]
- 3. Application of Disulfide Bond Analysis in Proteomics | MtoZ Biolabs [mtoz-biolabs.com]
- 4. goldbio.com [goldbio.com]
- 5. Disulfide Bond Analysis by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. agscientific.com [agscientific.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Dithiothreitol - Wikipedia [en.wikipedia.org]
- 11. broadpharm.com [broadpharm.com]
- 12. mdpi.com [mdpi.com]
- 13. The Mechanism of SN2 Disulfide Bond Cleavage by Phosphorous Nucleophiles. Implications for Biochemical Disulfide Reducing Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. interchim.fr [interchim.fr]
- 16. [PDF] SELECTIVE REDUCTION OF DISULFIDES BY TRIS(2-CARBOXYETHYL) PHOSPHINE | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. astralscientific.com.au [astralscientific.com.au]
- 19. researchers.mq.edu.au [researchers.mq.edu.au]
- 20. researchgate.net [researchgate.net]
- 21. Protein - Denaturation, Structure, Function | Britannica [britannica.com]
- 22. researchgate.net [researchgate.net]
- 23. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 24. researchgate.net [researchgate.net]
- 25. Kinetic Modeling of the Antibody Disulfide Bond Reduction Reaction With Integrated Prediction of the Drug Load Profile for Cysteine-Conjugated ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-methyl 3-mercaptopropionamide: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of N-methyl 3-mercaptopropionamide, a molecule of growing interest in the field of drug development. We will delve into its chemical characteristics, synthesis methodologies, and its promising role as a potential therapeutic agent, particularly in the context of combating antibiotic resistance. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical industry.
Introduction and Historical Context
While the specific historical record detailing the first synthesis of N-methyl 3-mercaptopropionamide is not extensively documented in seminal publications, its scientific importance has emerged more recently within the broader investigation of small molecule thiol-containing compounds in medicinal chemistry. The scientific community's interest in mercaptopropionamide derivatives has been significantly driven by the urgent need for novel therapeutic agents to combat the rising threat of antibiotic resistance.
Specifically, the core structure of mercaptopropionamides has been identified as a key pharmacophore for the inhibition of metallo-β-lactamases (MBLs).[1][2] MBLs are a class of bacterial enzymes that can hydrolyze and inactivate a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered the last line of defense against multidrug-resistant bacterial infections.[3][4] The discovery that N-aryl mercaptopropionamide derivatives can act as potent MBL inhibitors has paved the way for the exploration of simpler analogs like N-methyl 3-mercaptopropionamide as potential lead compounds in drug discovery programs.[1][4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of N-methyl 3-mercaptopropionamide is fundamental for its application in research and development.
| Property | Value | Source |
| Molecular Formula | C4H9NOS | [5] |
| Molecular Weight | 119.19 g/mol | [5] |
| CAS Number | 52334-99-3 | [5] |
| IUPAC Name | N-methyl-3-sulfanylpropanamide | [5] |
| Appearance | Oily white solid (for related compounds) | [6] |
| Solubility | Expected to be soluble in organic solvents like isopropanol and methylene chloride | [6] |
Synthesis of N-methyl 3-mercaptopropionamide
The synthesis of N-methyl 3-mercaptopropionamide can be achieved through several reliable synthetic routes. A common and efficient method involves the amidation of a 3-mercaptopropionate ester with methylamine. This approach is analogous to the synthesis of other N-substituted mercaptopropionamides.[6]
Recommended Synthetic Protocol
This protocol details the synthesis of N-methyl 3-mercaptopropionamide from methyl 3-mercaptopropionate and methylamine.
Materials:
-
Methyl 3-mercaptopropionate
-
Methylamine (solution in a suitable solvent, e.g., THF or methanol)
-
Anhydrous solvent (e.g., isopropanol, methanol)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Procedure:
-
Reaction Setup: In a multi-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet for inert gas, dissolve methyl 3-mercaptopropionate in an anhydrous solvent (e.g., isopropanol).
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon) to prevent oxidation of the thiol group.
-
Addition of Methylamine: Slowly add a solution of methylamine to the stirred solution of methyl 3-mercaptopropionate at room temperature. An excess of methylamine is typically used to drive the reaction to completion.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the disappearance of the starting ester. The reaction is typically stirred at room temperature or slightly elevated temperatures (30-40 °C) for several hours to overnight.[6]
-
Work-up: Once the reaction is complete, the solvent and excess methylamine are removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure N-methyl 3-mercaptopropionamide.
Caption: Synthesis workflow for N-methyl 3-mercaptopropionamide.
Synthesis of the Precursor: Methyl 3-mercaptopropionate
The starting material, methyl 3-mercaptopropionate, can be synthesized via several methods, including the esterification of 3-mercaptopropionic acid or the addition of hydrogen sulfide to methyl acrylate.[7][8][9]
-
Esterification of 3-Mercaptopropionic Acid: This traditional method involves reacting 3-mercaptopropionic acid with methanol in the presence of an acid catalyst, such as sulfuric acid.[9]
-
Addition of Hydrogen Sulfide to Methyl Acrylate: A more direct route involves the reaction of methyl acrylate with hydrogen sulfide, often catalyzed by a base.[7][8]
Applications in Drug Development: A Focus on Metallo-β-Lactamase Inhibition
The primary interest in N-methyl 3-mercaptopropionamide within the pharmaceutical industry lies in its potential as an inhibitor of metallo-β-lactamases (MBLs).
Mechanism of Action
MBLs are zinc-dependent enzymes that hydrolyze the β-lactam ring of antibiotics, rendering them ineffective.[3][10] The proposed mechanism of inhibition by thiol-containing compounds like N-methyl 3-mercaptopropionamide involves the coordination of the thiol group to the zinc ion(s) in the active site of the MBL.[2] This interaction prevents the binding and subsequent hydrolysis of β-lactam antibiotics.
Caption: Proposed mechanism of MBL inhibition.
The N-methyl group in N-methyl 3-mercaptopropionamide can influence the compound's pharmacokinetic and pharmacodynamic properties, such as solubility, membrane permeability, and binding affinity to the target enzyme, when compared to its unsubstituted or differently substituted counterparts.
Synergistic Potential with β-Lactam Antibiotics
A key therapeutic strategy is the co-administration of an MBL inhibitor with a β-lactam antibiotic. Studies on related N-aryl mercaptopropionamides have demonstrated a significant synergistic effect, where the inhibitor restores the efficacy of antibiotics like imipenem against resistant bacterial strains.[1][4] This approach has the potential to revitalize our existing arsenal of antibiotics.
Analytical Characterization
The identity and purity of synthesized N-methyl 3-mercaptopropionamide should be confirmed using a combination of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure. The 1H NMR spectrum would be expected to show characteristic signals for the N-methyl group, the two methylene groups, and the thiol proton.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to support its structural elucidation.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the amide C=O stretch and the S-H stretch.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for assessing the purity of the compound. Chiral HPLC may be employed if enantiomeric separation is required for stereospecific analogs.[11]
Safety and Handling
N-methyl 3-mercaptopropionamide is classified as acutely toxic and an irritant.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Future Directions
The exploration of N-methyl 3-mercaptopropionamide and its derivatives as MBL inhibitors is a promising area of research. Future work should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs to optimize potency and selectivity.
-
In Vivo Efficacy Studies: Evaluating the most promising compounds in animal models of infection.
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates.
-
Toxicity Studies: Assessing the safety profile of potential drug candidates.
Conclusion
N-methyl 3-mercaptopropionamide represents a simple yet potent scaffold for the development of novel therapeutics, particularly in the fight against antibiotic-resistant bacteria. Its straightforward synthesis and clear mechanism of action make it an attractive starting point for medicinal chemistry campaigns. This guide has provided a foundational understanding of its synthesis, properties, and potential applications, with the aim of facilitating further research and development in this critical area.
References
- 1. N-Aryl Mercaptopropionamides as Broad-Spectrum Inhibitors of Metallo-β-Lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Drug Discovery in the Field of β-Lactams: An Academic Perspective [mdpi.com]
- 5. 3-Mercapto-N-methylpropanamide | C4H9NOS | CID 642906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. US5919971A - Process for the synthesis of 3-mercaptopropionic acid esters - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. Methyl 3-mercaptopropionate synthesis - chemicalbook [chemicalbook.com]
- 10. N-Aryl mercaptoacetamides as potential multi-target inhibitors of metallo-β-lactamases (MBLs) and the virulence factor LasB from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Nuances of Thiol Chemistry: A Comprehensive Safety and Handling Guide for 3-Mercapto-N-methylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Fume Hood - A Proactive Approach to Thiol Safety
In the landscape of pharmaceutical research and development, the synthesis and application of novel molecules are paramount. Among these, thiol-containing compounds such as 3-Mercapto-N-methylpropanamide play a crucial role, often serving as key intermediates or functional moieties in drug design. However, the very reactivity that makes these molecules valuable also necessitates a meticulous and informed approach to their handling. This guide moves beyond rudimentary safety checklists to provide a deeper understanding of the "why" behind the precautions. As a Senior Application Scientist, the aim is to empower you with the knowledge to not only follow protocols but to internalize a culture of safety that anticipates and mitigates risks inherent to working with reactive sulfur compounds.
Section 1: Hazard Identification and Risk Assessment
A thorough understanding of the intrinsic hazards of this compound is the foundation of safe laboratory practice. This compound, like many low molecular weight thiols, presents a multi-faceted risk profile that demands careful consideration.
Toxicological Profile
This compound is classified as toxic if swallowed and harmful in contact with skin or if inhaled[1][2]. The toxicity of thiols is often linked to their ability to interact with biological systems, particularly through the sulfhydryl group. This can lead to the formation of disulfide bonds with proteins, disrupting their structure and function. Furthermore, the metabolism of some thiols can generate reactive oxygen species, leading to oxidative stress within cells.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[1][2] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1][2] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1][2] |
The Olfactory Factor: More Than Just an Unpleasant Odor
Thiols are notorious for their potent, unpleasant odors, detectable at extremely low concentrations[3]. While often perceived as a nuisance, this characteristic serves as an excellent warning property. However, olfactory fatigue can occur with prolonged exposure, diminishing the perceived intensity of the smell and creating a false sense of security. It is crucial to treat the odor as a primary indicator of containment failure and to take immediate corrective action.
Section 2: Engineering Controls and Personal Protective Equipment (PPE) - A Multi-Layered Defense
The core principle of laboratory safety is to minimize exposure. This is achieved through a combination of engineering controls, which remove the hazard at the source, and personal protective equipment, which protects the individual.
The Primacy of a Chemical Fume Hood
All manipulations of this compound, including weighing, transferring, and reactions, must be conducted within a properly functioning chemical fume hood. This is non-negotiable. The fume hood serves two primary purposes: it captures and exhausts volatile vapors, preventing inhalation, and it provides a physical barrier in case of splashes or spills. To ensure optimal performance, the sash should be kept as low as practicable.
Personal Protective Equipment: The Last Line of Defense
While engineering controls are paramount, a robust PPE regimen is essential for safeguarding against accidental exposure.
Table 2: Recommended Personal Protective Equipment for Handling this compound
| Body Part | PPE | Rationale and Best Practices |
| Eyes | Safety Goggles | Protect against splashes and vapors. Goggles provide a better seal than safety glasses. |
| Hands | Chemical-Resistant Gloves (Nitrile) | Nitrile gloves offer good resistance to a range of chemicals, including many thiols. Always inspect gloves for tears or punctures before use. Double-gloving can provide additional protection, especially for prolonged handling. |
| Body | Laboratory Coat | Provides a removable barrier to protect skin and clothing from contamination. |
| Respiratory | Respirator (if necessary) | A respirator with an appropriate cartridge may be necessary if engineering controls are insufficient or in the event of a significant spill. This should be determined by a formal risk assessment. |
Section 3: Standard Operating Procedures - From Receipt to Disposal
A well-defined workflow is critical for minimizing risk and ensuring the integrity of your research.
Receipt and Storage
Upon receipt, the container should be inspected for any signs of damage or leakage. Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed to prevent the escape of vapors.
Handling and Experimental Workflow
The following diagram illustrates a recommended workflow for handling this compound in a laboratory setting. The causality behind each step is to systematically reduce the potential for exposure and cross-contamination.
Figure 1: Experimental workflow for handling this compound.
Decontamination and Disposal: A Critical Final Step
Due to their persistent odor and reactivity, proper decontamination and disposal of thiol-containing waste are crucial.
-
Glassware and Equipment: All glassware and equipment that have come into contact with this compound should be decontaminated immediately after use. A common and effective method is to rinse and then soak the items in a freshly prepared bleach solution (sodium hypochlorite) within the fume hood. The bleach will oxidize the thiol to less odorous and less reactive species. A soaking time of at least one hour is recommended.
-
Waste Disposal: All solid and liquid waste containing this compound must be disposed of as hazardous waste in clearly labeled, sealed containers. Never pour thiol waste down the drain.
Section 4: Emergency Procedures - Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is critical to minimizing harm.
Exposure Response
The following diagram outlines the immediate actions to be taken in case of personal exposure. The logic is to first remove the individual from the source of exposure and then to decontaminate the affected area as thoroughly as possible.
Figure 2: Emergency response for personal exposure.
Spill Management
In the event of a spill, the priority is to ensure the safety of all personnel and to contain the spill to prevent its spread.
-
Small Spills (within a fume hood):
-
Ensure you are wearing appropriate PPE.
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully scoop the absorbent material into a labeled, sealable hazardous waste container.
-
Decontaminate the spill area with a bleach solution.
-
-
Large Spills (or spills outside of a fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and the institutional Environmental Health and Safety (EHS) department immediately.
-
Prevent entry into the affected area.
-
Allow only trained personnel to clean up the spill.
-
Conclusion: A Commitment to a Safer Scientific Community
The responsible handling of this compound and other reactive chemicals is not merely a matter of compliance; it is a cornerstone of scientific excellence. By understanding the chemical principles that underpin safety protocols, researchers can foster an environment where groundbreaking discoveries can be made without compromising the well-being of themselves or their colleagues. This guide serves as a living document, and it is incumbent upon each member of the scientific community to remain vigilant, to continuously educate themselves, and to champion a culture of safety in all their endeavors.
References
An In-depth Technical Guide to the Stability and Storage of 3-Mercapto-N-methylpropanamide
This guide provides a comprehensive overview of the chemical stability of 3-Mercapto-N-methylpropanamide, a critical consideration for researchers, scientists, and drug development professionals. Understanding the degradation pathways and optimal storage conditions is paramount for ensuring the integrity, potency, and safety of this compound in research and pharmaceutical applications. This document synthesizes fundamental chemical principles with practical, field-proven insights to deliver a self-validating framework for handling and storing this compound.
Introduction to this compound
This compound is a bifunctional molecule featuring a terminal thiol (-SH) group and a secondary amide (-CONHCH₃) group. Its unique structure makes it a valuable building block in various chemical syntheses and a compound of interest in drug development, often utilized for its potential antioxidant properties and its ability to interact with biological targets through its reactive thiol moiety.[1] The stability of this molecule is intrinsically linked to the reactivity of these two functional groups.
Chemical Structure:
Caption: Chemical structure of this compound.
Key Factors Influencing Stability
The stability of this compound is primarily dictated by its susceptibility to two main degradation pathways: oxidation of the thiol group and hydrolysis of the amide bond. Environmental factors such as temperature, light, pH, and the presence of oxidizing agents can significantly accelerate these degradation processes.
Degradation Pathways
Oxidation of the Thiol Group
The thiol group is readily susceptible to oxidation, which can lead to the formation of various sulfur-containing species, most commonly a disulfide dimer.[2][3] This process involves the loss of a hydrogen atom from two thiol groups and the formation of a sulfur-sulfur bond.[4]
Mechanism of Disulfide Formation:
The oxidation of thiols to disulfides is a redox reaction that can be initiated by various oxidizing agents, including atmospheric oxygen.[2][3] The reaction is often catalyzed by the presence of metal ions and is pH-dependent, with the rate of oxidation increasing at higher pH due to the formation of the more nucleophilic thiolate anion (RS⁻).[5]
Caption: Generalized workflow of thiol oxidation to a disulfide.
Further oxidation can lead to the formation of sulfinic acids (R-SO₂H) and sulfonic acids (R-SO₃H) under stronger oxidizing conditions.[3] The formation of these byproducts can significantly alter the biological activity and safety profile of the compound.
Hydrolysis of the Amide Bond
The amide bond in this compound can undergo hydrolysis to yield 3-mercaptopropanoic acid and methylamine.[6] This reaction can be catalyzed by either acid or base.[7][8]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[7]
-
Base-Catalyzed Hydrolysis: In basic conditions, a hydroxide ion acts as the nucleophile, directly attacking the carbonyl carbon.[6][8] This process is generally slower than acid-catalyzed hydrolysis but can be significant, especially with heating.
Caption: General representation of amide hydrolysis.
Recommended Storage Conditions
Based on the inherent chemical properties and potential degradation pathways, the following storage conditions are recommended to ensure the long-term stability of this compound. Several chemical suppliers recommend storing the compound sealed in a dry place at room temperature.[9][10][11][12][13]
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature (20-25°C). For long-term storage, consider refrigeration (2-8°C) or freezing (-20°C or -80°C). | Lower temperatures slow down the rates of both oxidation and hydrolysis.[14][15][16][17] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[3][18][19][20][21][22] | Minimizes exposure to atmospheric oxygen, thereby preventing oxidation of the thiol group. |
| Light | Protect from light by storing in an amber vial or a light-blocking container.[23][24][25][26][27][28] | Light can provide the energy to initiate and accelerate oxidative degradation pathways. |
| Moisture | Store in a tightly sealed container in a dry environment. | Prevents hydrolysis of the amide bond. |
| pH | For solutions, maintain a neutral to slightly acidic pH (pH 4-6). | Minimizes both base-catalyzed amide hydrolysis and the formation of the more reactive thiolate anion.[5] |
Experimental Protocols for Stability Assessment
To empirically determine the stability of this compound, a well-designed stability study is essential. The following protocols outline a systematic approach to evaluating the compound's stability under various stress conditions.
Forced Degradation Study
A forced degradation study is designed to intentionally degrade the sample to identify potential degradation products and pathways.
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide and store at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 105°C for 48 hours.[29]
-
Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.[29]
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating analytical method.
Caption: Workflow for a forced degradation study.
Analytical Method for Purity and Degradation Product Analysis
A validated, stability-indicating analytical method is crucial for accurately assessing the purity of this compound and quantifying its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective technique.[29]
HPLC-UV Method:
-
Instrument: Agilent 1260 Infinity II HPLC system or equivalent.[29]
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.[29]
-
Mobile Phase A: 0.1% Formic acid in Water.[29]
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.[29]
-
Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.[29]
-
Flow Rate: 1.0 mL/min.[29]
-
Injection Volume: 10 µL.[29]
-
Column Temperature: 30°C.[29]
-
Detector: UV at 210 nm.[29]
-
Sample Preparation: 1 mg/mL solution in the mobile phase.[29]
Conclusion
The stability of this compound is a critical parameter that must be carefully managed to ensure the reliability and reproducibility of experimental results. The primary degradation pathways are oxidation of the thiol group and hydrolysis of the amide bond. By controlling environmental factors such as temperature, exposure to light and oxygen, and pH, the integrity of the compound can be maintained. The recommended storage conditions and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to effectively handle and assess the stability of this compound.
References
- 1. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. Video: Preparation and Reactions of Thiols [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 7. youtube.com [youtube.com]
- 8. byjus.com [byjus.com]
- 9. Propanamide, 3-mercapto-N-methyl- | 52334-99-3 [chemicalbook.com]
- 10. This compound,52334-99-3-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 11. 52334-99-3|this compound|BLD Pharm [bldpharm.com]
- 12. This compound , 95% , 52334-99-3 - CookeChem [cookechem.com]
- 13. 52334-99-3 CAS MSDS (Propanamide, 3-mercapto-N-methyl-) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. boa.unimib.it [boa.unimib.it]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. safety.fsu.edu [safety.fsu.edu]
- 19. researchgate.net [researchgate.net]
- 20. The Importance of Inerting [airproducts.ie]
- 21. Inert Atmosphere - Zamann Pharma Support GmbH [zamann-pharma.com]
- 22. Sciencemadness Discussion Board - How do you store chemicals in inert gas? - Powered by XMB 1.9.11 [sciencemadness.org]
- 23. The impact of light and thioredoxins on the plant thiol-disulfide proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. The impact of light and thioredoxins on the plant thiol-disulfide proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Light-driven dynamics: unravelling thiol-redox networks in plants through proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 27. biorxiv.org [biorxiv.org]
- 28. cdc.gov [cdc.gov]
- 29. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes and Protocols for 3-Mercapto-N-methylpropanamide in Protein Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the use of 3-Mercapto-N-methylpropanamide as a reducing agent in protein sample preparation for downstream applications such as mass spectrometry-based proteomics. While less conventional than dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), understanding the principles of disulfide bond reduction allows for the adaptation of standard protocols for this reagent. This guide outlines the chemical properties of this compound, a proposed mechanism of action, and a detailed, adaptable protocol for its use.
Introduction: The Critical Role of Disulfide Bond Reduction in Proteomics
The three-dimensional structure of proteins, crucial for their function, is often stabilized by covalent disulfide bonds formed between cysteine residues. For comprehensive protein analysis, particularly in bottom-up proteomics, these intricate structures must be denatured and the disulfide bonds cleaved. This process, known as reduction, is a fundamental step to ensure that proteins are fully unfolded, allowing for efficient enzymatic digestion and subsequent analysis of the resulting peptides by mass spectrometry.[1][2]
Commonly used reducing agents include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).[3][4] DTT, a thiol-containing reagent, is a strong reducing agent but is susceptible to oxidation.[5][6] TCEP is a more stable and odorless alternative that is effective over a broader pH range.[3][6] this compound, a thiol-containing compound, presents a potential alternative for disulfide bond reduction.
Chemical Profile of this compound
| Property | Value | Source |
| Chemical Formula | C4H9NOS | [7][8] |
| Molecular Weight | 119.19 g/mol | [7][8] |
| CAS Number | 52334-99-3 | [7][9][10] |
| Appearance | Not specified in search results | |
| Storage | Sealed in dry, room temperature | [8][9][10] |
Proposed Mechanism of Action
The reductive activity of this compound is attributed to its thiol (-SH) group. The mechanism is analogous to that of other thiol-based reducing agents like DTT. The thiol group participates in a thiol-disulfide exchange reaction with the protein's disulfide bonds. This process involves the nucleophilic attack of the thiolate anion of this compound on one of the sulfur atoms of the disulfide bridge, leading to the formation of a mixed disulfide and a free cysteine thiol. A second molecule of the reducing agent then attacks the mixed disulfide, resulting in the fully reduced protein and a disulfide-linked dimer of the reducing agent.
Caption: Proposed reduction of a protein disulfide bond.
Detailed Protocol for Protein Sample Preparation
This protocol is a representative workflow for the reduction and alkylation of protein samples using this compound prior to enzymatic digestion and mass spectrometry analysis. The concentrations and incubation times may require optimization for specific protein samples and downstream applications.
Reagent Preparation
-
Lysis Buffer: A suitable lysis buffer containing denaturants such as 8 M urea or 6 M guanidine hydrochloride in a buffered solution (e.g., 50 mM Tris-HCl, pH 8.0).
-
Reducing Agent Stock Solution: Prepare a 500 mM stock solution of this compound in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0). Note: As the stability of this solution is not well-documented, it is recommended to prepare it fresh before each use.
-
Alkylation Reagent Stock Solution: Prepare a 500 mM stock solution of iodoacetamide (IAA) or iodoacetic acid (IAA) in the same buffer as the reducing agent. Store in the dark to prevent photodegradation.
-
Quenching Solution: A solution of DTT or cysteine at a concentration sufficient to quench the excess alkylating agent.
-
Digestion Buffer: Ammonium bicarbonate (50 mM, pH 8.0) is a commonly used buffer for trypsin digestion.
-
Enzyme Solution: Prepare a stock solution of sequencing-grade trypsin (or other desired protease) in a suitable buffer as per the manufacturer's instructions.
Experimental Workflow
Caption: General workflow for protein sample preparation.
Step-by-Step Protocol
-
Protein Solubilization and Denaturation:
-
Resuspend the protein pellet or solution in the lysis buffer to a final protein concentration of 1-5 mg/mL.
-
Incubate at room temperature for 1 hour with occasional vortexing to ensure complete denaturation.
-
-
Reduction:
-
Add the 500 mM this compound stock solution to the denatured protein sample to a final concentration of 10-20 mM.
-
Incubate at 56-60°C for 1 hour. Optimization of temperature and time may be necessary.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add the 500 mM iodoacetamide stock solution to a final concentration of 40-50 mM (approximately 2-fold molar excess over the reducing agent).
-
Incubate in the dark at room temperature for 30-45 minutes.
-
-
Quenching (Optional but Recommended):
-
Add a quenching solution (e.g., DTT to a final concentration of 20 mM) to consume any excess iodoacetamide.
-
Incubate at room temperature for 15 minutes.
-
-
Buffer Exchange or Protein Precipitation:
-
To remove the denaturants, reducing agents, and alkylating agents, perform a buffer exchange using a desalting column or spin filter with a molecular weight cutoff appropriate for the protein(s) of interest.
-
Alternatively, precipitate the protein using methods such as acetone or trichloroacetic acid (TCA) precipitation.
-
-
Enzymatic Digestion:
-
Resuspend the cleaned protein sample in the digestion buffer.
-
Add the protease (e.g., trypsin) at a suitable enzyme-to-protein ratio (typically 1:20 to 1:100 w/w).
-
Incubate at 37°C for 12-16 hours (overnight).
-
-
Peptide Desalting:
-
Mass Spectrometry Analysis:
-
The cleaned and desalted peptides are now ready for analysis by LC-MS/MS.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reduction | Insufficient concentration of reducing agent, suboptimal temperature or incubation time. | Increase the concentration of this compound. Optimize incubation temperature and time. |
| Incomplete Alkylation | Insufficient concentration of alkylating agent, degradation of the alkylating agent. | Increase the concentration of iodoacetamide. Always use a freshly prepared iodoacetamide solution. |
| Low Peptide Yield | Inefficient digestion, protein precipitation issues. | Ensure complete removal of interfering substances before digestion. Optimize digestion conditions (enzyme ratio, incubation time). |
| Non-specific Modifications | Side reactions of the alkylating agent. | Minimize incubation time for alkylation. Ensure proper quenching of the alkylating agent. |
Conclusion
While not a conventional choice, this compound possesses the necessary chemical functionality to act as a reducing agent in protein sample preparation. The provided protocol, based on established principles of protein chemistry, offers a starting point for researchers interested in exploring alternative reducing agents. As with any new reagent, optimization of the protocol for specific applications is crucial for achieving reliable and reproducible results.
References
- 1. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass Spectrometry Sample Preparation Procedure for Protein Samples | Thermo Fisher Scientific - CA [thermofisher.com]
- 3. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 4. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. goldbio.com [goldbio.com]
- 6. agscientific.com [agscientific.com]
- 7. This compound | C4H9NOS | CID 642906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 52334-99-3 CAS MSDS (Propanamide, 3-mercapto-N-methyl-) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. This compound , 95% , 52334-99-3 - CookeChem [cookechem.com]
- 10. 52334-99-3|this compound|BLD Pharm [bldpharm.com]
- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Navigating Proteomic Complexities: An In-Depth Guide to Thiol Alkylation Workflows
A Note to the Reader: The initial focus of this guide was the application of 3-Mercapto-N-methylpropanamide in proteomics. However, a comprehensive review of current scientific literature and proteomics resources did not yield specific applications or established protocols for this particular compound. It is possible that this reagent is novel, proprietary, or known by an alternative designation.
To provide a valuable and scientifically robust resource, this guide has been adapted to focus on the broader, critical process of protein alkylation in proteomics, with a special emphasis on commonly used reagents that share functional similarities with mercaptan-containing compounds. The principles, protocols, and comparative data presented herein are foundational to achieving high-quality, reproducible results in mass spectrometry-based proteomics and will be directly relevant to researchers, scientists, and drug development professionals.
The Critical Role of Reduction and Alkylation in Proteomics
In the landscape of proteomics, particularly in "bottom-up" approaches, the ultimate goal is the accurate identification and quantification of proteins from complex biological samples. This journey from a whole-cell lysate to confident peptide identification hinges on a series of meticulous sample preparation steps. Among the most crucial of these are the reduction and alkylation of cysteine residues.
Proteins are not simple linear chains of amino acids; they fold into intricate three-dimensional structures stabilized by various interactions, including covalent disulfide bonds (-S-S-) between cysteine residues. These bonds are vital for a protein's native conformation and function. However, for proteomic analysis, this structural complexity presents a significant hurdle. To ensure complete enzymatic digestion (typically with trypsin) and to prevent the refolding and aggregation of proteins, these disulfide bonds must be irreversibly broken.
This is a two-step process:
-
Reduction: The disulfide bonds are cleaved, typically using a reducing agent, to yield two free thiol (-SH) groups.
-
Alkylation: The newly formed, highly reactive thiol groups are then "capped" with an alkyl group. This alkylation step is essential to prevent the re-formation of disulfide bonds, which can interfere with subsequent analysis by mass spectrometry.[1]
Failure to achieve complete and specific alkylation can lead to a cascade of analytical problems, including incomplete digestion, ambiguous peptide identifications, and compromised quantitative accuracy.
The Chemistry of Thiol Alkylation
The alkylation of cysteine residues is a nucleophilic substitution reaction. The thiol group of cysteine acts as a nucleophile, attacking an electrophilic carbon atom on the alkylating agent. This results in the formation of a stable thioether bond.
A variety of reagents have been developed for protein alkylation, each with its own set of characteristics. Iodoacetamide (IAA) and its derivatives have historically been the most widely used, but others like N-ethylmaleimide (NEM) offer distinct advantages in specific applications.
In-Depth Protocol: In-Solution Protein Digestion with Reduction and Alkylation
This protocol provides a robust workflow for the preparation of protein samples for mass spectrometry analysis, from cell lysis to peptide clean-up.
Reagents and Materials
-
Lysis Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5
-
Reducing Agent: 100 mM Dithiothreitol (DTT) in water (prepare fresh)
-
Alkylating Agent: 200 mM Iodoacetamide (IAA) in water (prepare fresh in the dark)
-
Quenching Reagent: 100 mM DTT in water (prepare fresh)
-
Digestion Buffer: 50 mM Ammonium Bicarbonate in water
-
Trypsin (mass spectrometry grade), reconstituted in 50 mM acetic acid
-
Formic Acid (FA)
-
C18 solid-phase extraction (SPE) cartridges
Step-by-Step Methodology
-
Protein Extraction and Denaturation:
-
Lyse cells or tissues in Lysis Buffer. The high concentration of urea serves to denature the proteins, unfolding them and making the cysteine residues accessible.
-
Quantify the protein concentration using a compatible method (e.g., Bradford or BCA assay).
-
-
Reduction:
-
To your protein sample, add the 100 mM DTT stock solution to a final concentration of 5 mM.
-
Incubate for 30 minutes at 56°C. This step effectively reduces the disulfide bonds.[2]
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add the 200 mM IAA stock solution to a final concentration of 15 mM.
-
Incubate for 30 minutes in the dark at room temperature. Alkylation with IAA is light-sensitive.[2]
-
-
Quenching:
-
Add the 100 mM DTT stock solution to a final concentration of 5 mM to quench the excess, unreacted IAA. This prevents the alkylation of other amino acid residues and the trypsin that will be added next.
-
-
Dilution and Digestion:
-
Dilute the sample with Digestion Buffer to reduce the urea concentration to less than 1 M. High concentrations of urea will inhibit trypsin activity.
-
Add trypsin at a 1:50 (enzyme:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Acidification and Desalting:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Clean up the resulting peptide mixture using a C18 SPE cartridge according to the manufacturer's instructions. This step removes salts and detergents that can interfere with mass spectrometry analysis.
-
Elute the peptides and dry them in a vacuum centrifuge. The sample is now ready for LC-MS/MS analysis.
-
Workflow Visualization
Figure 1. A generalized workflow for in-solution protein digestion for mass spectrometry.
Comparative Analysis of Common Reducing and Alkylating Agents
The choice of reducing and alkylating agents can significantly impact the outcome of a proteomics experiment. The following table summarizes the properties of some commonly used reagents.
| Reagent Type | Reagent Name | Key Advantages | Key Disadvantages |
| Reducing | Dithiothreitol (DTT) | Strong reducing agent, widely used.[3] | Can be unstable, especially at higher pH; contains sulfur. |
| Tris(2-carboxyethyl)phosphine (TCEP) | Odorless, more stable than DTT, effective over a wider pH range.[3][4] | Can interfere with some downstream applications. | |
| Alkylating | Iodoacetamide (IAA) | Highly reactive, widely used and well-characterized.[5] | Light-sensitive, can cause over-alkylation and side reactions.[6] |
| N-ethylmaleimide (NEM) | Specific for cysteines at neutral pH.[7] | Can be less reactive than IAA, may require longer incubation times. |
Visualizing the Reduction and Alkylation Process
The following diagram illustrates the chemical transformations that occur during the reduction of a disulfide bond by DTT and the subsequent alkylation of the resulting thiol groups by iodoacetamide.
Figure 2. Chemical reaction scheme for disulfide bond reduction and cysteine alkylation.
Troubleshooting and Considerations
-
Incomplete Reduction/Alkylation: This can be diagnosed by the presence of missed tryptic cleavages and peptides with unmodified cysteines in the mass spectrometry data. To mitigate this, ensure that your reducing and alkylating agents are fresh and used at the correct concentrations.
-
Over-alkylation: Excessive concentrations of alkylating agents or prolonged incubation times can lead to the modification of other amino acid residues, such as lysine and histidine.[5] This can complicate data analysis. Adhering to established protocols and quenching the reaction are crucial.
-
Choice of Reagents: The optimal choice of reducing and alkylating agents can depend on the specific sample type and downstream application. For example, TCEP is often preferred for applications involving phosphopeptide enrichment as it does not interfere with metal affinity chromatography.[4]
Conclusion
The reduction and alkylation of cysteine residues are indispensable steps in the majority of proteomics workflows. A thorough understanding of the underlying chemistry and the careful implementation of optimized protocols are paramount for generating high-quality, reproducible data. While the specific application of this compound remains to be elucidated in the broader scientific community, the foundational principles and methodologies outlined in this guide provide a solid framework for any researcher venturing into the field of mass spectrometry-based proteomics.
References
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Disulfide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating In-Solution Protein Digestion: A Senior Application Scientist's Guide
A Note on the Specified Reagent: Initial searches for "3-Mercapto-N-methylpropanamide" in the context of in-solution protein digestion for proteomics did not yield established protocols or literature. While this compound is a known chemical, its application for this specific purpose is not documented in mainstream proteomics workflows. PubChem lists it, but its utility appears to be in other specific chemical reactions, such as the reduction of methionine sulfoxide moieties.[1][2]
Therefore, to provide a robust and field-proven guide, this application note will focus on a widely adopted and highly effective reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) . The principles and protocols detailed herein are foundational to successful in-solution protein digestion and are directly applicable to the daily workflows of researchers, scientists, and drug development professionals.
Introduction: The Criticality of Effective Protein Digestion
In the landscape of proteomics, the comprehensive identification and quantification of proteins through mass spectrometry hinges on the efficiency of proteolytic digestion. In-solution digestion is a cornerstone technique, particularly for complex protein mixtures. The primary objective is to denature the protein, exposing its primary structure, followed by the cleavage of disulfide bonds and subsequent enzymatic digestion into peptides amenable to mass spectrometric analysis. The choice of a reducing agent is a critical determinant of the success of this process, directly impacting peptide yield and the overall quality of the resulting data.
The Mechanism of Action: A Tale of Reduction and Alkylation
The intricate three-dimensional structure of proteins is often stabilized by disulfide bonds between cysteine residues. For a protease, like trypsin, to efficiently access its cleavage sites, these bonds must be broken. This is a two-step process:
-
Reduction: This step involves the use of a reducing agent to break the disulfide bonds (-S-S-), converting them into free sulfhydryl groups (-SH).
-
Alkylation: To prevent the reformation of disulfide bonds, an alkylating agent is introduced to cap the newly formed sulfhydryl groups.
This application note will detail a protocol utilizing TCEP as the reductant and Iodoacetamide (IAA) as the alkylating agent, a combination favored for its efficiency and compatibility with downstream mass spectrometry.
The TCEP Advantage: Why It's a Preferred Reductant
While dithiothreitol (DTT) and β-mercaptoethanol (BME) have been traditionally used, TCEP offers several distinct advantages that make it a superior choice in many proteomics applications:
-
Odorless: Unlike the pungent odors of DTT and BME, TCEP is odorless, improving the laboratory environment.[3]
-
Stability: TCEP is more resistant to oxidation in air and is stable in aqueous solutions over a wider pH range, leading to more consistent and reliable reduction.[3]
-
Irreversible Reduction: The mechanism of disulfide reduction by TCEP is effectively irreversible, ensuring complete and sustained reduction.[4]
-
Compatibility: TCEP does not contain free sulfhydryl groups, which means it does not interfere with certain downstream applications like labeling with thiol-reactive dyes.[4]
-
Potency: TCEP is a more powerful reducing agent than DTT.[3]
Visualizing the Workflow: From Protein to Peptides
References
Mastering Protein Preparation: A Detailed Guide to Reduction and Alkylation
Introduction: The Rationale Behind Irreversible Modification
In the landscape of proteomics and drug development, the precise characterization of proteins is paramount. The three-dimensional structure of a protein, dictated by its amino acid sequence and post-translational modifications, is critical to its function. Among the key structural elements are disulfide bonds (-S-S-), which form between cysteine residues. These bonds play a crucial role in stabilizing the tertiary and quaternary structures of proteins. However, for many analytical techniques, particularly mass spectrometry-based proteomics, these intricate structures can mask important regions of the protein, hindering comprehensive analysis.[1]
To overcome this, a standard and critical step in protein sample preparation is the cleavage of these disulfide bonds, a process known as reduction , followed by the permanent modification of the resulting free sulfhydryl (-SH) groups, termed alkylation .[2][3] This two-step process unfolds the protein into a more linear state, making it more accessible to enzymatic digestion and subsequent analysis.[3] Proper reduction and alkylation are essential for maximizing protein sequence coverage and ensuring the accurate identification and quantification of proteins in complex samples.[2][4] This application note provides a detailed protocol and in-depth scientific rationale for the standard operating procedure of protein reduction and alkylation.
The Chemistry of Control: A Closer Look at Reagents and Mechanisms
The success of reduction and alkylation hinges on the careful selection of reagents and a clear understanding of their chemical mechanisms.
Reduction: Breaking the Bonds
The goal of reduction is to cleave the disulfide bridges between cysteine residues. The two most commonly used reducing agents in proteomics are dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).[5][6]
-
Dithiothreitol (DTT): A thiol-containing reductant, DTT efficiently reduces disulfide bonds by a thiol-disulfide exchange reaction.[7] The reaction proceeds through a two-step process, resulting in the formation of a stable six-membered ring with an internal disulfide bond, which drives the reaction to completion.[7][8]
-
Tris(2-carboxyethyl)phosphine (TCEP): TCEP is a non-thiol-based reducing agent that is highly effective and offers several advantages over DTT.[6][9] It is more stable, resistant to air oxidation, and can be used over a wider pH range.[8][9] Unlike DTT, TCEP does not need to be removed before certain labeling steps with sulfhydryl-reactive compounds.[7][9]
| Reagent | Mechanism | Advantages | Disadvantages |
| DTT | Thiol-disulfide exchange | Effective and widely used | Less stable, can interfere with some downstream applications, requires removal before certain labeling steps |
| TCEP | Nucleophilic attack by phosphine | More stable, effective over a broad pH range, does not interfere with maleimide-based labeling[8] | Can be more expensive |
Alkylation: Capping the Cysteines
Following reduction, the newly formed free sulfhydryl groups on cysteine residues are highly reactive and can re-form disulfide bonds. Alkylation is performed to irreversibly block these groups, ensuring the protein remains in a reduced and denatured state.[2] The most common alkylating agents are iodoacetamide (IAA) and its analogue, iodoacetic acid (IAA).[3][5]
-
Iodoacetamide (IAA): IAA is a highly reactive compound that readily and specifically alkylates the thiol group of cysteine residues through a nucleophilic substitution reaction, forming a stable carbamidomethyl derivative.[10][11] This modification is permanent and prevents the re-formation of disulfide bonds.[10]
-
Iodoacetic Acid (IAA): Similar to iodoacetamide, iodoacetic acid also alkylates cysteine residues. The choice between iodoacetamide and iodoacetic acid can sometimes depend on the specific experimental context, as their reactivity can be influenced by pH.[12]
It is crucial to perform the alkylation step in the dark, as iodoacetamide and iodoacetic acid are light-sensitive and can degrade, leading to incomplete alkylation and potential side reactions.[13][14]
Visualizing the Workflow: From Native Protein to Alkylated Peptides
To provide a clear overview of the process, the following diagram illustrates the key steps in protein reduction and alkylation as part of a typical proteomics sample preparation workflow.
Caption: Workflow of protein reduction and alkylation for mass spectrometry.
Standard Operating Procedure: In-Solution Reduction and Alkylation
This protocol provides a robust method for the reduction and alkylation of proteins in solution, a common procedure prior to enzymatic digestion for mass spectrometry analysis.
Reagents and Materials:
-
Protein sample in a suitable buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5)[13]
-
Reducing agent stock solution: 500 mM Dithiothreitol (DTT) in water (prepare fresh) or 500 mM Tris(2-carboxyethyl)phosphine (TCEP) in water.
-
Alkylating agent stock solution: 500 mM Iodoacetamide (IAA) in water (prepare fresh and protect from light).[13]
-
Quenching solution: 500 mM DTT in water.
-
Thermomixer or water bath.
Protocol:
-
Protein Solubilization and Denaturation:
-
Ensure the protein sample is completely solubilized in a denaturing buffer, such as 8 M urea in 100 mM Tris-HCl, pH 8.5.[13] The denaturant is crucial for exposing the disulfide bonds to the reducing agent.
-
-
Reduction:
-
Add the reducing agent stock solution to the protein sample to a final concentration of 5-10 mM.[13] For example, add 1 µL of 500 mM DTT to a 49 µL protein sample for a final concentration of 10 mM.
-
Incubate the sample at 56-60°C for 30-60 minutes with gentle shaking.[5][14] Avoid temperatures above 60°C when using urea to prevent carbamylation of proteins.[13]
-
-
Cooling:
-
Allow the sample to cool to room temperature.
-
-
Alkylation:
-
Quenching:
-
To stop the alkylation reaction, add the quenching solution (DTT) to a final concentration of 10-20 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Proceed to Downstream Processing:
-
The protein sample is now reduced and alkylated and is ready for buffer exchange, enzymatic digestion, and subsequent mass spectrometry analysis.
-
| Step | Reagent | Concentration | Incubation Time | Temperature | Key Considerations |
| Reduction | DTT or TCEP | 5-10 mM | 30-60 min | 56-60°C | Ensure complete denaturation of the protein. |
| Alkylation | Iodoacetamide | 15-20 mM | 30-45 min | Room Temperature | Perform in the dark to prevent reagent degradation.[13][14] |
| Quenching | DTT | 10-20 mM | 15 min | Room Temperature | Stops the alkylation reaction. |
Navigating the Nuances: Side Reactions and Best Practices
While reduction and alkylation are standard procedures, it is important to be aware of potential side reactions that can impact the quality of your data.
-
Over-alkylation: Iodine-containing reagents like iodoacetamide can sometimes react with other amino acid residues besides cysteine, such as methionine, histidine, and lysine, especially at higher pH and concentrations.[5][15][16] This can lead to unexpected mass shifts in peptides and complicate data analysis. Using the recommended concentrations and reaction times can help minimize these off-target effects.
-
Incomplete Reactions: Incomplete reduction or alkylation will result in the persistence of disulfide-linked peptides, which are often difficult to identify in standard database searches.[16] Ensuring proper denaturation and using fresh, active reagents is critical for reaction efficiency.
-
Carbamylation: When using urea as a denaturant, prolonged incubation at elevated temperatures can lead to the carbamylation of lysine residues and protein N-termini.[13] This modification can interfere with tryptic digestion and subsequent analysis. It is advisable to work with freshly prepared urea solutions and avoid excessive heat.
Conclusion: A Foundation for Reliable Proteomics
The reduction and alkylation of proteins are foundational steps in the majority of proteomics workflows. A thorough understanding of the underlying chemistry, the properties of the reagents, and the critical parameters of the protocol is essential for achieving reproducible and high-quality results. By following the detailed procedures and best practices outlined in this application note, researchers, scientists, and drug development professionals can ensure that their protein samples are optimally prepared for in-depth analysis, ultimately leading to more accurate and reliable insights into the complex world of the proteome.
References
- 1. Reducing Complexity? Cysteine Reduction and S-Alkylation in Proteomic Workflows: Practical Considerations | Springer Nature Experiments [experiments.springernature.com]
- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 3. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Procedure for Reduction and Alkylation | Proteomics Facility - Carver College of Medicine | The University of Iowa [proteomics.medicine.uiowa.edu]
- 5. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 8. mstechno.co.jp [mstechno.co.jp]
- 9. Disulfide reduction using TCEP reaction [biosyn.com]
- 10. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The specificity of active-site alkylation by iodoacetic acid in the enzyme thiosulfate sulfurtransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 14. Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoaceta... [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Concentration of 3-Mercapto-N-methylpropanamide for cell lysis buffers
An Application Note and Protocol for the Concentration of 3-Mercapto-N-methylpropanamide for Cell Lysis Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Alternative in Reductive Cell Lysis
In the pursuit of high-fidelity protein extraction, the integrity of the cellular proteome is paramount. A critical step in this process is the effective lysis of cells while preserving the native structure and function of proteins of interest. This necessitates the inclusion of reducing agents in lysis buffers to cleave disulfide bonds, which can otherwise lead to protein aggregation and misfolding.[1] While dithiothreitol (DTT) and β-mercaptoethanol (BME) have been the traditional reagents of choice, their limitations—such as BME's volatility and pungent odor, and DTT's shorter half-life in solution—have prompted a search for more stable and efficient alternatives.[1][2]
This document introduces this compound (CAS: 52334-99-3; Molecular Formula: C4H9NOS), a thiol-containing compound, as a potential reducing agent in cell lysis buffers.[3] While less conventional than DTT or BME, its chemical structure suggests a similar capacity for disulfide bond reduction. These application notes provide a comprehensive guide for researchers to evaluate and optimize the concentration of this compound for their specific cell lysis and protein extraction needs, ensuring the generation of high-quality lysates for downstream applications.
Mechanism of Action: The Chemistry of Disulfide Bond Reduction
The primary role of a reducing agent in a cell lysis buffer is to prevent the oxidation of free sulfhydryl groups on cysteine residues and to reduce any existing disulfide bonds within or between proteins.[4] This is crucial for maintaining protein solubility and preventing the formation of artificial protein aggregates.[5] The thiol group (-SH) on this compound is the active moiety responsible for this reductive activity. It participates in a thiol-disulfide exchange reaction, effectively breaking the S-S bond of a protein and forming a mixed disulfide with one of the protein's cysteine residues. A second molecule of the reducing agent then attacks this mixed disulfide, regenerating the free cysteine on the protein and forming a stable oxidized dimer of the reducing agent.
Caption: Mechanism of disulfide bond reduction by a generic thiol-containing reducing agent (HS-R).
Key Considerations for Determining Optimal Concentration
As there is limited published data on the use of this compound in cell lysis, an empirical approach to determining its optimal concentration is essential. The following factors should be considered:
-
Cell Type: Mammalian cells, bacterial cells, and yeast have different cell wall and membrane compositions, which can influence the required strength of the lysis buffer and its components.[6]
-
Protein of Interest: The abundance and subcellular localization of the target protein will dictate the lysis conditions. For example, extracting nuclear or mitochondrial proteins often requires harsher lysis buffers.[7]
-
Downstream Applications: The compatibility of the reducing agent with subsequent assays is critical. For instance, high concentrations of some reducing agents can interfere with certain protein quantification assays or enzymatic activity assays.[8][9]
-
Redox State of the Proteome: Cells under high oxidative stress may have a higher proportion of oxidized proteins, potentially requiring a higher concentration of the reducing agent for complete reduction.
Recommended Starting Concentrations
Based on the typical concentrations of DTT (1-5 mM) and β-mercaptoethanol (5-20 mM) used in cell lysis buffers, and considering the molecular weight of this compound (119.19 g/mol ), a logical starting point for optimization can be proposed.[3]
| Application | Starting Concentration Range (mM) | Rationale |
| General Mammalian Cell Lysis | 2 - 10 mM | A moderate starting range suitable for most cytoplasmic and whole-cell lysates. |
| Bacterial Cell Lysis | 5 - 15 mM | Bacterial protein extracts can be dense; a higher concentration may be beneficial. |
| Tissue Homogenization | 5 - 20 mM | Tissues are complex and may have higher levels of oxidative enzymes. |
| Immunoprecipitation / Co-IP | 1 - 5 mM | A lower concentration is recommended to minimize disruption of protein-protein interactions. |
Note: These are suggested starting points. The optimal concentration should be determined experimentally as described in Protocol 3.
Protocols
Protocol 1: Preparation of a 1 M Stock Solution of this compound
Materials:
-
This compound (CAS: 52334-99-3)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Sterile, conical tubes
-
Calibrated balance and weighing paper
-
Fume hood
Safety Precaution: this compound is toxic if swallowed and harmful in contact with skin or if inhaled.[3] Always handle this compound in a fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Procedure:
-
In a fume hood, weigh out 1.192 g of this compound.
-
Transfer the powder to a 15 mL conical tube.
-
Add high-purity water to a final volume of 10 mL.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the 1 M stock solution into smaller, single-use volumes (e.g., 100 µL) to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: General Protocol for Cell Lysis using this compound
Materials:
-
Cell pellet (from adherent or suspension cells)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA or a Tris-based buffer, without reducing agent)[10]
-
1 M stock solution of this compound (from Protocol 1)
-
Protease and phosphatase inhibitor cocktails
-
Ice bucket
-
Refrigerated microcentrifuge
-
Cell scraper (for adherent cells)
Procedure:
-
Prepare Complete Lysis Buffer: Immediately before use, prepare the required volume of complete lysis buffer. For every 1 mL of lysis buffer, add the desired volume of the 1 M this compound stock solution (e.g., for a 5 mM final concentration, add 5 µL of the 1 M stock to 995 µL of lysis buffer). Add protease and phosphatase inhibitors according to the manufacturer's instructions.
-
Cell Pellet Preparation:
-
For adherent cells, wash the cell monolayer once with ice-cold PBS, then aspirate the PBS.
-
For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C), discard the supernatant, and wash the pellet once with ice-cold PBS.
-
-
Cell Lysis:
-
For adherent cells, add the complete lysis buffer to the plate (e.g., 500 µL for a 10 cm plate). Use a cell scraper to scrape the cells and collect the lysate.
-
For suspension cells, add the complete lysis buffer to the cell pellet and resuspend by pipetting up and down.
-
-
Incubation: Incubate the lysate on ice for 30 minutes, with occasional vortexing (e.g., every 10 minutes).
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000-16,000 x g) for 15-20 minutes at 4°C to pellet the cell debris.
-
Collection: Carefully transfer the supernatant (the protein lysate) to a pre-chilled microcentrifuge tube.
-
Quantification: Determine the protein concentration of the lysate using a compatible protein assay (e.g., BCA assay). Be sure to check for compatibility of this compound with your chosen assay.[8][9]
-
Storage: Store the lysate at -80°C for long-term use.
Protocol 3: Optimization of this compound Concentration
The goal of this protocol is to determine the minimum concentration of this compound that provides the maximum yield of soluble, non-aggregated protein.
Caption: Workflow for optimizing the concentration of this compound.
Procedure:
-
Set up Experimental Groups: Prepare at least five identical cell pellets. Each pellet will be lysed with a different concentration of this compound. A recommended range to test is: 0 mM (negative control), 1 mM, 5 mM, 10 mM, and 20 mM.
-
Lysis: Perform cell lysis on each pellet according to Protocol 2, using the different concentrations of the reducing agent.
-
Protein Quantification: Determine the total protein concentration for each lysate. An increase in protein yield with increasing concentration may indicate improved solubilization.
-
SDS-PAGE Analysis:
-
Load equal amounts of total protein from each lysate onto two SDS-PAGE gels.
-
Run one gel under standard reducing conditions (with reducing agent in the sample buffer) to assess the total amount of the protein of interest.
-
Run the second gel under non-reducing conditions (without reducing agent in the sample buffer). This is the key analysis. In the absence of a sufficient concentration of this compound in the initial lysis buffer, you may see high molecular weight smears or bands corresponding to aggregated protein. The optimal concentration will be the lowest concentration that minimizes these aggregates and produces a sharp band for your protein of interest.
-
-
Western Blotting: If you have an antibody for a specific protein of interest, perform a western blot on the non-reducing gel. This will allow you to visualize the aggregation state of your target protein more clearly.
-
Data Analysis: Compare the results across the different concentrations. The optimal concentration is the one that yields the highest amount of soluble protein with the least amount of aggregation observed on the non-reducing SDS-PAGE and western blot.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Protein Yield | Insufficient lysis; suboptimal concentration of reducing agent. | Increase the concentration of this compound. Ensure adequate mechanical disruption (vortexing/sonication). |
| Protein Aggregation (smearing on non-reducing gel) | Inadequate reduction of disulfide bonds. | Increase the concentration of this compound. Ensure the stock solution is fresh and has been stored correctly. |
| Interference with Downstream Assays | High concentration of the reducing agent. | Perform a buffer exchange step (e.g., dialysis or spin column) to remove the reducing agent before the assay. Test for compatibility beforehand. |
| Loss of Protein Activity (for enzyme assays) | The protein may be sensitive to the reducing agent. | Test a lower concentration range. Consider using a different class of reducing agent like TCEP, which is a non-thiol reductant.[4] |
Conclusion
This compound presents a viable, albeit less-studied, alternative to traditional reducing agents for cell lysis. Its utility is rooted in the fundamental chemistry of thiol-disulfide exchange. The key to its successful implementation lies in a systematic, empirical approach to concentration optimization. By following the protocols outlined in this guide, researchers can confidently determine the ideal working concentration of this compound for their specific experimental system, leading to the reliable and reproducible extraction of high-quality proteins for a wide array of downstream applications.
References
- 1. Why Use DTT vs. β-Mercaptoethanol in Protein Extraction? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C4H9NOS | CID 642906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Protein Denaturing and Reducing Agents | Thermo Fisher Scientific - RU [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Lysis Buffers | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 8. bio-rad.com [bio-rad.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Note: The Role of 3-Mercapto-N-methylpropanamide in 2D Electrophoresis Sample Preparation
A Review of Current Literature and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The successful resolution of complex protein mixtures by two-dimensional (2D) electrophoresis is critically dependent on meticulous sample preparation. A key step in this process is the effective reduction of protein disulfide bonds to ensure complete protein unfolding and solubilization, thereby preventing streaking and improving spot resolution. While dithiothreitol (DTT) has historically been a common reducing agent, the search for more effective and stable reagents is ongoing. This application note explores the potential use of 3-Mercapto-N-methylpropanamide in this context. However, a comprehensive review of current scientific literature and proteomics databases reveals a significant finding: This compound is not a commonly documented or established reagent for sample preparation in 2D electrophoresis.
This document will address the foundational principles of reduction in 2D-PAGE, discuss the characteristics of an ideal reducing agent, and situate our understanding of thiol-based reducing agents within this framework. Given the absence of specific data for this compound, we will draw logical inferences based on its chemical structure and compare its potential attributes to well-established reagents.
The Critical Role of Reduction in 2D Electrophoresis
Two-dimensional electrophoresis separates proteins based on two independent properties: isoelectric point (pI) in the first dimension (isoelectric focusing, IEF) and molecular weight in the second dimension (SDS-PAGE). For this separation to be effective, proteins must be fully denatured and solubilized. Intramolecular and intermolecular disulfide bonds (-S-S-) create tertiary and quaternary structures that hinder proper migration in both dimensions, leading to:
-
Horizontal Streaking: Incomplete focusing in the IEF dimension due to charge heterogeneity.
-
Vertical Streaking: Poor separation in the SDS-PAGE dimension.
-
Protein Aggregation and Precipitation: Leading to sample loss and inaccurate quantification.
Reducing agents cleave these disulfide bonds, converting them to free sulfhydryl groups (-SH), which are then typically alkylated to prevent re-oxidation.
Chemical Profile: this compound
This compound is a chemical compound featuring a terminal sulfhydryl (-SH) group, which is the reactive moiety responsible for reducing disulfide bonds.
| Property | Value | Source |
| Molecular Formula | C₄H₉NOS | [1] |
| Molecular Weight | 119.19 g/mol | [1] |
| CAS Number | 52334-99-3 | [1] |
The presence of the thiol group suggests that, mechanistically, it would function similarly to other thiol-based reducing agents like DTT and β-mercaptoethanol. The reaction proceeds via a thiol-disulfide exchange.
The Mechanism of Thiol-Based Disulfide Reduction
The reduction of a protein disulfide bond by a generic thiol-containing reagent (R-SH), such as this compound, is a two-step process.
Figure 1. Generalized mechanism of disulfide reduction by a monothiol reagent.
Causality Behind the Mechanism: The nucleophilic thiolate anion (R-S⁻) of the reducing agent attacks one of the sulfur atoms in the protein's disulfide bond. This forms a mixed disulfide between the protein and the reagent, releasing one of the protein's cysteine residues as a free thiol. A second molecule of the reducing agent then attacks the mixed disulfide, releasing the second protein cysteine and forming an oxidized dimer of the reducing agent. Dithiothreitol (DTT), being a dithiol, has an advantage as the second step is intramolecular and therefore more efficient.
Comparative Analysis with Standard Reducing Agents
In the absence of direct experimental data for this compound, we can infer its potential behavior by comparing its structure to established reducing agents.
| Reagent | Type | Key Advantages | Key Disadvantages |
| Dithiothreitol (DTT) | Dithiol | Highly effective due to intramolecular cyclization. | Can become negatively charged at alkaline pH and migrate out of the IPG strip, leading to re-oxidation.[2] Limited stability in solution. |
| Tributylphosphine (TBP) | Phosphine | Neutral, so does not migrate in the IEF dimension.[2] Effective at lower concentrations. | Unpleasant odor, requires careful handling. |
| β-Mercaptoethanol (BME) | Monothiol | Inexpensive. | Volatile with a strong odor.[3] Less potent than DTT, requiring higher concentrations. |
| This compound | Monothiol (Inferred) | Likely less volatile than BME due to the amide group. | As a monothiol, it would be less efficient than DTT. Its charge characteristics during IEF are unknown but critical. |
The amide group in this compound might confer greater stability and a higher boiling point compared to β-mercaptoethanol. However, its effectiveness would be limited by the kinetics of a monothiol reagent.
A Foundational Protocol for Sample Reduction and Alkylation
While a specific protocol for this compound cannot be provided, the following represents a robust, standard workflow for protein reduction and alkylation in 2D-PAGE sample preparation using a generic reducing agent. This protocol should be optimized for each specific sample type.
Figure 2. Standard workflow for reduction and alkylation in 2D-PAGE sample prep.
Step-by-Step Methodology:
-
Protein Solubilization: Lyse cells or solubilize the protein pellet in a rehydration/lysis buffer. A typical buffer contains:
-
7 M Urea
-
2 M Thiourea
-
4% (w/v) CHAPS
-
Protease inhibitors
-
Carrier ampholytes
-
-
Reduction: Add the chosen reducing agent to the solubilized sample. For DTT, a final concentration of 50-100 mM is common. If one were to experiment with this compound, a similar or slightly higher molar concentration might be a starting point for optimization, due to it being a monothiol.
-
Incubation for Reduction: Incubate the sample for 1 hour at room temperature with gentle agitation to allow for complete reduction of disulfide bonds.
-
Alkylation: To prevent the re-formation of disulfide bonds, add an alkylating agent such as iodoacetamide to a final concentration approximately 2-2.5 times that of the reducing agent.[2]
-
Incubation for Alkylation: Incubate for an additional hour at room temperature, protected from light, as iodoacetamide is light-sensitive.
-
Centrifugation: Centrifuge the sample at high speed (e.g., >12,000 x g) to pellet any insoluble material.
-
Isoelectric Focusing: The supernatant is now ready to be loaded onto the IPG strip for the first dimension of 2D electrophoresis.
Trustworthiness and Self-Validation: This protocol is a self-validating system. Successful reduction and alkylation will be immediately apparent in the resulting 2D gel by the presence of sharp, well-defined spots and a significant reduction in horizontal streaking. Conversely, poor results indicate a need to optimize reagent concentrations or incubation times.
Conclusion and Future Directions
The core principles of sample preparation for 2D electrophoresis demand effective and reliable reduction of protein disulfide bonds. While this compound possesses the necessary functional group (a thiol) for this purpose, its use is not documented in the peer-reviewed literature for this application. Researchers are therefore advised to rely on well-characterized and validated reducing agents such as DTT and TBP.
For professionals in drug development and proteomics, the exploration of novel reagents can be valuable. Should a researcher choose to investigate the efficacy of this compound, a systematic comparison against DTT and TBP would be necessary. Key parameters to evaluate would include its reduction efficiency, stability in solution, and its behavior across the pH gradient during isoelectric focusing. Until such studies are published, it remains a compound of theoretical interest rather than a validated tool for 2D electrophoresis.
References
Application Notes and Protocols: Preparation of 3-Mercapto-N-methylpropanamide Stock Solutions
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive, technically-grounded guide for the preparation, handling, and storage of stock solutions of 3-Mercapto-N-methylpropanamide (CAS: 52334-99-3). The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing safety, stability, and reproducibility. By elucidating the chemical principles behind the procedural steps, this guide aims to empower users to prepare high-quality stock solutions tailored to their specific experimental needs.
Foundational Knowledge: Chemical Profile and Properties
This compound is a thiol-containing organic compound.[1] Understanding its fundamental properties is critical for informed handling and solution preparation. The presence of a terminal thiol (-SH) group dictates its reactivity, particularly its susceptibility to oxidation, while the amide group influences its solubility.[2][3]
| Property | Value | Source |
| Molecular Formula | C₄H₉NOS | [3][4][5] |
| Molecular Weight | 119.19 g/mol | [4][5][6] |
| CAS Number | 52334-99-3 | [3][4][6] |
| Common Synonyms | N-Methyl 3-mercaptopropionamide, N-methyl-3-sulfanylpropanamide | [1][3][4] |
| Appearance | Typically a liquid | [7] |
| LogP | 0.89260 | [3] |
Critical Safety & Handling Protocols
This compound and related mercaptan compounds require careful handling due to their potential hazards.[8] Adherence to strict safety protocols is mandatory.
2.1 Hazard Identification The compound is classified with the following primary hazards:
-
Acute Toxicity: Toxic if swallowed and harmful in contact with skin or if inhaled.[4]
-
Irritation: Causes mild skin irritation and can cause severe eye irritation.[1][7][9]
-
Odor: Like most mercaptans, it is expected to have a strong, unpleasant odor.[10]
2.2 Personal Protective Equipment (PPE) All work must be conducted inside a certified chemical fume hood. The following minimum PPE is required:
-
Nitrile or neoprene gloves.
-
Chemical safety goggles.
-
A flame-retardant lab coat.
2.3 Waste Disposal Thiol-containing waste is hazardous and must not be disposed of down the drain.[10]
-
Neutralization: Collect all liquid waste containing this compound in a designated, sealed container. This waste should be neutralized via chemical oxidation. A common laboratory method involves treatment with an excess of sodium hypochlorite (bleach) or hydrogen peroxide to convert the odorous and reactive mercaptan into less volatile compounds.[10][11]
-
Disposal: Dispose of the neutralized waste according to your institution's hazardous waste disposal guidelines.
The Science of Solution Preparation: Core Principles
The reliability of experimental data is directly linked to the quality of the reagents used. A properly prepared stock solution is one where the compound is fully solubilized and remains stable for the duration of its use.
3.1 Solvent Selection: A Matter of Polarity The molecular structure of this compound contains both a hydrophilic amide and a reactive thiol group, alongside a more hydrophobic N-methyl group.[2] This amphiphilic character suggests solubility in polar organic solvents.
-
Recommended Solvents:
-
Dimethyl Sulfoxide (DMSO): An excellent choice for creating high-concentration stock solutions.
-
Ethanol (EtOH) / Methanol (MeOH): Suitable for many applications and can be easier to remove in subsequent experimental steps.
-
-
Aqueous Solubility: Direct dissolution in aqueous buffers is not recommended for high-concentration stocks due to potentially limited solubility and lower stability. Serial dilutions from a primary organic stock into aqueous media should be performed immediately before use.
3.2 The Stability Imperative: Preventing Oxidation The thiol group (-SH) is the most reactive moiety in the molecule and is highly susceptible to oxidation. Two thiol molecules can readily oxidize to form a disulfide dimer (N,N′-Dimethyl-3,3′-dithiodipropionamide).[3] This dimerization inactivates the compound and alters its effective concentration.
-
Mitigation Strategies:
-
Use Degassed Solvents: To minimize dissolved oxygen, sparge your chosen solvent with an inert gas (e.g., argon or nitrogen) for 15-20 minutes prior to use.
-
Inert Atmosphere: If possible, weigh the compound and prepare the solution under a gentle stream of inert gas.
-
Minimize Headspace: Store aliquots in vials that are appropriately sized to reduce the amount of air (and thus oxygen) in the headspace.
-
Experimental Protocol: Preparation of a 100 mM Stock Solution in DMSO
This protocol details the preparation of 10 mL of a 100 mM stock solution. Adjust volumes and masses accordingly for different concentrations or volumes.
4.1 Materials and Equipment
-
This compound (solid or liquid)
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
15 mL conical tube or volumetric flask
-
Calibrated micropipettes
-
Vortex mixer
-
Cryo-safe storage vials (amber or wrapped in foil)
-
Inert gas source (Argon or Nitrogen, optional but recommended)
4.2 Step-by-Step Methodology
-
Pre-Preparation: Put on all required PPE and ensure you are working in a chemical fume hood. If using, prepare your inert gas sparging setup for the DMSO.
-
Calculation: Determine the mass of this compound required.
-
Mass (g) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 100 mmol/L × 0.010 L × 119.19 g/mol × 1000 mg/g
-
Mass = 119.19 mg
-
-
Weighing: Tare a clean, dry weighing vessel on the analytical balance. Carefully weigh out 119.19 mg of this compound.
-
Dissolution:
-
Transfer the weighed compound into a 15 mL conical tube or a 10 mL volumetric flask.
-
Add approximately 8 mL of DMSO to the tube.
-
Cap the tube securely and vortex thoroughly for 1-2 minutes until the compound is fully dissolved. Visually inspect for any remaining particulate matter.
-
Once dissolved, add DMSO to reach a final total volume of 10.0 mL.
-
Invert the container several times to ensure a homogenous solution.
-
-
Aliquoting and Storage:
-
Immediately dispense the stock solution into smaller, single-use aliquots (e.g., 50-100 µL) in cryo-safe vials. This minimizes freeze-thaw cycles which can degrade the compound.
-
If available, briefly flush the headspace of each vial with inert gas before sealing.
-
Label each vial clearly with the compound name, concentration, solvent, and preparation date.
-
4.3 Recommended Storage Conditions
| Format | Temperature | Conditions | Shelf Life |
| Neat Compound | Room Temperature | Sealed in a dry, dark place. | As per manufacturer |
| Stock Solution | -20°C or -80°C | Single-use aliquots, protected from light. | 1-3 months |
Quality Control and Best Practices
-
Visual Inspection: Before each use, thaw an aliquot and visually inspect for any signs of precipitation or color change. If observed, the stock solution may be compromised and should be discarded.
-
Fresh Dilutions: Always prepare working dilutions fresh for each experiment from a thawed stock aliquot. Do not store dilute aqueous solutions.
-
Avoid Refreezing: Once an aliquot is thawed, it is best practice to use what is needed and discard the remainder to avoid degradation from repeated temperature cycling.
Process Visualization
The following diagram illustrates the recommended workflow for preparing the stock solution, emphasizing the critical control points for ensuring quality and safety.
References
- 1. Propanamide, 3-mercapto-N-methyl- | 52334-99-3 [chemicalbook.com]
- 2. Buy Propanamide, 3-mercapto-N-octyl- | 89614-32-4 [smolecule.com]
- 3. Propanamide, 3-mercapto-N-methyl | CAS#:52334-99-3 | Chemsrc [chemsrc.com]
- 4. This compound | C4H9NOS | CID 642906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound , 95% , 52334-99-3 - CookeChem [cookechem.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. CAS No.52334-99-3,Propanamide, 3-mercapto-N-methyl- Suppliers [lookchem.com]
- 8. Managing mercaptans | Oilfield Technology [oilfieldtechnology.com]
- 9. hmdb.ca [hmdb.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. h2szero.com [h2szero.com]
Application Note: The Prospective Use of 3-Mercapto-N-methylpropanamide as a Novel Mild Reducing Agent for Native Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Redox Landscape in Native Mass Spectrometry
Native mass spectrometry (MS) has become an indispensable tool for the structural and functional characterization of proteins and their complexes in their near-physiological state.[1][2] By preserving non-covalent interactions, native MS provides critical insights into subunit stoichiometry, protein-ligand binding, and the higher-order structure of biotherapeutics like monoclonal antibodies (mAbs) and antibody-drug conjugates (ADCs).[1][3] However, maintaining the native state during analysis is challenging, particularly for proteins susceptible to oxidation or those requiring a controlled reductive environment to prevent unwanted disulfide bond formation.
The addition of reducing agents to native MS workflows can be a double-edged sword. While necessary to protect sensitive free thiols or to gently probe disulfide bond connectivity, commonly used reagents present significant challenges. Tris(2-carboxyethyl)phosphine (TCEP) can cause signal interference and adduct formation, degrading spectral quality.[4] Dithiothreitol (DTT) and β-mercaptoethanol (βME), while generally more compatible, can sometimes be too potent, leading to the undesirable disruption of critical structural disulfide bonds and the collapse of non-covalent complexes.[4][5] This necessitates the exploration of novel, milder reducing agents that can provide a controlled redox environment without compromising the integrity of the native MS analysis.
This application note introduces 3-Mercapto-N-methylpropanamide as a prospective mild reducing agent for specialized native MS applications. We will explore its chemical properties, postulate its mechanism of action, and propose detailed protocols for its use in challenging areas such as the "middle-down" analysis of monoclonal antibodies.
A Candidate for Controlled Reduction: this compound
This compound (C₄H₉NOS; Molecular Weight: 119.19 g/mol ) is a small, water-soluble monothiol.[6] Its structure, featuring a reactive thiol group and a polar amide moiety, suggests it could offer a unique balance of reactivity and compatibility for native MS.
Postulated Advantages:
-
Mild Reduction Potential: As a monothiol, it is expected to be less reducing than dithiols like DTT, potentially allowing for the selective reduction of the most solvent-accessible disulfide bonds (e.g., in the hinge region of an antibody) while leaving more stable intramolecular bonds intact.[7][8]
-
Reduced Risk of Adduction: Its simple structure may lead to fewer non-specific covalent adducts on the protein analyte compared to other agents.
-
Volatility and Compatibility: While its volatility needs experimental verification in a native MS context, its low molecular weight is favorable for a reagent intended for gas-phase analysis. Its polar nature suggests good solubility in common native MS buffers like ammonium acetate.[9]
| Property | This compound |
| IUPAC Name | N-methyl-3-sulfanylpropanamide |
| Molecular Formula | C₄H₉NOS |
| Molecular Weight | 119.19 g/mol [6] |
| Structure | HS-CH₂-CH₂-CO-NH-CH₃ |
| Key Features | Monothiol, polar amide group |
Postulated Mechanism of Action
The primary role of a mild reducing agent in native MS is to maintain a redox equilibrium that prevents the oxidation of free cysteine residues into unwanted disulfide-linked species. The thiol group of this compound can participate in thiol-disulfide exchange reactions. In the context of selective reduction, it would preferentially react with the most labile and solvent-exposed disulfide bonds, such as the inter-chain disulfides in the hinge region of an IgG1 antibody.[7]
Figure 1: Postulated selective reduction of an antibody hinge disulfide by this compound.
Key Prospective Application: "Middle-Down" Native MS of Monoclonal Antibodies
A significant challenge in biopharmaceutical characterization is the analysis of antibody fragments without disrupting their non-covalent assembly. Selective reduction of the hinge region disulfides can generate antibody "halves" (one heavy chain and one light chain) or Fab/Fc fragments, which are amenable to high-resolution mass analysis—a "middle-down" approach.[10][11] This allows for detailed characterization of post-translational modifications and drug conjugation sites while retaining valuable structural context.[12][13]
This compound is an ideal candidate for this application due to its hypothesized mild reducing power, which could precisely cleave the susceptible hinge disulfides without fully denaturing the antibody.[14]
Experimental Protocols
Caution: this compound is classified as toxic if swallowed and harmful in contact with skin or if inhaled.[6] Always handle this reagent in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: Optimization of Reducing Agent Concentration
The goal of this protocol is to determine the minimum concentration of this compound required for the selective reduction of a model monoclonal antibody (e.g., NISTmAb).
Materials:
-
Monoclonal antibody stock solution (e.g., 10 mg/mL)
-
This compound
-
Ammonium acetate (for MS-compatible buffer)
-
Micro Bio-Spin 6 columns (or similar) for buffer exchange
-
High-resolution mass spectrometer capable of native MS analysis (e.g., Q-TOF or Orbitrap)
Procedure:
-
Prepare a 100 mM stock solution of this compound in 200 mM ammonium acetate, pH 7.0.
-
Set up a concentration gradient: In separate microcentrifuge tubes, prepare reactions by adding the mAb (final concentration 5 µM) to ammonium acetate buffer. Add the reducing agent stock to achieve final concentrations of 0.1 mM, 0.5 mM, 1 mM, 2 mM, 5 mM, and 10 mM. Include a "no reagent" control.
-
Incubate: Incubate all samples at 37°C for 30 minutes.
-
Buffer Exchange: Immediately before analysis, desalt each sample into fresh 200 mM ammonium acetate (pH 7.0) using a pre-equilibrated Micro Bio-Spin column to remove excess reducing agent.
-
Native MS Analysis: Infuse the samples into the mass spectrometer using a nano-electrospray source. Acquire data under native conditions, optimizing source temperature and collision energy to achieve good desolvation while preserving non-covalent interactions.[15][16]
-
Data Analysis: Deconvolute the mass spectra for each concentration.
-
The control should show the mass of the intact mAb (~150 kDa).
-
At optimal concentrations, you expect to see a new species corresponding to the antibody "half" (~75 kDa) or individual light (~25 kDa) and heavy (~50 kDa) chains, indicating reduction of inter-chain disulfides.
-
At excessive concentrations, you may observe unfolding (a broad charge state distribution) or complete dissociation.
-
Figure 2: Workflow for optimizing the concentration of this compound.
Protocol 2: Middle-Down Analysis of a Cysteine-Linked ADC
This protocol applies the optimized concentration from Protocol 1 to generate fragments of an ADC for native MS analysis.
Procedure:
-
Prepare ADC Sample: Dilute a cysteine-linked ADC to a final concentration of 5 µM in 200 mM ammonium acetate, pH 7.0.
-
Selective Reduction: Add this compound to the optimized concentration determined in Protocol 1.
-
Incubate: Incubate at 37°C for 30 minutes.
-
Buffer Exchange: Desalt the sample into 200 mM ammonium acetate using a Micro Bio-Spin column.
-
Native MS Analysis: Acquire data under native conditions. The higher mass range of the instrument may need to be utilized to observe the non-covalently bound fragments.
-
Data Interpretation:
-
Deconvolute the spectra to determine the masses of the resulting fragments (e.g., light chain, heavy chain, or antibody "half").
-
The mass shifts in these fragments will reveal the drug-to-antibody ratio (DAR) for that specific subunit, providing valuable site-specific drug load information.
-
Expected Outcomes & Data Interpretation
A successful experiment using this compound should yield clean native mass spectra with minimal adduction. The primary outcome is the controlled generation of antibody subunits, allowing for a more detailed analysis than is possible with the intact protein.
| Parameter | Expected Outcome with this compound | Comparison with Standard Reagents |
| Reduction Level | Selective reduction of inter-chain disulfides at optimized concentrations. | TCEP: Often leads to complete reduction. DTT/βME: Can be difficult to control for partial reduction.[4] |
| Adduct Formation | Low to negligible, resulting in clean, easily interpretable spectra. | TCEP: Known to form adducts and signal clusters.[4] |
| Charge State | Should not significantly alter the native charge state distribution. | TCEP: Potent charge-reducing agent. DTT/βME: Mild supercharging agents.[5] |
| Complex Integrity | Preserves non-covalent interactions within the generated subunits (e.g., Fab fragment). | Over-reduction with other agents can lead to dissociation and unfolding. |
Conclusion and Future Perspectives
While not a conventional reagent in native mass spectrometry, this compound presents a compelling profile for researchers seeking to perform controlled, mild reduction of complex biotherapeutics. Its potential to selectively cleave accessible disulfide bonds without causing widespread denaturation or spectral interference makes it a promising candidate for advanced applications like middle-down analysis of antibodies and ADCs.
Further experimental validation is required to fully characterize its performance, including its precise reduction potential, volatility, and ideal working conditions for various protein systems. However, this exploration into novel, fit-for-purpose reagents is crucial for pushing the boundaries of what can be achieved with native mass spectrometry, ultimately enabling deeper structural insights in academic and industrial research.
References
- 1. Native Mass Spectrometry: Principles, Advantages, and Experimental Strategies | MtoZ Biolabs [mtoz-biolabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C4H9NOS | CID 642906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. researchgate.net [researchgate.net]
- 11. Internal Fragments Enhance Middle-down Mass Spectrometry Structural Characterization of Monoclonal Antibodies and Antibody-drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of the impact of antibody fragments on aggregation of intact molecules via size exclusion chromatography coupled with native mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective disulfide reduction for labeling and enhancement of Fab antibody fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures | MDPI [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
Application Note: Advanced Analytical Strategies for the Quantification of 3-Mercapto-N-methylpropanamide in Complex Matrices
Abstract
This document provides a comprehensive guide to the analytical detection and quantification of 3-Mercapto-N-methylpropanamide (MMPA), a reactive thiol compound of interest in pharmaceutical development and biological research. We address the inherent challenges of thiol analysis, such as oxidative instability, and present detailed, validated protocols for sample preparation, derivatization, and instrumental analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are designed to provide the specificity, sensitivity, and robustness required by researchers, scientists, and drug development professionals.
Introduction to this compound (MMPA)
This compound (CAS: 52334-99-3) is an organosulfur compound featuring a reactive sulfhydryl (-SH) group and an amide functional group.[1][2][3] Its chemical structure suggests potential roles as a synthetic intermediate, a metabolite, or a process-related impurity in the manufacturing of pharmaceuticals and other specialty chemicals. The presence of the thiol group makes MMPA highly reactive and susceptible to oxidation, which presents significant analytical challenges.[4] Accurate and precise quantification is crucial for understanding its biological activity, ensuring product purity, and meeting regulatory standards.
Chemical Properties of MMPA:
The primary analytical hurdle is the preservation of the thiol group's integrity from sample collection through to analysis. The sulfhydryl group is easily oxidized to form disulfides (N,N′-Dimethyl-3,3′-dithiodipropionamide), which would lead to an underestimation of the target analyte.[4][5] Therefore, the choice of sample preparation protocol is of paramount importance.
Core Principles of Thiol Analysis
The successful analysis of MMPA hinges on a strategy that mitigates its inherent reactivity. This involves two key considerations:
-
Sample Stabilization: The high susceptibility of thiols to oxidation necessitates immediate stabilization upon sample collection.[5] This is typically achieved by acidification or the addition of a "masking" or "trapping" agent that covalently binds to the sulfhydryl group, protecting it from oxidation.[5] Agents like N-ethylmaleimide (NEM) or iodoacetamide (IAM) are commonly used for this purpose.
-
Analytical Technique Selection: The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) is dictated by the analyte's properties and the desired sensitivity.
-
GC-MS: Offers excellent separation and sensitivity for volatile compounds. However, the polarity and low volatility of MMPA necessitate a derivatization step to convert it into a more volatile and thermally stable analogue.[4][6]
-
LC-MS/MS: Is well-suited for polar, non-volatile compounds and often provides high sensitivity and specificity without the need for derivatization.[7] It is frequently the method of choice for analyzing thiols in biological fluids.[5]
-
Recommended Analytical Workflow: LC-MS/MS
For most applications, particularly in biological matrices or for impurity profiling in pharmaceuticals, LC-MS/MS is the preferred technique due to its high selectivity, sensitivity, and reduced sample manipulation compared to GC-MS.
LC-MS/MS Workflow Diagram
Caption: LC-MS/MS workflow for MMPA quantification.
Detailed Protocol: LC-MS/MS Quantification of MMPA in Human Plasma
This protocol is designed for the quantification of MMPA as a potential metabolite or drug candidate in a biological matrix.
A. Materials and Reagents:
-
This compound (MMPA) reference standard
-
MMPA-d3 (deuterated internal standard, IS)
-
N-Ethylmaleimide (NEM)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Human plasma (K₂EDTA)
B. Sample Preparation (The Causality Principle): The goal is to immediately protect the thiol group, remove interfering proteins, and prepare a clean extract for injection. Each step is critical for accuracy and reproducibility.[5]
-
Stabilization Solution: Prepare a 100 mM NEM solution in 50:50 ACN/water. Rationale: NEM forms a stable thioether adduct with the -SH group of MMPA, preventing its oxidation.
-
Spiking: To a 100 µL aliquot of plasma, add 10 µL of the IS working solution (e.g., 100 ng/mL MMPA-d3).
-
Immediate Derivatization/Stabilization: Immediately add 20 µL of the 100 mM NEM solution and vortex for 30 seconds. Allow to react for 15 minutes at room temperature. Rationale: This ensures complete trapping of all available MMPA and IS.
-
Protein Precipitation: Add 400 µL of cold ACN containing 0.1% FA. Vortex vigorously for 1 minute. Rationale: Acetonitrile efficiently precipitates plasma proteins, which would otherwise foul the LC column and ion source.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Extraction: Carefully transfer the supernatant to a clean 1.5 mL tube.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase A (see below). Rationale: This step concentrates the analyte and ensures compatibility with the initial LC mobile phase, leading to better peak shape.
-
Final Filtration: Filter through a 0.22 µm syringe filter into an HPLC vial.
C. Instrumental Conditions:
-
System: UHPLC coupled to a triple quadrupole mass spectrometer (e.g., Shimadzu LCMS-8040, Waters Xevo TQ-S).[8]
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions: To be determined by infusing the MMPA-NEM adduct and the IS-NEM adduct. For the MMPA-NEM adduct (MW ≈ 244.3 g/mol ), one would look for the precursor ion [M+H]⁺ and select 2-3 characteristic product ions.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| MMPA-NEM Adduct | [To be determined] | [To be determined] | 50 | [Optimized] |
| MMPA-d3-NEM Adduct (IS) | [To be determined] | [To be determined] | 50 | [Optimized] |
Alternative Workflow: GC-MS with Derivatization
For matrices where volatility is less of a concern and high sensitivity is required, GC-MS can be an effective alternative. This workflow is critically dependent on a robust derivatization step.
GC-MS Workflow Diagram
Caption: GC-MS workflow for MMPA analysis.
Detailed Protocol: GC-MS Analysis with PFBBr Derivatization
Pentafluorobenzyl bromide (PFBBr) is a common derivatizing agent for thiols, creating a derivative with excellent volatility and electron-capturing properties, enhancing sensitivity.[9][10]
A. Sample Preparation and Derivatization:
-
Extraction: Extract 1 mL of the aqueous sample with 1 mL of ethyl acetate.
-
Derivatization: Transfer the organic layer to a clean vial. Add 50 µL of a 10% PFBBr solution in acetone and 10 µL of a catalyst (e.g., triethylamine).
-
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cleanup: After cooling, wash the organic layer with 500 µL of 5% sodium bicarbonate solution to remove excess reagent.
-
Injection: Inject 1 µL of the final organic layer into the GC-MS.
B. Instrumental Conditions:
-
System: Gas Chromatograph with a Mass Spectrometer detector.
-
Column: DB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
Ion Source: Electron Ionization (EI), 70 eV.
-
MS Mode: Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification).
Method Validation
Any analytical method intended for regulatory submission or critical decision-making must be validated to ensure it is fit for purpose.[11][12] Validation should be performed according to ICH Q2(R2) or FDA guidelines.[13][14][15]
Key Validation Parameters:
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components.[13] | No significant interference at the retention time of the analyte and IS. |
| Linearity | Ability to elicit test results that are directly proportional to the analyte concentration. | Calibration curve with r² > 0.99. |
| Accuracy | Closeness of test results to the true value. | Recovery of 85-115% for spiked samples at low concentrations, 98-102% for assays. |
| Precision | Agreement among a series of measurements. (Repeatability & Intermediate Precision). | Relative Standard Deviation (RSD) < 15% at LLOQ, < 10% for other concentrations. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. | Signal-to-Noise ratio ≥ 3. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10; precision and accuracy criteria must be met. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | No significant impact on results from minor changes in flow rate, temperature, etc. |
Conclusion
The reliable quantification of this compound requires a carefully designed analytical strategy that accounts for the high reactivity of its sulfhydryl group. For most applications in drug development and research, an LC-MS/MS method following immediate sample stabilization with an alkylating agent like NEM provides the necessary sensitivity, specificity, and throughput. For other specific applications, a GC-MS method with PFBBr derivatization offers a powerful alternative. All methods must be rigorously validated to ensure data integrity and compliance with regulatory standards.
References
- 1. This compound | C4H9NOS | CID 642906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Propanamide, 3-mercapto-N-methyl | CAS#:52334-99-3 | Chemsrc [chemsrc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ijrrjournal.com [ijrrjournal.com]
- 12. wjarr.com [wjarr.com]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. fda.gov [fda.gov]
Application Notes and Protocols: The Role of 3-Mercapto-N-methylpropanamide in Preventing Disulfide Scrambling
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Disulfide bond integrity is paramount for the structural and functional viability of protein therapeutics, particularly monoclonal antibodies. Aberrant disulfide bond formation, or "disulfide scrambling," can lead to misfolding, aggregation, and loss of biological activity. This document provides a comprehensive technical guide on the hypothesized role and application of a small-molecule thiol, 3-Mercapto-N-methylpropanamide , in preventing disulfide scrambling. While direct literature on this specific application is not yet established, this guide synthesizes foundational principles of thiol chemistry and protein stabilization to propose a mechanism of action and provide detailed protocols for its evaluation and use.
The Challenge of Disulfide Scrambling in Biopharmaceutical Development
Disulfide bonds, formed by the oxidation of two cysteine residues, are critical post-translational modifications that stabilize the tertiary and quaternary structures of many proteins.[1][2] In biopharmaceuticals like monoclonal antibodies (mAbs), correct disulfide pairing is essential for proper folding, stability, and antigen-binding affinity.[2][3]
Disulfide scrambling is the process of incorrect disulfide bond formation, leading to a heterogeneous mixture of protein isoforms with non-native disulfide linkages.[4] This phenomenon can be induced by various factors during manufacturing, purification, and storage, including:
-
pH Stress: Alkaline conditions can facilitate the deprotonation of free thiol groups, increasing their nucleophilicity and promoting disulfide exchange.[3]
-
Oxidative Stress: The presence of reactive oxygen species can lead to the oxidation of cysteine residues, initiating incorrect disulfide bond formation.[2]
-
Presence of Free Thiols: Unpaired cysteine residues in a protein sequence are a primary driver of disulfide scrambling through a mechanism known as thiol-disulfide exchange.[5]
The consequences of disulfide scrambling are significant, ranging from a loss of therapeutic efficacy to an increased risk of immunogenicity. Therefore, robust strategies to prevent or mitigate disulfide scrambling are critical in the development of protein-based drugs.
Introducing this compound: A Potential Solution
This compound (CAS: 52334-99-3) is a small organic molecule featuring a terminal thiol (-SH) group.[6][7] Its chemical structure suggests its potential utility as a tool in protein chemistry to control disulfide bond formation.
Chemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C4H9NOS | [6] |
| Molecular Weight | 119.19 g/mol | [6] |
| Appearance | (Typically a liquid or low-melting solid) | General Chemical Knowledge |
| Key Functional Groups | Thiol (-SH), Amide (-CONH-) | [6] |
While established applications of this compound in preventing disulfide scrambling are not extensively documented in peer-reviewed literature, its chemical nature as a low-molecular-weight thiol allows us to hypothesize its mechanism of action.
Hypothesized Mechanism of Action: A Capping Agent to Inhibit Thiol-Disulfide Exchange
The primary mechanism driving disulfide scrambling is the attack of a free thiolate anion on an existing disulfide bond.[8][9] This initiates a cascade of exchange reactions, leading to the formation of non-native disulfide pairings.
We propose that this compound acts as a capping agent . By introducing an excess of this small-molecule thiol, it can preferentially react with free cysteine residues on the protein surface. This reaction forms a mixed disulfide between the protein and this compound, effectively "capping" the reactive free thiol and preventing it from initiating disulfide scrambling.[10]
The reaction is a reversible thiol-disulfide exchange, where the equilibrium can be driven towards the formation of the mixed disulfide by using a molar excess of this compound.
Figure 1: Hypothesized mechanism of this compound in preventing disulfide scrambling.
Comparative Analysis with Other Anti-Scrambling Agents
To understand the potential advantages and disadvantages of this compound, it is useful to compare it with other commonly used reagents for controlling disulfide bond formation.
| Reagent | Mechanism of Action | Advantages | Disadvantages |
| N-ethylmaleimide (NEM) | Irreversible alkylation of free thiols | Highly effective and rapid reaction[4] | Irreversible modification; can react with other nucleophiles at high pH[4] |
| Iodoacetamide (IAM) | Irreversible alkylation of free thiols | Commonly used and well-characterized | Can lead to extensive disulfide scrambling if not carefully controlled[4] |
| Dithiothreitol (DTT) | Reducing agent; maintains thiols in a reduced state | Effective at preventing oxidation-induced scrambling | Can reduce desired disulfide bonds; interferes with maleimide chemistry[3] |
| Tris(2-carboxyethyl)phosphine (TCEP) | Reducing agent; maintains thiols in a reduced state | More stable than DTT; does not interfere with maleimide chemistry[3] | Can be more expensive than DTT |
| This compound (Hypothesized) | Reversible capping of free thiols via mixed disulfide formation | Potentially reversible; mild reaction conditions | Efficacy and optimal conditions need to be empirically determined |
Experimental Protocols for Evaluation and Application
The following protocols are designed to evaluate the efficacy of this compound in preventing disulfide scrambling in a model protein, such as a monoclonal antibody.
Materials
-
Monoclonal antibody (or other protein of interest) with known disulfide bonds and potential for scrambling.
-
This compound (≥95% purity)[7]
-
N-ethylmaleimide (NEM)
-
Urea
-
Tris-HCl buffer
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
Water (LC-MS grade)
-
LC-MS system for non-reduced peptide mapping
Experimental Workflow
Figure 2: Experimental workflow for evaluating the efficacy of this compound.
Detailed Protocol: Evaluation of this compound
-
Protein Denaturation:
-
Prepare a stock solution of the protein of interest (e.g., 10 mg/mL) in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5).
-
Denature the protein by adding an equal volume of 8 M urea solution. Incubate at 37°C for 30 minutes.
-
-
Treatment Groups:
-
Divide the denatured protein solution into three aliquots:
-
Negative Control: Add buffer only.
-
This compound Group: Add this compound to a final concentration of 10 mM (this concentration may need optimization).
-
Positive Control (NEM): Add NEM to a final concentration of 20 mM.
-
-
Incubate all groups at room temperature for 1 hour in the dark.
-
-
Non-Reduced Tryptic Digestion:
-
Dilute the samples 10-fold with 100 mM Tris-HCl, pH 7.5 to reduce the urea concentration to below 1 M.
-
Add trypsin at a 1:20 (w/w) enzyme-to-substrate ratio.
-
Incubate at 37°C for 4-16 hours.
-
-
Quenching and Sample Preparation for LC-MS:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Centrifuge the samples to remove any precipitate.
-
Transfer the supernatant to HPLC vials for LC-MS analysis.
-
-
LC-MS Analysis (Non-Reduced Peptide Mapping):
-
Perform LC-MS analysis using a suitable C18 column and a gradient of acetonitrile in water with 0.1% formic acid.
-
Acquire data in a data-dependent acquisition (DDA) mode to obtain both MS1 and MS/MS spectra.
-
-
Data Analysis:
-
Identify and quantify the relative abundance of native and scrambled disulfide-linked peptides in each treatment group using appropriate bioinformatics software.
-
Compare the levels of scrambled peptides in the this compound group to the negative and positive controls. A significant reduction in scrambled peptides compared to the negative control would indicate the efficacy of this compound.
-
Troubleshooting and Optimization
-
Incomplete Capping: If disulfide scrambling is still observed in the this compound group, consider increasing its concentration or the incubation time.
-
Reduction of Native Disulfides: While less likely than with strong reducing agents like DTT, monitor for any unintended reduction of native disulfide bonds. If this occurs, reduce the concentration of this compound.
-
LC-MS Co-elution: The small molecule may co-elute with peptides of interest. Optimize the LC gradient to ensure separation.
Conclusion and Future Directions
While further empirical evidence is required, the chemical properties of this compound make it a promising candidate for preventing disulfide scrambling in protein therapeutics. Its proposed mechanism as a reversible capping agent offers a potentially milder alternative to irreversible alkylating agents. The protocols outlined in this guide provide a framework for researchers to evaluate its efficacy and potentially incorporate it into their biopharmaceutical development workflows. Future studies should focus on optimizing its concentration, incubation conditions, and compatibility with a range of protein modalities and downstream analytical techniques.
References
- 1. Optimization of Methods for the Production and Refolding of Biologically Active Disulfide Bond-Rich Antibody Fragments in Microbial Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rapidnovor.com [rapidnovor.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Practical solutions for overcoming artificial disulfide scrambling in the non-reduced peptide mapping characterization of monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. On the mechanism of spontaneous thiol–disulfide exchange in proteins - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Mechanistic understanding of the cysteine capping modifications of antibodies enables selective chemical engineering in live mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Disulfide Reduction with 3-Mercapto-N-methylpropanamide
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) regarding the use of 3-Mercapto-N-methylpropanamide for disulfide bond reduction. Our goal is to equip you with the scientific rationale and practical steps necessary to overcome challenges and ensure complete and efficient reduction in your experiments.
Section 1: Troubleshooting Incomplete Disulfide Reduction
Incomplete disulfide reduction can be a significant roadblock in various applications, from protein characterization to conjugation chemistries. This section addresses common problems in a question-and-answer format, providing explanations and actionable solutions.
Question 1: I'm observing low or incomplete reduction of disulfide bonds in my protein. What are the primary factors I should investigate?
Answer:
Incomplete reduction is often multifactorial. A systematic approach to troubleshooting is crucial. Here are the key areas to examine:
-
Reagent Concentration and Molar Ratio: The concentration of this compound relative to the disulfide bonds in your protein is critical. A significant molar excess of the reducing agent is typically required to drive the equilibrium of the thiol-disulfide exchange reaction towards the reduced state.
-
Reaction pH: The reduction potential of thiols is pH-dependent. The active species in the reduction is the thiolate anion (-S⁻). Therefore, the reaction should be carried out at a pH above the pKa of the thiol group of this compound to ensure a sufficient concentration of the thiolate.[1]
-
Reaction Time and Temperature: Disulfide reduction is a chemical reaction with its own kinetics. Insufficient incubation time or suboptimal temperature can lead to incomplete reduction.
-
Disulfide Bond Accessibility: The location and solvent accessibility of the disulfide bond within the three-dimensional structure of the protein play a major role.[2][3] Buried disulfide bonds may be sterically hindered and inaccessible to the reducing agent.
-
Reagent Quality and Storage: this compound, like other thiols, can be susceptible to oxidation. Using a degraded or improperly stored reagent will lead to lower effective concentrations and poor reduction efficiency.
Question 2: How do I determine the optimal concentration of this compound for my specific protein?
Answer:
The optimal concentration is protein-dependent and should be determined empirically. A good starting point is a 10- to 100-fold molar excess of the reducing agent over the concentration of disulfide bonds.
Experimental Protocol: Titration of this compound
-
Prepare a series of reactions: Set up several parallel reactions with a fixed concentration of your protein and varying molar excesses of this compound (e.g., 10x, 25x, 50x, 100x).
-
Control the environment: Ensure all other parameters (pH, temperature, buffer composition) are constant across all reactions.
-
Incubate: Allow the reactions to proceed for a defined period (e.g., 1-2 hours).
-
Quantify free thiols: After incubation, quantify the number of free thiol groups generated. A common method is the Ellman's Test using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[4][5][6]
-
Analyze the results: Plot the concentration of free thiols against the molar excess of the reducing agent. The optimal concentration is the point at which the free thiol concentration plateaus, indicating complete reduction.
Question 3: My protein contains both accessible and buried disulfide bonds. How can I ensure the reduction of the less accessible ones?
Answer:
Reducing buried disulfide bonds requires strategies that expose them to the solvent and the reducing agent.
-
Use of Denaturants: Incorporating a denaturant like urea (6-8 M) or guanidinium chloride (4-6 M) in your reduction buffer will unfold the protein, increasing the accessibility of buried disulfide bonds.
-
Elevated Temperature: Increasing the reaction temperature (e.g., to 37°C or 50°C) can partially denature the protein and increase the rate of reduction. However, be cautious of potential protein aggregation or degradation at higher temperatures.
-
Increased Incubation Time: For sterically hindered disulfides, a longer incubation time may be necessary to achieve complete reduction.
dot graph TD { A[Start: Incomplete Reduction] --> B{Is the disulfide bond accessible?}; B -->|Yes| C{Check Reaction Conditions}; B -->|No| D[Add Denaturant (e.g., Urea)]; C --> E{Optimize pH (7.5-8.5)}; C --> F{Increase Molar Excess of Reductant}; C --> G{Increase Incubation Time/Temperature}; D --> H{Re-evaluate Reduction}; E --> H; F --> H; G --> H; H --> I[Quantify Free Thiols]; I --> J{Complete Reduction?}; J -->|Yes| K[Proceed with Next Step]; J -->|No| A;
} caption: Troubleshooting workflow for incomplete disulfide reduction.
Question 4: I'm concerned about re-oxidation of the newly formed thiols. How can I prevent this?
Answer:
Re-oxidation of free thiols to form disulfide bonds is a common issue, particularly in the presence of oxygen or metal ions.
-
Work under an inert atmosphere: Degassing your buffers and performing the reaction under a nitrogen or argon atmosphere can minimize exposure to oxygen.[7]
-
Include a chelating agent: Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a concentration of 1-5 mM will sequester metal ions that can catalyze thiol oxidation.[8]
-
Immediate downstream processing: Proceed with the next step of your workflow (e.g., alkylation, conjugation) as soon as possible after reduction to cap the reactive thiol groups.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to more general questions about this compound and its application in disulfide reduction.
Question 1: What is the mechanism of disulfide reduction by this compound?
Answer:
This compound reduces disulfide bonds through a thiol-disulfide exchange reaction. This is a nucleophilic substitution reaction where the thiolate anion of this compound attacks one of the sulfur atoms of the disulfide bond.[9] This results in the formation of a mixed disulfide and a free thiol group on the protein. A second molecule of this compound then reacts with the mixed disulfide to release the second thiol group on the protein and form a disulfide dimer of the reducing agent.
dot graph TD { subgraph "Step 1: First Thiol-Disulfide Exchange" A[Protein-S-S-Protein] -- + R-SH --> B[Protein-S-S-R + Protein-SH]; end subgraph "Step 2: Second Thiol-Disulfide Exchange" C[Protein-S-S-R] -- + R-SH --> D[Protein-SH + R-S-S-R]; end A --> C;
} caption: Mechanism of disulfide reduction by a monothiol reagent.
Question 2: What are the optimal storage conditions for this compound?
Answer:
To maintain its efficacy, this compound should be stored under conditions that minimize oxidation. It is recommended to store it in a tightly sealed container in a dry, cool, and well-ventilated place.[10] For long-term storage, refrigeration or freezing under an inert atmosphere (e.g., argon or nitrogen) is advisable.
Question 3: How can I confirm that my disulfide bonds have been completely reduced?
Answer:
Several methods can be used to verify the completion of the reduction reaction:
-
Ellman's Test (DTNB Assay): This is a colorimetric assay that quantifies the number of free thiol groups.[4][5][6] An increase in absorbance at 412 nm corresponds to the generation of free thiols. The reaction is considered complete when the absorbance no longer increases with additional incubation time or a higher concentration of the reducing agent.
-
Mass Spectrometry: By comparing the mass of the protein before and after reduction, you can confirm the cleavage of disulfide bonds. Each reduced disulfide bond will result in an increase in mass of 2 Da.
-
Reverse-Phase HPLC (RP-HPLC): The reduced and oxidized forms of a protein often have different retention times on an RP-HPLC column. A single peak corresponding to the reduced form indicates complete reduction.
Question 4: Are there any known side reactions of this compound that I should be aware of?
Answer:
While this compound is a relatively specific reducing agent, potential side reactions, particularly at high concentrations and extreme pH values, can include:
-
Thiol-disulfide scrambling: If not properly controlled, the newly formed thiols can react with other disulfide bonds in the protein, leading to the formation of non-native disulfide linkages.[11][12]
-
Reaction with other electrophilic groups: Although less common, at high pH, the thiolate anion can potentially react with other electrophilic sites on the protein.
To minimize side reactions, it is important to work within the recommended pH range and use the lowest effective concentration of the reducing agent.
Summary of Recommended Reaction Conditions
| Parameter | Recommended Range | Rationale |
| Molar Excess of Reductant | 10-100x over disulfide bonds | Drives the reaction equilibrium towards complete reduction. |
| pH | 7.0 - 8.5 | Ensures a sufficient concentration of the reactive thiolate anion. |
| Temperature | 25°C - 37°C | Balances reaction rate with protein stability. |
| Incubation Time | 30 - 120 minutes | Dependent on disulfide accessibility and temperature. |
| Denaturant (optional) | 6-8 M Urea or 4-6 M Guanidinium Chloride | For reduction of buried or inaccessible disulfide bonds. |
| Chelating Agent (optional) | 1-5 mM EDTA | Prevents metal-catalyzed oxidation of thiols.[8] |
References
- 1. Mechanisms of Disulfide Bond Formation in Nascent Polypeptides Entering the Secretory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From structure to redox: the diverse functional roles of disulfides and implications in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]
- 5. researchgate.net [researchgate.net]
- 6. Detection of Free Thiol Content | MtoZ Biolabs [mtoz-biolabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CAS No.52334-99-3,Propanamide, 3-mercapto-N-methyl- Suppliers [lookchem.com]
- 11. books.rsc.org [books.rsc.org]
- 12. Practical solutions for overcoming artificial disulfide scrambling in the non-reduced peptide mapping characterization of monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Peptide Identification with 3-Mercapto-N-methylpropanamide
Welcome to the technical support guide for 3-Mercapto-N-methylpropanamide. As Senior Application Scientists, we have designed this resource to provide researchers, scientists, and drug development professionals with in-depth, practical guidance on leveraging this reagent to improve protein sample preparation for mass spectrometry. This guide moves beyond simple protocols to explain the underlying principles, helping you optimize your experiments and troubleshoot common issues effectively.
The Critical Role of Disulfide Bond Reduction in Proteomics
For successful protein identification in bottom-up proteomics, proteins must be efficiently digested into peptides by proteases like trypsin.[1] The complex three-dimensional structure of proteins, often stabilized by covalent disulfide bonds between cysteine residues, can prevent proteases from accessing their cleavage sites. Therefore, a critical step in sample preparation is the reduction of these disulfide bonds, followed by the alkylation of the resulting free sulfhydryl groups to prevent them from re-forming.[2][3] This two-step process denatures the protein, making it more accessible to enzymatic digestion and ultimately improving peptide yield and protein sequence coverage.[1]
While dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents, the choice of reagent can significantly impact experimental outcomes.[4][5] This guide focuses on this compound (MMPA), a thiol-based reducing agent, and provides a framework for its application and troubleshooting.
Mechanism of Action: Disulfide Reduction by MMPA
This compound, like other thiol-containing reagents such as DTT, reduces disulfide bonds through a thiol-disulfide exchange reaction. The free thiol group (-SH) on MMPA attacks the protein's disulfide bond (R-S-S-R'). This process consumes two molecules of MMPA to reduce one disulfide bond, resulting in two free cysteine thiols on the protein and one molecule of oxidized, disulfide-linked MMPA.
Frequently Asked Questions (FAQs)
This section addresses common questions about using this compound in proteomics workflows.
Q1: What is this compound (MMPA) and what is its primary role?
A: this compound (PubChem CID: 642906) is a chemical compound containing a terminal sulfhydryl (thiol) group.[6] In the context of proteomics, it functions as a reducing agent . Its primary role is to cleave the disulfide bonds (-S-S-) that hold proteins in their tertiary and quaternary structures. This unfolding step is essential for achieving complete protein digestion and, consequently, more comprehensive peptide identification.[3]
Q2: How does MMPA differ from Dithiothreitol (DTT)?
A: Both MMPA and DTT are thiol-based reducing agents. The primary difference lies in their structure. DTT has two thiol groups and forms a stable six-membered ring upon oxidation, which drives the reduction reaction forward.[4] MMPA has a single thiol group and forms a linear disulfide dimer upon oxidation, similar to β-mercaptoethanol. The specific reaction kinetics, optimal pH, and stability of MMPA may differ from DTT, requiring protocol optimization.
Q3: Can MMPA be used as a one-step reduction and alkylation reagent?
A: No. Based on its chemical structure, MMPA is solely a reducing agent . It lacks the electrophilic functional group necessary to perform alkylation (the irreversible capping of free thiols). After reducing disulfide bonds with MMPA, a separate alkylation step using a reagent like Iodoacetamide (IAA) or Chloroacetamide (CAA) is mandatory to prevent the newly formed free thiols on cysteine residues from re-oxidizing.[1][7]
Q4: What is the optimal pH for using MMPA?
A: The reactivity of thiol-based reducing agents is pH-dependent. The active species is the thiolate anion (R-S⁻), which is a more potent nucleophile than the protonated thiol (R-SH). Therefore, the reduction reaction is typically more efficient at a pH slightly above the pKa of the thiol group. For most thiols, this means working in a slightly alkaline buffer, typically around pH 7.5-8.5.[8] This pH range is also optimal for the subsequent alkylation step with IAA and for the activity of trypsin.[9]
Q5: Is MMPA compatible with Tris or Ammonium Bicarbonate buffers?
A: Yes, MMPA should be compatible with common proteomics buffers like ammonium bicarbonate and Tris-HCl. Ammonium bicarbonate is highly compatible with mass spectrometry as it is volatile and easily removed. Tris buffer is also widely used, but care must be taken to ensure the final sample pH is compatible with downstream steps like enzymatic digestion.
Standard Protocol: In-Solution Digestion Using MMPA
This protocol provides a starting point for using MMPA for the reduction of proteins in a complex mixture prior to mass spectrometry analysis.
Reagent Preparation
-
Digestion Buffer: 50 mM Ammonium Bicarbonate (NH₄HCO₃), pH ~8.0.
-
Denaturing Buffer: 8 M Urea in 50 mM Ammonium Bicarbonate.
-
MMPA Stock Solution (Reducing Agent): 200 mM MMPA in Digestion Buffer. Prepare fresh before each use.
-
IAA Stock Solution (Alkylating Agent): 500 mM Iodoacetamide (IAA) in Digestion Buffer. Prepare fresh and protect from light.
-
Trypsin Solution: Proteomics-grade trypsin reconstituted in 50 mM acetic acid to 0.5 µg/µL.
Step-by-Step Methodology
-
Protein Solubilization: Take a protein sample (e.g., 50 µg of cell lysate) and add Denaturing Buffer to a final volume of 90 µL. Vortex thoroughly to ensure complete solubilization.
-
Reduction: Add 10 µL of 200 mM MMPA stock solution to the protein sample (final concentration 20 mM). Vortex briefly and incubate at 56°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature. Add 10 µL of 500 mM IAA stock solution (final concentration ~45 mM). Vortex briefly and incubate for 30 minutes at room temperature in the dark.
-
Quenching (Optional but Recommended): To quench any unreacted IAA, add a small amount of a thiol-containing reagent like DTT or MMPA to a final concentration of ~10 mM and incubate for 15 minutes.
-
Dilution: Dilute the sample at least 4-fold with Digestion Buffer to reduce the urea concentration to below 2 M. This is critical for trypsin activity.[9]
-
Digestion: Add trypsin at a 1:50 enzyme-to-protein ratio (e.g., 1 µg of trypsin for 50 µg of protein). Incubate overnight (12-16 hours) at 37°C.
-
Acidification & Desalting: Stop the digestion by adding formic acid to a final concentration of 1% (pH < 3). Desalt the resulting peptide mixture using a C18 StageTip or ZipTip prior to LC-MS/MS analysis.[1]
| Parameter | Recommended Value | Purpose |
| Protein Amount | 20-100 µg | Standard input for proteomic analysis. |
| Denaturant | 6-8 M Urea | Ensures complete protein unfolding. |
| MMPA Concentration | 10-20 mM | Sufficient molar excess to reduce all disulfide bonds. |
| Reduction Temp/Time | 56°C for 30 min | Promotes efficient reduction. |
| IAA Concentration | 40-50 mM | Ensures complete alkylation of all free thiols. |
| Alkylation Temp/Time | RT for 30 min (Dark) | Prevents degradation of light-sensitive IAA. |
| Trypsin:Protein Ratio | 1:20 to 1:100 (w/w) | Balances digestion efficiency with cost.[9] |
| Digestion Temp/Time | 37°C for 12-16 hr | Allows for complete enzymatic cleavage. |
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide provides solutions to common problems encountered during sample preparation.
Problem: My mass spectrometry data shows evidence of incomplete reduction.
-
How to Diagnose: In your MS data, search for peptides containing missed tryptic cleavages that are flanked by cysteine residues. The most definitive evidence is identifying a peptide dimer where two peptides are still linked by a disulfide bond, resulting in a precursor ion with a much larger mass than either individual peptide.[2]
-
Probable Cause:
-
Insufficient MMPA: The concentration of MMPA was not high enough to reduce all disulfide bonds in the sample, especially in highly abundant proteins.
-
Suboptimal Reaction Conditions: The incubation time was too short, the temperature was too low, or the buffer pH was too acidic, reducing the efficiency of the thiolate reaction.
-
Degraded Reagent: The MMPA stock solution was not prepared fresh and may have oxidized.
-
-
Solution:
-
Increase the final concentration of MMPA to 20 mM.
-
Ensure your digestion buffer is at the correct pH (7.5-8.5).
-
Always prepare the MMPA solution immediately before use.
-
Increase the reduction incubation time to 60 minutes.
-
Problem: I see many peptides with carbamidomethylated cysteines, but also many with unmodified cysteines.
-
How to Diagnose: Search your data for peptides containing cysteine and check the frequency of the expected modification (+57.02 Da for carbamidomethylation by IAA) versus unmodified cysteine. High numbers of unmodified cysteines indicate a failure in the alkylation step.
-
Probable Cause:
-
Insufficient IAA: The concentration of iodoacetamide was too low to cap all the free thiols generated during reduction. Remember that some IAA can be consumed by reacting with the excess reducing agent.
-
Degraded IAA: Iodoacetamide is sensitive to light and moisture. An old or improperly stored stock solution will have poor reactivity.
-
Inefficient Quenching: If you did not quench the reduction reaction, the excess MMPA could consume a significant portion of the IAA.
-
-
Solution:
-
Ensure the molar concentration of IAA is at least double that of the reducing agent. A common ratio is 10 mM DTT to 25-30 mM IAA. For 20 mM MMPA, a concentration of 45-50 mM IAA is a good starting point.
-
Always prepare IAA solution fresh and keep it in a dark tube.
-
Increase the alkylation incubation time to 45 minutes to ensure the reaction goes to completion.
-
Problem: My overall peptide identification numbers are low, and the chromatograms look noisy.
-
How to Diagnose: The total number of identified peptides and proteins is significantly lower than in a typical experiment. The total ion chromatogram (TIC) may show poor peak shape and a high baseline.
-
Probable Cause:
-
Inefficient Digestion: If reduction and alkylation are incomplete, trypsin cannot access cleavage sites, leading to few peptides. Alternatively, the urea concentration may have been too high (>2 M) during digestion, inhibiting the enzyme.[9]
-
Sample Contamination: Detergents, salts, or other contaminants from the lysis buffer were not removed and are suppressing ionization in the mass spectrometer.[10]
-
Peptide Loss: Peptides were lost during the C18 desalting step due to improper column activation, poor binding, or incomplete elution.
-
-
Solution:
-
Confirm that you diluted the sample sufficiently to lower the urea concentration before adding trypsin.
-
Always perform a desalting step (e.g., C18) after digestion to remove salts, residual urea, and other contaminants.[1]
-
Review your desalting protocol. Ensure the C18 material is properly activated with methanol/acetonitrile and equilibrated with an acidic aqueous solution before loading your sample.
-
| Common Mass Modifications to Monitor | Mass Shift (Monoisotopic) | Notes |
| Carbamidomethyl (Cys) | +57.021 Da | Expected modification from Iodoacetamide (IAA). |
| Oxidation (Met, Trp) | +15.995 Da | Common artifact from sample handling. |
| Deamidation (Asn, Gln) | +0.984 Da | Can occur spontaneously at alkaline pH. |
| Carbamylation (Lys, N-terminus) | +43.006 Da | Can occur when heating samples in urea.[9] |
References
- 1. Enhancing Protein Analysis: A Comprehensive Guide to Protein Digestion and Desalting for Proteomics - MetwareBio [metwarebio.com]
- 2. A Comprehensive Guide for Performing Sample Preparation and Top-Down Protein Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Sample preparation questions | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 5. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C4H9NOS | CID 642906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. How to Analyze Protein Disulfide Bonds - Creative Proteomics [creative-proteomics.com]
- 8. Substrate and pH-Dependent Kinetic Profile of 3-Mercaptopropionate Dioxygenase from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [worldwide.promega.com]
- 10. In-solution digestion of proteins | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
Technical Support Center: Overcoming Challenges in Reducing Sterically Hindered Disulfide Bonds
Welcome to the technical support center dedicated to addressing the complexities of reducing sterically hindered disulfide bonds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in cleaving these stable covalent linkages. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the success of your experiments.
Introduction: The Challenge of Steric Hindrance
Disulfide bonds are critical for the structural integrity and biological function of many proteins and peptides.[1][2] However, their local chemical environment can dramatically impact their reactivity. Sterically hindered disulfide bonds are those that are physically shielded by bulky neighboring chemical groups, making them inaccessible to reducing agents.[3][4] This inaccessibility is a primary reason for incomplete reduction, a common hurdle in protein characterization, conjugation, and therapeutic development.[3][5]
Factors contributing to the difficulty in reducing these bonds include:
-
Protein Conformation: Disulfide bonds buried deep within a protein's three-dimensional structure are shielded from the solvent and, consequently, from reducing agents.[3]
-
Insufficient Reducing Agent Potency: The selected reducing agent may lack the chemical power or be used at a concentration too low to effectively cleave a well-protected bond.[3]
-
Suboptimal Reaction Conditions: Parameters such as pH, temperature, and incubation time are critical and must be optimized for efficient reduction.[3]
-
Inherent Redox Potential: Each disulfide bond possesses a unique redox potential, with more negative potentials indicating greater stability and resistance to reduction.[3]
Troubleshooting Guide: Common Issues and Solutions
This section directly addresses common problems encountered during the reduction of sterically hindered disulfide bonds and offers targeted solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no reduction of the disulfide bond. | 1. Steric hindrance is preventing the reducing agent from accessing the bond.2. The reducing agent is inactive or degraded .3. Suboptimal pH for the chosen reducing agent. | 1. Increase the concentration of the reducing agent.2. Switch to a more powerful reducing agent (e.g., from β-Mercaptoethanol (BME) to Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)).[3]3. Add a denaturant (e.g., 6-8 M urea or 4-6 M guanidine hydrochloride) to unfold the protein and expose the disulfide bond.[3]4. Use a fresh solution of the reducing agent.[3]5. For thiol-based agents like DTT, ensure the buffer pH is between 7.5 and 8.5. TCEP is effective over a broader pH range.[3] |
| The reduction reaction is very slow. | 1. Low temperature is slowing the reaction kinetics.2. Insufficient reaction time . | 1. Increase the reaction temperature (e.g., to 37°C or 50°C), while monitoring for potential protein aggregation or degradation.[3][6]2. Increase the incubation time and monitor the reaction's progress using a quantification method like the Ellman's assay.[3] |
| Incomplete reduction despite optimization. | The protein's native conformation is highly stable, keeping the disulfide bond buried. | Combine multiple strategies: use a strong reducing agent (TCEP) at a high concentration, in the presence of a denaturant (urea or guanidine hydrochloride), and at an elevated temperature for an extended period. |
| Side reactions or protein aggregation observed. | 1. High temperatures may be causing protein denaturation and aggregation.2. The reducing agent is interfering with downstream applications (e.g., maleimide labeling).[7][8] | 1. Optimize the temperature to find a balance between reduction efficiency and protein stability.2. If using DTT with maleimide chemistry, it must be removed post-reduction. TCEP is often compatible with subsequent maleimide reactions without removal.[7][8][9] |
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is the most effective for sterically hindered disulfide bonds?
A1: Tris(2-carboxyethyl)phosphine (TCEP) is often considered the most powerful and effective reducing agent for sterically hindered disulfides.[3] Its advantages include:
-
High Reducing Power: TCEP is a stronger reductant than DTT, especially at a pH below 8.0.[7][10]
-
Broad pH Range: It is effective over a wide pH range (1.5-8.5).[1][11][12]
-
Stability and Odor: TCEP is more resistant to air oxidation than DTT, is odorless, and is non-volatile.[10][11]
While DTT is also a strong reducing agent, its efficacy is optimal at a pH greater than 7.[3][12] β-Mercaptoethanol (BME) is less potent and typically requires higher concentrations.[3] For particularly challenging disulfides, TCEP is the recommended starting point.[3]
Q2: How do denaturants improve the reduction of buried disulfide bonds?
A2: Denaturants like urea (typically 6-8 M) and guanidine hydrochloride (4-6 M) disrupt the non-covalent interactions that maintain a protein's three-dimensional structure.[3] This unfolding process exposes the disulfide bonds that were previously buried within the protein's core, making them accessible to the reducing agent in the solvent.[3]
Q3: Can reaction temperature be increased to improve reduction efficiency?
A3: Yes, increasing the reaction temperature (e.g., to 37°C or even 50°C) can enhance the rate of disulfide reduction.[3][6] However, this must be done cautiously, as excessive heat can lead to irreversible protein denaturation and aggregation. It is crucial to determine the thermal stability of your specific protein to find an optimal temperature that accelerates reduction without compromising the protein's integrity.
Q4: How can I quantify the extent of disulfide bond reduction?
A4: The Ellman's assay is a widely used and reliable colorimetric method for quantifying free sulfhydryl (thiol) groups.[3][13] The assay utilizes 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with free thiols to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.[3][14] By comparing the amount of free thiols before and after the reduction reaction, you can determine the percentage of cleaved disulfide bonds.[3] Mass spectrometry can also be employed to detect and quantify free sulfhydryls after labeling with reagents like N-ethylmaleimide (NEM).[15][16]
Q5: Are there enzymatic methods to reduce sterically hindered disulfide bonds?
A5: Yes, enzymatic approaches exist, primarily within biological systems. For instance, enzymes of the thioredoxin family, such as thioredoxin and glutaredoxin, catalyze disulfide bond reduction in the cytosol.[17][18] In the endocytic pathway, a lysosomal thiol reductase known as GILT (gamma-interferon-inducible lysosomal thiol reductase) is capable of reducing disulfide bonds at a low pH.[17][18][19][20] While these are powerful in their native contexts, their application in in vitro experiments depends on the specific enzyme's stability and activity under the required reaction conditions.
Experimental Protocols & Workflows
Protocol 1: General Reduction of Disulfide Bonds using DTT
-
Prepare a 1 M DTT stock solution in deionized water. It is best to prepare this fresh.
-
Dissolve the protein or peptide in a suitable buffer (e.g., Tris-HCl, HEPES) at the desired concentration. For optimal DTT activity, the pH should be between 7.5 and 8.5.[3]
-
Add the DTT stock solution to the protein solution to a final concentration of 1-10 mM for maintaining reduced thiols or 50-100 mM for complete reduction for applications like electrophoresis.[6]
-
Incubate the reaction mixture for 15-30 minutes at room temperature or for enhanced efficiency, at 37°C or 56°C.[6][21]
-
Proceed to the next step , such as alkylation or buffer exchange to remove the DTT.
Protocol 2: Reduction of Highly Sterically Hindered Disulfide Bonds using TCEP and a Denaturant
-
Prepare a 0.5 M TCEP stock solution by dissolving TCEP-HCl in deionized water and adjusting the pH to 7.0 with NaOH.
-
Prepare a denaturing reduction buffer: e.g., 100 mM Tris-HCl, 6 M Guanidine Hydrochloride, 2 mM EDTA, pH 8.0.
-
Dissolve the protein in the denaturing reduction buffer.
-
Add the TCEP stock solution to the protein solution to a final concentration of 20-50 mM.
-
Incubate the reaction for 1-2 hours at 37°C.
-
To permanently block the free thiols and prevent re-oxidation , perform an alkylation step. Add a 1 M iodoacetamide stock solution to a final concentration of 40-100 mM (a 2-fold molar excess over TCEP).
-
Incubate for 30-60 minutes at room temperature in the dark.[21]
-
Quench the reaction by adding a small amount of DTT or BME.
-
Remove the denaturant, TCEP, and alkylating agent by dialysis or buffer exchange.
Workflow for Troubleshooting Incomplete Reduction
Caption: A stepwise approach to troubleshooting incomplete disulfide bond reduction.
Mechanism of Disulfide Reduction by DTT vs. TCEP
Caption: Comparative mechanisms of disulfide reduction by DTT and TCEP.
References
- 1. goldbio.com [goldbio.com]
- 2. letstalkacademy.com [letstalkacademy.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Disulfide Bond Formation in Nascent Polypeptides Entering the Secretory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. mstechno.co.jp [mstechno.co.jp]
- 8. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 10. broadpharm.com [broadpharm.com]
- 11. Disulfide reduction using TCEP reaction [biosyn.com]
- 12. agscientific.com [agscientific.com]
- 13. quora.com [quora.com]
- 14. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 16. tandfonline.com [tandfonline.com]
- 17. pnas.org [pnas.org]
- 18. pnas.org [pnas.org]
- 19. Enzymatic reduction of disulfide bonds in lysosomes: characterization of a gamma-interferon-inducible lysosomal thiol reductase (GILT) [pubmed.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
Troubleshooting Guide: 3-Mercapto-N-methylpropanamide Interference in Downstream Assays
Technical Support Center
Introduction: 3-Mercapto-N-methylpropanamide is a thiol-containing compound utilized in various biochemical and cellular assays.[1][2][3][4][5] Its sulfhydryl group (-SH) is highly reactive and can lead to significant interference in a variety of downstream applications. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to identify, troubleshoot, and mitigate issues arising from the use of this compound.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its sulfhydryl group a concern?
A1: this compound is a small organic molecule containing a reactive thiol (sulfhydryl) group.[1][2][3][4][5] This functional group is a potent nucleophile and reducing agent, meaning it readily interacts with and modifies other molecules in the assay environment. This reactivity is the primary source of interference in many downstream assays.
Q2: Which types of assays are most susceptible to interference from this compound?
A2: Assays that are particularly vulnerable include:
-
Fluorescence-based assays: Thiol compounds can directly quench fluorescence or react with fluorescent probes.[6][7][8]
-
Mass spectrometry: The compound can form adducts with proteins or other analytes, leading to mass shifts and difficulties in data interpretation.[9][10]
-
Enzyme kinetics assays: It can directly inhibit or activate enzymes by modifying critical cysteine residues in the active site.[11]
-
Protein modification and labeling studies: It can compete with labeling reagents, leading to incomplete or non-specific labeling.[12][13][14]
-
Assays involving disulfide bond reduction: As a reducing agent, it can disrupt essential disulfide bonds in proteins.[11]
Q3: What are the tell-tale signs of interference in my assay?
A3: Common indicators include:
-
Unexpectedly high or low signal (e.g., increased fluorescence in a quenching assay).
-
Poor reproducibility between replicate experiments.
-
Non-linear dose-response curves.
-
Shifts in the mass-to-charge ratio (m/z) of analytes in mass spectrometry.[9]
-
Loss of protein function or activity.
Part 2: Troubleshooting Guides
This section provides structured troubleshooting workflows for common assay platforms.
Fluorescence-Based Assay Interference
Issue: You observe aberrant fluorescence readings (quenching or enhancement) that do not correlate with the expected biological activity.
Underlying Cause: The thiol group of this compound can directly interact with fluorophores. This can occur through several mechanisms, including Michael addition reactions with maleimide-based probes or redox reactions that alter the fluorophore's electronic state.[6][7][8][11]
Troubleshooting Workflow:
References
- 1. This compound | C4H9NOS | CID 642906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 52334-99-3|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound,52334-99-3-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 5. Propanamide, 3-mercapto-N-methyl | CAS#:52334-99-3 | Chemsrc [chemsrc.com]
- 6. Evaluating the utility of a high throughput thiol-containing fluorescent probe to screen for reactivity: A case study with the Tox21 library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescent Probes for Live Cell Thiol Detection [mdpi.com]
- 9. massspec.unm.edu [massspec.unm.edu]
- 10. Identification of Four Novel Types of in Vitro Protein Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Three-Component Protein Modification Using Mercaptobenzaldehyde Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical modification strategies to prepare advanced protein-based biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemical modification of proteins - challenges and trends at the start of the 2020s - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Protein Sample Loss During Reduction and Alkylation
As a Senior Application Scientist, I've frequently seen promising proteomics experiments undermined by seemingly minor issues during the initial sample preparation stages. The reduction and alkylation steps, while chemically straightforward, are critical junctures where significant sample loss and modification artifacts can occur. This guide is designed to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize these crucial steps, ensuring the highest quality data for your mass spectrometry analyses.
Troubleshooting Guide: A Question & Answer Approach
This section addresses specific problems you might encounter during your experiments. Each entry details the issue, its likely causes, and actionable solutions grounded in chemical principles.
Question 1: My protein sample becomes cloudy or forms a visible precipitate after adding the reducing agent (DTT or TCEP). What's happening and how can I prevent it?
Answer:
Protein precipitation at this stage is a common and frustrating source of sample loss. It typically occurs because the protein, in the process of unfolding to expose disulfide bonds, reveals hydrophobic regions that aggregate in aqueous solution.
Potential Causes & Solutions:
-
Incomplete Denaturation: The initial denaturant (e.g., Urea, Guanidine HCl) may not have been sufficient to fully solubilize the protein and keep it unfolded.
-
Solution: Ensure your denaturant is at the correct concentration (e.g., 6-8 M Urea) and that the protein is fully dissolved before adding the reducing agent. Gentle heating or vortexing can help, but avoid excessive temperatures with urea buffers (>60°C) to prevent unwanted carbamylation of lysine residues and N-termini.[1]
-
-
Suboptimal Buffer Conditions: The pH or ionic strength of your buffer may be close to the protein's isoelectric point (pI), reducing its solubility.
-
Solution: Perform reduction and alkylation in a buffer with a pH well away from your protein's pI. A pH of 8.0-8.5 is generally effective as it promotes the deprotonation of cysteine thiols, making them more reactive, while keeping most proteins soluble.[2]
-
-
High Protein Concentration: Very high protein concentrations can favor aggregation as molecules are in close proximity.
-
Solution: If possible, perform the reaction at a lower protein concentration (e.g., 1-2 mg/mL). If the sample is precious and must remain concentrated, ensure the denaturant concentration is robust (e.g., 8 M urea).
-
-
Insufficient Detergent: For complex or membrane protein samples, detergents are crucial for maintaining solubility.
-
Solution: Incorporate a mass spectrometry-compatible detergent like RapiGest™ or ProteaseMAX™ into your lysis and digestion buffer.[1] Be aware that these must be removed before LC-MS analysis.
-
Question 2: My mass spec data shows many missed cleavages and peptides with unmodified cysteines. Why was my reduction and/or alkylation incomplete?
Answer:
Incomplete reduction and alkylation means that some disulfide bonds were not broken, or the resulting free thiols were not permanently capped. This prevents the protease (e.g., trypsin) from accessing cleavage sites and allows disulfide bonds to reform, leading to protein loss and poor sequence coverage.[3][4]
Potential Causes & Solutions:
-
Reagent Degradation: Dithiothreitol (DTT) is highly susceptible to oxidation, and iodoacetamide (IAA) is light-sensitive and hydrolyzes in solution.[1]
-
Solution: Always prepare stock solutions of DTT and IAA fresh.[1] Store DTT aliquots at -20°C and IAA powder in a dark, dry place. When preparing IAA solution, do so immediately before use and protect it from light.
-
-
Incorrect Reagent Concentration: Using too little reducing or alkylating agent will result in an incomplete reaction.
-
Solution: A common starting point is 5-10 mM DTT and 10-20 mM IAA.[1] The concentration of IAA should be roughly double that of the total thiol groups in the reaction (from both the protein and the DTT).
-
-
Suboptimal Reaction Conditions:
-
Reduction: DTT-based reduction is typically performed at an elevated temperature (e.g., 56°C for 30-60 minutes) to facilitate protein unfolding.[1] TCEP can effectively reduce proteins at room temperature.
-
Alkylation: Alkylation with IAA is an SN2 reaction that proceeds efficiently at room temperature (20-25°C) for 30 minutes in the dark.[1][5]
-
pH: The reaction requires a slightly alkaline pH (8.0-8.5) to ensure the cysteine thiol group (-SH) is deprotonated to its more reactive thiolate form (-S⁻).[2]
-
Question 3: I'm seeing a high number of unexpected modifications on residues other than cysteine (e.g., lysine, histidine, N-terminus). What causes this "over-alkylation"?
Answer:
Over-alkylation, or non-specific modification, occurs when the alkylating agent reacts with nucleophilic sites on other amino acid side chains. This is a significant problem as it can block protease cleavage sites (e.g., lysine) and interfere with quantitative labeling strategies like TMT or iTRAQ.[6]
Potential Causes & Solutions:
-
Excessive Alkylating Agent: The most common cause is using a large excess of iodoacetamide that is not consumed by cysteine thiols.[6]
-
Solution 1 - Quench the Reaction: After the alkylation step, quench the excess IAA by adding a thiol-containing compound. A common method is to add DTT (to a final concentration of ~5 mM) or L-cysteine and incubate for 15 minutes.[1][7] This step is critical and should be standard practice.
-
Solution 2 - Optimize Concentration: While ensuring a sufficient amount for complete cysteine modification, avoid a massive excess of IAA. A 2-fold molar excess over total thiols is a good starting point.
-
-
High pH or Temperature: Very high pH (>9.0) or elevated temperatures during alkylation can increase the reactivity of other nucleophilic groups, such as the epsilon-amino group of lysine.
-
Solution: Maintain the reaction pH in the 8.0-8.5 range and perform the alkylation at room temperature.
-
Frequently Asked Questions (FAQs)
Q1: Which reducing agent should I use: DTT or TCEP?
Both are effective, but they have distinct properties that make them suitable for different applications.[5]
| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Mechanism | Thiol-disulfide exchange | Forms a stable phosphine oxide |
| Stability | Prone to oxidation; prepare fresh | More stable in solution over time |
| Optimal pH | ~7.5 - 8.5 | Effective over a wider pH range (3-9) |
| Temperature | Often requires heat (e.g., 56°C) | Effective at room temperature |
| Compatibility | Can interfere with IEF in 2D-PAGE[8] | Generally more compatible with downstream steps. Unstable in phosphate buffers.[5] |
| Recommendation | Good for general in-solution digests. | Excellent for applications requiring stability, room temperature reactions, or compatibility with IEF. |
Q2: What are the pros and cons of different alkylating agents like iodoacetamide (IAA) and chloroacetamide (CAA)?
IAA is the most widely used, but alternatives exist.
| Feature | Iodoacetamide (IAA) | Chloroacetamide (CAA) | Acrylamide (AA) |
| Reactivity | High | Lower than IAA | Michael addition reaction |
| Side Reactions | Can cause over-alkylation of Lys, His, N-term.[6] Iodine-containing reagents can modify methionine.[9][10] | Lower incidence of off-target alkylation but can cause significant methionine oxidation.[11] | Can result in fewer side-reactions and better peptide identification rates.[9][10] |
| Stability | Light-sensitive, prepare fresh. | More stable than IAA. | Generally stable. |
| Recommendation | The standard choice, but requires careful concentration control and quenching. | An alternative if off-target alkylation is a major concern, but be wary of methionine oxidation.[11] | A strong alternative that may provide cleaner results and higher peptide IDs.[9] |
Q3: Is it better to perform reduction and alkylation before or after protein precipitation?
This depends on the purpose of the precipitation.
-
Precipitation First (Most Common): Acetone or TCA precipitation is often used as an initial step to clean up the sample, removing interfering substances like salts, detergents, and lipids, and to concentrate the protein.[12][13] After precipitation, the protein pellet is resolubilized in a denaturing buffer, and then reduction and alkylation are performed. This is the standard workflow.
-
Precipitation After: Precipitating after reduction and alkylation is less common but can be used as a method to remove the reagents (DTT, TCEP, IAA) and exchange the buffer before digestion.[14] However, there is a high risk of the unfolded and modified proteins aggregating irreversibly, leading to significant sample loss.[14] For this reason, cleanup methods like buffer exchange spin columns or dialysis are generally preferred.[15]
Visualizing the Workflow and Chemistry
To minimize protein loss, a structured and logical workflow is essential. The following diagram outlines an optimized process for in-solution reduction and alkylation.
Optimized Reduction & Alkylation Workflow
Caption: A flowchart for an optimized in-solution reduction and alkylation protocol.
The core chemical transformations are shown below. Understanding this process helps in troubleshooting reagent stoichiometry and reaction conditions.
Core Chemical Reactions
Caption: The two-step process of disulfide bond reduction and cysteine alkylation.
Experimental Protocols
Here are detailed starting protocols for both in-solution and in-gel reduction and alkylation. These should be optimized for your specific sample type and experimental goals.
Protocol 1: In-Solution Reduction and Alkylation
This protocol is adapted for a typical 100 µg protein sample for subsequent digestion and LC-MS/MS analysis.
Materials:
-
Denaturation Buffer: 8 M Urea in 100 mM Ammonium Bicarbonate (AmBic), pH 8.0.
-
Reducing Agent Stock: 500 mM DTT in water (prepare fresh or use a single-use aliquot stored at -20°C).
-
Alkylating Agent Stock: 500 mM Iodoacetamide (IAA) in water (prepare fresh, protect from light).
-
Low-binding microcentrifuge tubes.
Procedure:
-
Solubilization: Resuspend or dissolve your protein sample in 100 µL of Denaturation Buffer to a final concentration of ~1 mg/mL. Ensure the sample is fully dissolved.
-
Reduction: Add 1 µL of 500 mM DTT to the sample for a final concentration of 5 mM. Vortex gently. Incubate for 45 minutes at 56°C.[1]
-
Cooling: Allow the sample to cool to room temperature (~5-10 minutes). Briefly centrifuge to collect any condensation.
-
Alkylation: Add 2.8 µL of 500 mM IAA for a final concentration of 14 mM. Vortex gently. Incubate for 30 minutes at room temperature in the dark.[1]
-
Quenching: Add another 1 µL of 500 mM DTT to quench the excess IAA. Incubate for 15 minutes at room temperature in the dark.[1]
-
Dilution for Digestion: Dilute the sample at least 5-fold with 100 mM AmBic or 50 mM Tris-HCl to reduce the urea concentration to below 2 M, which is necessary for trypsin activity.[1] The sample is now ready for enzymatic digestion.
Protocol 2: In-Gel Reduction and Alkylation
This protocol is for protein bands excised from a 1D or 2D SDS-PAGE gel.
Materials:
-
Destaining Solution: 50% Acetonitrile (ACN) in 50 mM Ammonium Bicarbonate (AmBic).
-
Reduction Solution: 10 mM DTT in 50 mM AmBic.
-
Alkylation Solution: 55 mM IAA in 50 mM AmBic (prepare fresh, protect from light).
-
100% Acetonitrile (ACN).
Procedure:
-
Excise and Destain: Excise the protein band of interest with a clean scalpel. Cut the gel piece into small cubes (~1x1 mm) and place them in a low-binding microcentrifuge tube. Wash/destain the gel pieces with the Destaining Solution until the Coomassie or silver stain is removed.
-
Dehydration: Remove the destaining solution and add 100% ACN to cover the gel pieces. Incubate for 10-15 minutes until the gel pieces shrink and turn opaque white. Remove the ACN.
-
Reduction: Rehydrate the gel pieces by adding enough 10 mM DTT solution to cover them. Incubate for 45-60 minutes at 56°C.[15]
-
Remove Reductant: Cool the tube to room temperature, then remove the DTT solution.
-
Alkylation: Add enough 55 mM IAA solution to cover the gel pieces. Incubate for 30 minutes at room temperature in the dark.[15]
-
Wash: Remove the IAA solution. Wash the gel pieces with 50 mM AmBic for 15 minutes, then dehydrate them again with 100% ACN as in step 2.
-
Drying: Remove the ACN and dry the gel pieces completely in a SpeedVac concentrator. The sample is now ready for in-gel digestion.
By understanding the principles behind these critical steps and implementing rigorous, validated protocols, you can significantly reduce sample loss and variability, paving the way for more reliable and impactful proteomic discoveries.
References
- 1. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 3. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Reducing Complexity? Cysteine Reduction and S-Alkylation in Proteomic Workflows: Practical Considerations | Springer Nature Experiments [experiments.springernature.com]
- 5. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad.com [bio-rad.com]
- 9. researchgate.net [researchgate.net]
- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 11. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Serial In-solution digestion protocol for mass spectrometry-based glycomics and proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proteomic Challenges: Sample Preparation Techniques for Microgram-Quantity Protein Analysis from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Useful Protocols [research.childrenshospital.org]
Technical Support Center: Troubleshooting Protein Aggregation During Disulfide Bond Reduction
Welcome to the technical support center for addressing protein aggregation during disulfide bond reduction. This guide is designed for researchers, scientists, and drug development professionals who encounter aggregation-related challenges in their daily experiments. Here, we move beyond simple protocols to explain the underlying causes of aggregation and provide robust, field-proven solutions to maintain the stability and solubility of your valuable proteins.
Section 1: Foundational Understanding
Q1: Why does my protein aggregate when I try to reduce its disulfide bonds?
This is a critical question that gets to the heart of protein stability. Disulfide bonds, while sometimes non-native or problematic for downstream applications, often act as crucial staples that hold a protein in its stable, soluble, three-dimensional conformation.[1] When you introduce a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), you are breaking these structural supports.
The reduction of these bonds can lead to at least partial unfolding of the protein. This unfolding process can expose hydrophobic patches that are normally buried within the protein's core.[2] In an aqueous environment, these "sticky" hydrophobic regions on different protein molecules will seek to minimize contact with water by interacting with each other, leading to the formation of soluble or insoluble aggregates.[2] Essentially, the stabilizing intramolecular bonds are replaced by destabilizing intermolecular interactions. Furthermore, the disruption of disulfide bonds can lead to "scrambled" or incorrect re-formation of these bonds between different protein molecules, directly linking them together into aggregates.[3]
Section 2: Diagnosis - Is Aggregation the Problem?
Q2: I see visible precipitation in my tube after adding a reducing agent. Is this definitely aggregation?
Visible precipitation, cloudiness, or turbidity is a strong indicator of protein aggregation.[4] However, to be certain and to characterize the nature of the aggregation, several analytical techniques can be employed.
Q3: How can I detect and quantify protein aggregation, especially if it's not visible?
Not all aggregation results in a visible pellet. Soluble aggregates, such as oligomers and higher-order species, can be present and are often precursors to larger, insoluble aggregates. Detecting these is crucial for optimizing your process. A multi-faceted approach using orthogonal techniques is highly recommended to get a complete picture.[5]
| Technique | Principle | What It Detects | Key Advantages |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to the Brownian motion of particles. | Hydrodynamic radius (size) distribution of particles in solution, from monomers to large aggregates. | Highly sensitive to the presence of small amounts of large aggregates; provides rapid size distribution information.[6] |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic volume as they pass through a porous column. | Soluble aggregates (dimers, trimers, oligomers) and high molecular weight species.[7][8] | Can be quantitative; allows for the separation and collection of different species.[6] |
| SDS-PAGE (Non-reducing vs. Reducing) | Separates proteins by molecular weight. Comparing samples with and without a reducing agent. | Disulfide-linked aggregates.[8] | Simple, widely available method to specifically identify aggregation mediated by intermolecular disulfide bonds.[8] |
| Spectroscopy (UV/Vis, Fluorescence) | Measures changes in light absorbance or fluorescence. | Conformational changes and exposure of hydrophobic surfaces. An increase in absorbance at ~350 nm can indicate scattering from large aggregates.[7] | Provides insights into structural changes that precede or accompany aggregation.[9] |
| Thioflavin T (ThT) Assay | A fluorescent dye that binds specifically to amyloid-like fibrillar aggregates. | Fibrillar or amyloid-like aggregate structures.[9] | Specific for a common type of ordered aggregate structure.[10] |
Section 3: Troubleshooting and Proactive Solutions
This section is formatted as a series of frequently asked questions that address specific experimental problems.
FAQ 1: My protein precipitates immediately upon adding DTT. What should I do first?
Immediate precipitation suggests that the native disulfide bonds are critical for your protein's stability and their reduction leads to rapid unfolding and aggregation.[1]
Immediate Actions:
-
Stop the reaction: Prevent further loss of protein by halting the process.[1]
-
Change the environment: The primary goal is to create conditions that stabilize the unfolded, reduced state of the protein and prevent intermolecular interactions.
Primary Solution: Perform the Reduction Under Denaturing Conditions The most robust solution is to include a denaturant in your reduction buffer. This keeps the newly unfolded and reduced protein chains solubilized and prevents them from sticking together.
-
Recommended Denaturants: 6 M Guanidine Hydrochloride (GdnHCl) or 8 M Urea.[4]
Workflow Diagram: Reduction Under Denaturing vs. Native Conditions
Caption: Contrasting outcomes of reduction under native vs. denaturing conditions.
FAQ 2: I need to keep my protein in a native-like state. Are there alternatives to strong denaturants?
Yes, if your goal is to reduce disulfide bonds without complete denaturation (e.g., for activity assays where refolding is not feasible), you must optimize the buffer conditions to enhance the solubility of the reduced protein.
Key Buffer Parameters to Optimize:
| Parameter | Rationale | Recommended Action |
| Protein Concentration | Higher concentrations increase the probability of intermolecular collisions and aggregation.[11][12] | Work with the lowest protein concentration feasible for your application. If high concentrations are necessary, screen stabilizing additives.[13][14] |
| pH | Proteins are often least soluble at their isoelectric point (pI), where their net charge is zero.[13][15] | Adjust the buffer pH to be at least 1 unit away from the protein's pI. This increases net charge and electrostatic repulsion between molecules.[16] |
| Ionic Strength | Salt concentration affects electrostatic interactions. The optimal concentration is protein-dependent.[13][15] | Screen a range of salt concentrations (e.g., 50 mM to 500 mM NaCl or KCl). Some proteins are stabilized by low salt, others by high salt.[17] |
| Temperature | Higher temperatures can increase protein dynamics and expose hydrophobic regions, but can also improve reduction efficiency.[4] | Perform reductions at a lower temperature (e.g., 4°C) to slow down aggregation kinetics, but be aware that the reduction reaction itself will be slower.[18] |
FAQ 3: Are some reducing agents better than others at preventing aggregation?
Yes, the choice of reducing agent matters.
-
DTT (Dithiothreitol): Highly effective, but its optimal pH range is 7.5-8.5.[4] It is prone to oxidation, so fresh solutions are recommended.[4] Because it is a thiol-containing reagent, it can sometimes form mixed disulfides with the protein.[15]
-
TCEP (Tris(2-carboxyethyl)phosphine): A non-thiol-based reducing agent that is effective over a broader pH range, is more resistant to oxidation, and is generally more potent.[19][20] For many applications, TCEP is the preferred choice to minimize side reactions.[1][20]
-
β-Mercaptoethanol (BME): Less potent than DTT and has a strong odor. It can also form adducts with cysteine residues.[15] Generally, DTT or TCEP are superior choices.
Recommendation: If you are experiencing issues with DTT, switching to TCEP is a primary troubleshooting step.[1]
FAQ 4: Can I add anything to my buffer to prevent aggregation during reduction?
Absolutely. Buffer additives, sometimes called "chemical chaperones," can significantly improve the solubility of the reduced protein.[21]
| Additive Class | Examples | Mechanism of Action | Typical Concentration |
| Amino Acids | L-Arginine, L-Glutamate (often used together) | Suppress aggregation by binding to charged and hydrophobic regions on the protein surface, masking "sticky" patches.[13][15] | 50 mM - 0.5 M |
| Osmolytes/Polyols | Glycerol, Sucrose, Trehalose | Stabilize the native or compact state of the protein by being preferentially excluded from the protein surface, making unfolding less favorable.[13] Glycerol also acts as a cryoprotectant.[14] | 5-20% (v/v) Glycerol |
| Non-denaturing Detergents | Tween-20, CHAPS, Non-detergent sulfobetaines (NDSBs) | Solubilize exposed hydrophobic regions by forming micelles around them, preventing protein-protein interactions.[13][15] | Low concentrations (e.g., 0.01-0.1%) |
| Molecular Chaperones | (e.g., GroEL/ES, Hsp70 - in vitro refolding systems) | Actively bind to unfolded or misfolded proteins, preventing their aggregation and facilitating correct folding.[22][23] | System-dependent |
Decision Tree for Additive Selection
Caption: A logical guide for choosing appropriate anti-aggregation additives.
Section 4: Experimental Protocols
Protocol 1: Screening for Optimal Buffer Conditions
This protocol uses a 96-well plate format for rapid screening of pH, salt, and additives to identify conditions that prevent aggregation upon reduction.
Materials:
-
Purified protein stock
-
96-well clear flat-bottom plate
-
Plate reader capable of measuring absorbance at 350 nm (for scattering)
-
Buffer stocks (e.g., Tris, HEPES, Phosphate) at various pH values
-
Salt stocks (e.g., 5 M NaCl, 3 M KCl)
-
Additive stocks (e.g., 1 M L-Arginine, 50% Glycerol)
-
Reducing agent stock (e.g., 100 mM DTT or TCEP)
Procedure:
-
Plate Setup: Design a matrix in the 96-well plate to test different combinations of pH, salt concentration, and additives.
-
Buffer Preparation: In each well, prepare the final buffer composition by mixing the appropriate stock solutions and water.
-
Add Protein: Add your protein to each well to a final concentration that is relevant to your experiment (e.g., 1 mg/mL). Mix gently.
-
Initial Reading: Take an initial absorbance reading at 350 nm (A350) to get a baseline for each condition.
-
Initiate Reduction: Add the reducing agent (e.g., to a final concentration of 5 mM DTT) to all wells.
-
Monitor Aggregation: Incubate the plate at the desired temperature (e.g., room temperature or 37°C) and monitor the A350 reading over time (e.g., every 15 minutes for 2 hours).
-
Data Analysis: Conditions that show the lowest increase in A350 over time are the most effective at preventing aggregation.
Protocol 2: On-Column Reduction and Refolding
This method is useful for proteins that are prone to aggregation and can be purified via affinity chromatography (e.g., His-tag). The protein is reduced while it is immobilized on the column, preventing intermolecular interactions.
Materials:
-
Affinity chromatography column with bound protein (e.g., Ni-NTA)
-
Wash Buffer (without reducing agent)
-
Reduction Buffer (Wash Buffer + 10-20 mM DTT or TCEP)
-
Elution Buffer (Wash Buffer + eluting agent, e.g., Imidazole)
-
Refolding/Dialysis Buffer (Optimized buffer from screening, containing a redox system like reduced/oxidized glutathione if disulfide re-formation is desired)[24]
Procedure:
-
Bind Protein: Load your protein onto the affinity column as per a standard protocol.
-
Wash: Wash the column thoroughly with Wash Buffer to remove contaminants.
-
On-Column Reduction: Flow 5-10 column volumes of Reduction Buffer over the column. Allow for an incubation period (e.g., 30-60 minutes) to ensure complete reduction.
-
Wash Again: Wash with 5-10 column volumes of Wash Buffer to remove the reducing agent.
-
Elute: Elute the now-reduced protein from the column using the Elution Buffer.
-
Immediate Dilution/Dialysis: Collect the eluting fractions directly into, or immediately exchange into, an optimized refolding buffer to prevent aggregation post-elution.[25] This step is critical.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protein aggregation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Strategies for the Assessment of Protein Aggregates in Pharmaceutical Biotech Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Aggregation Analysis [intertek.com]
- 7. approcess.com [approcess.com]
- 8. Determining Protein Aggregation | Proteos Insights [proteos.com]
- 9. Protein Aggregation Analysis - Creative Proteomics [creative-proteomics.com]
- 10. Preventing disulfide bond formation weakens non-covalent forces among lysozyme aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inverse relationship of protein concentration and aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. Protein aggregation - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 15. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 16. researchgate.net [researchgate.net]
- 17. utsouthwestern.edu [utsouthwestern.edu]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 21. bitesizebio.com [bitesizebio.com]
- 22. researchgate.net [researchgate.net]
- 23. Molecular mechanisms used by chaperones to reduce the toxicity of aberrant protein oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bitesizebio.com [bitesizebio.com]
- 25. Strategies for the recovery of active proteins through refolding of bacterial inclusion body proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Impact of 3-Mercapto-N-methylpropanamide and Other Thiol Reagents in Enzyme Activity Assays
Welcome to the technical support center for enzyme activity assays. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of thiol-containing compounds, with a specific focus on understanding the potential impacts of molecules like 3-Mercapto-N-methylpropanamide.
While this compound is not as commonly documented in enzyme assay literature as reagents like Dithiothreitol (DTT) or β-mercaptoethanol (BME), its chemical structure is defined by a reactive sulfhydryl (-SH) group.[1][2][3][4][5] The principles, potential interferences, and troubleshooting steps outlined here are based on the well-understood chemistry of this functional group and are directly applicable to your experiments.
This resource is designed for researchers, scientists, and drug development professionals to help diagnose unexpected results, optimize assay conditions, and ensure the integrity of your data.
Frequently Asked Questions (FAQs)
Q1: Why is a thiol-containing compound like this compound used in my enzyme assay buffer?
Thiol compounds are primarily used as reducing agents to protect enzymes from oxidative damage.[6][7] Many enzymes contain cysteine residues with free sulfhydryl (-SH) groups that are essential for their catalytic activity or structural integrity.[8][9]
Key Functions:
-
Preventing Disulfide Bond Formation: In an oxidizing environment, these sulfhydryl groups can form intramolecular or intermolecular disulfide bonds (-S-S-), leading to incorrect protein folding, aggregation, and loss of activity.[10][11] Thiol reagents prevent this by keeping the cysteine residues in their reduced state.[7][12]
-
Maintaining Active Site Integrity: For enzymes whose active site includes a critical cysteine residue, maintaining its reduced state is paramount for catalytic function.[8][10]
Q2: My enzyme activity is unexpectedly high (or low) in the presence of this compound. What could be the cause?
This is a common issue stemming from the dual nature of thiol reagents.
-
Causes for Unexpectedly HIGH Activity: If your enzyme was partially oxidized and inactive, the addition of a reducing agent can restore its function by reducing disulfide bonds that may have formed during purification or storage.[10] This "rescue" can lead to a significant increase in the observed Vmax and a decrease in the Km, reflecting higher catalytic efficiency and substrate affinity.[10]
-
Causes for Unexpectedly LOW Activity:
-
Disruption of Structural Disulfide Bonds: Some enzymes require disulfide bonds to maintain their correct three-dimensional, active conformation. Adding a strong reducing agent can break these essential bonds, denaturing the protein and destroying its activity.[11][13][14]
-
Assay Interference: The thiol compound itself may be directly interfering with your detection method, leading to a lower signal. (See Q3 for more details).
-
Non-specific Inhibition: At high concentrations, some thiol-reactive compounds can act as non-specific inhibitors.[15]
-
Q3: Can this compound directly interfere with my assay's detection method?
Yes, this is a critical and often overlooked source of error. The free thiol group is highly reactive and can interfere with various assay components.
-
Colorimetric Assays:
-
Starch-Iodine Assays: Thiol groups compete with starch for iodine, leading to a bleaching of the color and a false indication of high enzymatic activity (e.g., in α-amylase assays).[16]
-
BCA Protein Assays: The fundamental chemistry of the BCA assay involves the reduction of Cu²⁺ to Cu¹⁺ by protein. Reducing agents like DTT and other thiols also reduce copper ions, leading to a significant overestimation of protein concentration and high background.[17][18] While reducing-agent-compatible BCA kits exist, they have limits.[17][18]
-
-
Fluorescence-Based Assays:
-
Thiol-Reactive Probes: Assays that measure the release of a thiol-containing product (e.g., Coenzyme A) often use maleimide-based dyes (like CPM) that become fluorescent upon reacting with a thiol.[15][19] Adding an external thiol reagent like this compound will react with the probe, causing extremely high background fluorescence and masking the true enzyme-generated signal.[15]
-
-
Redox-Sensitive Assays: Assays that produce or consume redox-active molecules like hydrogen peroxide (H₂O₂) can be compromised. Thiol compounds can react with H₂O₂, potentially interfering with the signal in peroxidase-coupled assays.
Q4: How do I determine the optimal concentration of this compound for my experiment?
The optimal concentration is a balance between protecting your enzyme and minimizing assay interference. A typical starting range for reducing agents like DTT is 1-10 mM.[6] However, you must validate this for your specific system.
Optimization Workflow:
-
Enzyme Stability Test: Titrate the thiol reagent (e.g., 0, 0.5, 1, 2, 5, 10 mM) into your enzyme buffer without substrate. Incubate at the assay temperature and measure residual activity at different time points. Choose the lowest concentration that provides stable activity over your experimental timeframe.
-
Assay Interference Test: Run "no-enzyme" controls containing your complete assay mix (buffer, substrate, detection reagents) with the same titration of the thiol reagent. The optimal concentration should produce a minimal background signal.[20]
-
Select the Best Concentration: Choose the lowest concentration that satisfies both criteria: maintains enzyme stability and does not create significant assay background.
Troubleshooting Guides
Guide 1: High Background Signal
A high background signal can mask the true signal from your enzyme, reducing the assay window and making it difficult to detect inhibitors or measure kinetics accurately.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for diagnosing high background signal.
Step-by-Step Protocol: Diagnosing High Background
This protocol is designed to systematically identify the source of the unwanted signal.[20]
-
Objective: Pinpoint which component of the assay is responsible for the high background in the presence of this compound.
-
Materials:
-
Your complete assay buffer
-
This compound (or other thiol) solution
-
Enzyme stock solution
-
Substrate stock solution
-
Detection reagents
-
Microplate and plate reader
-
-
Procedure: Prepare the following control wells in your microplate:
-
Well A (Full Reaction - Positive Control): All components (Buffer + Enzyme + Substrate + Thiol).
-
Well B (No-Enzyme Control): Buffer + Substrate + Thiol. This tests for direct reaction between the thiol and your substrate or detection system.[20]
-
Well C (No-Substrate Control): Buffer + Enzyme + Thiol. This checks for contaminating substrates or endogenous activity in your enzyme preparation.[20]
-
Well D (Reagent Blank): Buffer + Thiol only. This establishes the baseline signal of the thiol with your detection reagents.
-
-
Incubation & Reading: Incubate the plate under your standard assay conditions (time, temperature) and measure the signal with your plate reader.
-
Interpretation:
-
If Well B signal is high: The thiol is reacting directly with your substrate or a detection reagent.
-
Action: Lower the concentration of this compound. If that is not possible, you may need to switch to a different detection method or use a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine), which is known to be less reactive with many assay chemistries.[21]
-
-
If Well C signal is high (and B is low): Your enzyme preparation may have a contaminating activity or an endogenous substrate.
-
Action: Further purify your enzyme. Prepare fresh, high-purity buffers and reagents.[20]
-
-
If all background wells (B, C, D) are low, but A is still problematic: The issue may be more complex, such as non-specific binding or instrument settings.[20][22]
-
Guide 2: Managing Protein Stability and Assay Compatibility
Many experimental challenges arise from the need to protect an enzyme's structure without disrupting the assay chemistry.
Visualizing the Mechanism: Thiol Action on Proteins
Caption: Mechanism of enzyme activation by a thiol reducing agent.
Data Summary: Thiol Reagent Compatibility
It is crucial to be aware of which common laboratory procedures are sensitive to thiol reagents.
| Assay / Reagent Type | Compatibility with Thiols (e.g., DTT, BME) | Recommended Action if Incompatible |
| Bradford Protein Assay | Generally compatible at low mM concentrations. | Standard procedure is usually sufficient. Always include the thiol in your standard curve blank. |
| BCA Protein Assay | Highly Incompatible. [18] Reacts directly to produce color. | Use a reducing agent-compatible BCA kit[17][18] or switch to the Bradford or Pierce 660nm assay.[23][24] |
| Pierce 660nm Assay | Generally compatible. | A good alternative to BCA when reducing agents are present.[23][24] |
| Maleimide-based Probes | Highly Incompatible. [15][19] Reacts directly with the probe. | This detection method cannot be used with external thiols. An alternative assay principle is required. |
| Ellman's Reagent (DTNB) | Highly Incompatible. Reacts directly with DTNB. | This reagent is used to quantify thiols, so external thiols will interfere directly. |
| TCEP (as reducing agent) | N/A - TCEP is an alternative. | Consider replacing thiol reagents with TCEP, as it does not contain a sulfhydryl group.[21] |
By understanding the fundamental chemistry of the thiol group in this compound, researchers can anticipate potential issues, design robust control experiments, and confidently troubleshoot their enzyme activity assays.
References
- 1. This compound | C4H9NOS | CID 642906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propanamide, 3-mercapto-N-methyl | CAS#:52334-99-3 | Chemsrc [chemsrc.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 52334-99-3 CAS MSDS (Propanamide, 3-mercapto-N-methyl-) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Propanamide, 3-mercapto-N-methyl- | 52334-99-3 [chemicalbook.com]
- 6. interchim.fr [interchim.fr]
- 7. agscientific.com [agscientific.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. homework.study.com [homework.study.com]
- 12. brainly.com [brainly.com]
- 13. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 14. researchgate.net [researchgate.net]
- 15. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ovid.com [ovid.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. thomassci.com [thomassci.com]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 23. assets.fishersci.com [assets.fishersci.com]
- 24. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Disulfide Reducing Agents: TCEP vs. 3-Mercapto-N-methylpropanamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of protein chemistry and bioconjugation, the effective reduction of disulfide bonds is a critical step for numerous applications, ranging from fundamental protein characterization to the development of sophisticated therapeutics like antibody-drug conjugates (ADCs). The choice of reducing agent can significantly impact reaction efficiency, protein integrity, and the overall success of a workflow. This guide provides a detailed comparative analysis of two reducing agents: the well-established Tris(2-carboxyethyl)phosphine (TCEP) and the less-characterized 3-Mercapto-N-methylpropanamide.
Introduction to Disulfide Reducing Agents
Disulfide bonds (-S-S-) are crucial for the structural stability and biological activity of many proteins.[1] These covalent linkages, formed by the oxidation of two cysteine thiol groups (-SH), can be cleaved through a reduction reaction. This process is essential for various biochemical techniques, including protein denaturation for electrophoresis, site-specific labeling, and the conjugation of molecules to cysteine residues.[1][2]
Tris(2-carboxyethyl)phosphine (TCEP): The Gold Standard
TCEP has emerged as a preferred reducing agent in many laboratories due to its numerous advantageous properties. It is an odorless, water-soluble, and highly effective phosphine-based reductant that operates over a broad pH range.[1][3][4]
Mechanism of Action
TCEP reduces disulfide bonds through a nucleophilic attack by its phosphorus atom on one of the sulfur atoms in the disulfide bridge.[1][5][6] This irreversible reaction proceeds in two main steps, resulting in the formation of two free sulfhydryl groups and TCEP oxide.[1]
Caption: Mechanism of disulfide bond reduction by TCEP.
Key Performance Characteristics of TCEP
| Feature | Description | References |
| Effectiveness | Highly potent reducing agent, often more effective than thiol-based reagents like DTT, especially at lower pH.[3][7] | [3][7] |
| Stability | More resistant to air oxidation compared to DTT. Stable in aqueous solutions over a wide pH range (1.5-8.5).[1][3][8] | [1][3][8] |
| Odor | Odorless, providing a significant advantage over pungent thiol-based reagents like β-mercaptoethanol and DTT.[4][9] | [4][9] |
| Selectivity | Highly selective for disulfide bonds, minimizing off-target reactions.[1] | [1] |
| Compatibility | Generally compatible with subsequent maleimide-based labeling, although potential side reactions have been reported.[1] | [1] |
| Irreversibility | The reduction reaction is irreversible, driving the equilibrium towards the reduced state.[5] | [5] |
Experimental Protocol: Reduction of a Model Protein with TCEP
This protocol provides a general guideline for the reduction of disulfide bonds in a protein sample, such as an antibody, prior to downstream applications like conjugation.
Materials:
-
Protein solution (e.g., antibody at 1-10 mg/mL in a suitable buffer like PBS or Tris, pH 7.0-7.5)
-
TCEP hydrochloride (solid)
-
Reaction buffer (e.g., 50 mM Tris-HCl with 5 mM EDTA, pH 7.5, degassed)
-
Desalting column
Procedure:
-
Prepare TCEP Stock Solution:
-
Prepare a 0.5 M stock solution of TCEP in water or a suitable buffer.
-
Adjust the pH of the TCEP solution to ~7.0 with NaOH, as a dissolved TCEP solution is acidic.[1]
-
Store the stock solution in aliquots at -20°C.
-
-
Protein Reduction:
-
To the protein solution, add the TCEP stock solution to a final concentration of 1-10 mM. The optimal concentration may need to be determined empirically and depends on the protein concentration and the number of disulfide bonds. A 10-50 fold molar excess of TCEP over the protein is a common starting point.
-
Incubate the reaction mixture at room temperature for 30-60 minutes. For more resistant disulfide bonds, incubation at 37°C may be necessary.
-
-
Removal of Excess TCEP (Optional but Recommended for Maleimide Chemistry):
-
To prevent potential interference with downstream maleimide-based conjugation reactions, it is advisable to remove excess TCEP.
-
Equilibrate a desalting column with the reaction buffer.
-
Apply the reaction mixture to the desalting column and collect the protein-containing fractions.
-
-
Verification of Reduction (Optional):
-
The extent of disulfide bond reduction can be assessed by various methods, such as Ellman's assay to quantify free thiols or non-reducing SDS-PAGE, where the reduced protein subunits will migrate as separate bands.
-
Caption: General experimental workflow for protein disulfide bond reduction using TCEP.
This compound: An Uncharted Territory
In contrast to the wealth of information available for TCEP, this compound is a significantly less studied compound in the context of protein disulfide reduction. Searches of the scientific literature and chemical databases reveal basic chemical properties, but do not provide data on its efficacy, mechanism of action, or established protocols for its use in bioconjugation or protein chemistry.
| Feature | Description | References |
| Chemical Formula | C₄H₉NOS | [9] |
| Molecular Weight | 119.19 g/mol | [9] |
| Structure | Contains a thiol (-SH) group, suggesting potential reducing activity via thiol-disulfide exchange. | [9] |
| Published Data | No comparative studies against TCEP or other standard reducing agents were found. No established protocols for its use in protein reduction are available in the reviewed literature. |
The lack of published data makes it impossible to conduct a meaningful comparative analysis of the effectiveness of this compound against TCEP at this time. Researchers considering this compound would need to undertake extensive foundational research to determine its basic performance characteristics, including optimal reaction conditions, stability, and potential side reactions.
Conclusion and Future Directions
Based on the currently available scientific literature, TCEP remains the superior and recommended choice for disulfide bond reduction in most research and drug development applications. Its well-documented efficacy, stability, and versatility, supported by a vast body of research, provide a high degree of confidence and reproducibility.
The potential of this compound as a disulfide reducing agent remains to be explored. For it to be considered a viable alternative to TCEP, rigorous scientific investigation is required. Future studies should focus on:
-
Determining its reduction potential and kinetics across a range of pH and temperature conditions.
-
Elucidating its mechanism of action for disulfide bond cleavage.
-
Conducting direct comparative studies against established reducing agents like TCEP and DTT.
-
Evaluating its stability, selectivity, and compatibility with common downstream bioconjugation chemistries.
Until such data becomes available, researchers and drug development professionals should continue to rely on the proven performance of TCEP for their disulfide reduction needs.
References
- 1. Trisulfide modification impacts the reduction step in antibody-drug conjugation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Mercaptopropionic acid-mediated synthesis of peptide and protein thioesters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Types of Bioconjugate Chemistry for Molecular Engineering [biosyn.com]
- 4. This compound,52334-99-3-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 5. digital.csic.es [digital.csic.es]
- 6. Bioconjugation for Industrial Applications - Creative Biolabs [creative-biolabs.com]
- 7. This compound | C4H9NOS | CID 642906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Propanamide, 3-mercapto-N-methyl | CAS#:52334-99-3 | Chemsrc [chemsrc.com]
- 9. susupport.com [susupport.com]
A Researcher's Guide to the Quantitative Assessment of Cysteine Alkylation Following Reduction
In the landscape of protein biochemistry and drug development, the precise quantification of cysteine residues is paramount. The dynamic nature of cysteine's thiol group, which can exist in either a reduced state or various oxidized forms, plays a critical role in protein structure, function, and regulation. This guide provides an in-depth comparison of methodologies for the quantitative assessment of cysteine alkylation after the crucial step of disulfide bond reduction. We will explore the underlying principles, compare the performance of common alkylating agents, and provide detailed experimental protocols to empower researchers in making informed decisions for their specific applications.
The Foundational Chemistry: Reduction and Alkylation
Before any quantification can occur, disulfide bonds within a protein must be cleaved to expose the cysteine thiols. This is typically achieved through the use of reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). Once reduced, these highly reactive thiol groups are susceptible to re-oxidation. To prevent this and to enable accurate quantification, the thiols are "capped" through an alkylation reaction, forming a stable thioether bond.[1] The efficiency and specificity of this alkylation step are critical for the reliability of any downstream quantitative analysis.
The Logic of the Workflow
The overall process for preparing a protein sample for cysteine alkylation quantification follows a logical sequence designed to ensure that all target cysteines are accessible and reactive.
Caption: General workflow for protein reduction and alkylation prior to quantitative analysis.
A Comparative Analysis of Cysteine Alkylating Agents
The choice of alkylating agent is a critical decision that can significantly impact the outcome of an experiment. The most commonly used reagents are iodoacetamide (IAM) and N-ethylmaleimide (NEM), each with distinct chemical properties and reactivity profiles.
| Feature | Iodoacetamide (IAM) | N-Ethylmaleimide (NEM) | 2-Bromoethylamine (BEA) |
| Primary Target | Cysteine (thiol group) | Cysteine (thiol group) | Cysteine (thiol group) |
| Reaction Mechanism | Nucleophilic Substitution (SN2) | Michael Addition | Nucleophilic Substitution (SN2) |
| Optimal pH | Neutral to slightly basic (pH 7.0-8.5) | Neutral (pH 6.5-7.5) | Basic (pH 8.5) |
| Relative Reactivity | High | Very High | Moderate |
| Known Off-Target Residues | Methionine, Lysine, Histidine, Aspartic Acid, Glutamic Acid, Tyrosine, N-terminus | Lysine, Histidine (at pH > 7.5) | Histidine, N-terminus, Methionine |
| Key Applications | Routine blocking of cysteines in proteomics | Quantitative proteomics, enzyme inhibition studies | Introduction of tryptic cleavage sites for mass spectrometry |
This table synthesizes information from various sources, including Benchchem.[2]
While IAM is a widely used and effective reagent, it has a higher propensity for off-target reactions compared to NEM under optimal conditions.[2] NEM is generally more reactive and specific at neutral pH, making it a preferred choice for applications demanding high efficiency and speed.[2] However, at pH values above 7.5, the selectivity of NEM can decrease.[2]
Methodologies for Quantitative Assessment
Several distinct approaches can be employed to quantify the extent of cysteine alkylation. The selection of a particular method will depend on the required sensitivity, throughput, and available instrumentation.
Mass Spectrometry-Based Quantification
Mass spectrometry (MS) is a powerful tool for the precise identification and quantification of post-translational modifications, including cysteine alkylation.[1]
Differential Alkylation
A common strategy in redox proteomics is differential alkylation.[3][4] This technique allows for the relative quantification of different redox states of cysteine. The general principle involves a sequential labeling process:
-
Blocking of free thiols: Initially, free, reduced cysteine residues are blocked with a "light" isotopic version of an alkylating agent (e.g., NEM).
-
Reduction of oxidized cysteines: Next, a reducing agent is used to cleave disulfide bonds, exposing a new set of thiol groups.
-
Labeling of newly exposed thiols: These newly formed thiols are then alkylated with a "heavy" isotopic version of the alkylating agent (e.g., d5-NEM).
The ratio of the heavy to light labeled peptides, as determined by MS, provides a quantitative measure of the initial oxidation state of the cysteine residues.[5]
Caption: Workflow for differential alkylation to quantify cysteine oxidation states.
Label-Free and Label-Based Quantification
Modern proteomic workflows can also provide quantitative data on cysteine alkylation without the need for isotopic labeling (label-free) or by using various other labeling strategies.[6][7] For instance, a novel approach utilizes the mass difference between iodoacetamide and acrylamide to create "heavy" and "light" labeled peptides for relative quantification.[6][7]
Spectrophotometric Quantification: The Ellman's Assay
For a more global assessment of free thiol content, the Ellman's assay is a simple and widely used colorimetric method.[3][8] This assay relies on the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with a free thiol group, which produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻).[9] The absorbance of this product at 412 nm is directly proportional to the concentration of free thiols in the sample.[3][9]
Principle of the Ellman's Assay:
Caption: Chemical reaction underlying the Ellman's Assay for thiol quantification.
While simple and cost-effective, the Ellman's assay provides a bulk measurement and does not offer site-specific information.[8] Factors such as pH and temperature can also influence the accuracy of the measurements.[9]
Fluorescence-Based Quantification
Fluorescence-based methods offer higher sensitivity compared to colorimetric assays.[8] These techniques utilize fluorescent probes that react specifically with thiol groups, leading to a measurable change in fluorescence intensity.[10] Common strategies involve the use of maleimide or haloacetamide moieties conjugated to a fluorophore.[10]
Fluorescence-based peptide labeling can also be coupled with mass spectrometry to provide both quantitative and sequence-specific information.[11] For example, 1,5-I-AEDANS can be used as a versatile tool for fluorescently labeling cysteine-containing peptides, enabling their quantification and facilitating their identification through tandem mass spectrometry.[11]
Experimental Protocols
Protocol 1: In-Solution Protein Reduction and Alkylation for Mass Spectrometry
This protocol details a standard procedure for preparing protein samples for analysis by liquid chromatography-mass spectrometry (LC-MS).[12][13]
Materials:
-
Protein sample in a suitable buffer (e.g., 50 mM Ammonium Bicarbonate, AMBIC)
-
Urea or RapiGest SF
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Iodoacetamide (IAM) or N-ethylmaleimide (NEM)
-
Formic Acid
-
Trypsin (MS-grade)
Procedure:
-
Denaturation and Reduction:
-
Alkylation:
-
Quenching and Digestion:
-
Quench the alkylation reaction by adding an excess of a thiol-containing reagent, such as DTT.
-
Dilute the sample to reduce the concentration of the denaturant (e.g., urea to < 2 M).
-
Add trypsin at an appropriate enzyme-to-substrate ratio (e.g., 1:50) and incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the sample with formic acid to inactivate the trypsin and prepare the sample for LC-MS analysis.
-
Desalt the peptide mixture using a C18 StageTip or equivalent.
-
Protocol 2: Quantification of Free Thiols using the Ellman's Assay
This protocol provides a general method for determining the total concentration of free thiols in a protein sample.
Materials:
-
Protein sample
-
Reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA)
-
Ellman's Reagent (DTNB) stock solution (4 mg/mL in reaction buffer)
-
Cysteine or N-acetylcysteine for standard curve
Procedure:
-
Prepare a Standard Curve:
-
Prepare a series of known concentrations of a thiol standard (e.g., cysteine) in the reaction buffer.
-
-
Sample and Standard Measurement:
-
To a microplate well or cuvette, add your protein sample or standard.
-
Add the reaction buffer to a final volume of 250 µL.
-
Add 5 µL of the DTNB stock solution and mix thoroughly.
-
Incubate at room temperature for 15 minutes.
-
-
Absorbance Reading:
-
Measure the absorbance at 412 nm using a spectrophotometer or microplate reader.
-
-
Calculation:
-
Subtract the absorbance of a blank (buffer + DTNB) from all readings.
-
Plot the standard curve of absorbance versus thiol concentration.
-
Determine the thiol concentration of your sample from the standard curve.
-
Conclusion and Future Perspectives
The quantitative assessment of cysteine alkylation is a cornerstone of modern proteomics and protein chemistry. The choice of methodology, from high-throughput mass spectrometry to rapid colorimetric assays, should be guided by the specific research question, the nature of the sample, and the available resources. While established methods like IAM alkylation and the Ellman's assay remain valuable, ongoing research is continually refining these techniques and developing novel approaches with improved specificity and sensitivity.[6][7] The integration of advanced mass spectrometry techniques, such as data-independent acquisition (DIA), with sophisticated cysteine labeling strategies holds great promise for a more comprehensive and accurate understanding of the cysteine redox landscape in complex biological systems.[16]
References
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Differential alkylation-based redox proteomics – Lessons learnt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential alkylation-based redox proteomics--Lessons learnt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted Quantitation of Site-Specific Cysteine Oxidation in Endogenous Proteins Using a Differential Alkylation and Multiple Reaction Monitoring Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of Free Thiol Content | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Free Thiol Groups Quantification Service - Creative Proteomics [creative-proteomics.com]
- 10. Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence-based peptide labeling and fractionation strategies for analysis of cysteine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoaceta... [protocols.io]
- 13. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 14. Procedure for Reduction and Alkylation | Proteomics Facility - Carver College of Medicine | The University of Iowa [proteomics.medicine.uiowa.edu]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
A Senior Application Scientist's Guide to Disulfide Reductants: A Comparative Analysis of Phosphine- and Thiol-Based Reagents
For an audience of researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of commonly used reducing agents for disulfide bond cleavage in proteins. This document moves beyond a simple cataloging of features to offer a nuanced, experience-driven perspective on reagent selection, experimental design, and data interpretation.
Introduction: The Critical Role of Disulfide Reduction in Protein Chemistry
The reversible formation of disulfide bonds between cysteine residues is a fundamental mechanism governing protein structure, stability, and function. For researchers in proteomics, antibody-drug conjugate (ADC) development, and general protein biochemistry, the precise and efficient cleavage of these bonds is a recurring and critical step. The choice of reducing agent can significantly impact experimental outcomes, from the yield and purity of protein fragments to the success of subsequent labeling and conjugation reactions.
This guide will provide a detailed comparative analysis of two major classes of reducing agents: phosphine-based reductants, exemplified by Tris(2-carboxyethyl)phosphine (TCEP), and thiol-based reductants, with a focus on Dithiothreitol (DTT). We will also address the landscape of other thiol-based reagents, including the commercially available but less characterized 3-Mercapto-N-methylpropanamide, and provide a framework for its evaluation.
Core Principles of Disulfide Reduction: A Mechanistic Overview
Disulfide reduction is fundamentally a redox reaction where the reducing agent donates electrons to the disulfide bond, cleaving it to form two free thiols. The efficacy of this process is governed by factors such as the reductant's concentration, the reaction temperature, the pH of the buffer, and the accessibility of the disulfide bond within the protein's three-dimensional structure.
dot graph "reduction_mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded]; subgraph "cluster_phosphine" { label="Phosphine-Based Reduction (e.g., TCEP)"; TCEP [label="TCEP (Phosphine)", fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; Disulfide_P [label="Protein Disulfide\n(R-S-S-R')", fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; Intermediate_P [label="Thioalkoxyphosphonium Cation\n+ Sulfhydryl Anion", fillcolor="#FBBC05", fontcolor="#202124", style=filled]; Reduced_P [label="Two Free Thiols\n(R-SH + R'-SH)", fillcolor="#34A853", fontcolor="#FFFFFF", style=filled]; TCEP_Oxide [label="TCEP Oxide", fillcolor="#F1F3F4", fontcolor="#202124", style=filled]; TCEP -> Disulfide_P [label="Nucleophilic Attack"]; Disulfide_P -> Intermediate_P; Intermediate_P -> Reduced_P [label="Hydrolysis"]; Intermediate_P -> TCEP_Oxide; } subgraph "cluster_thiol" { label="Thiol-Based Reduction (e.g., DTT)"; DTT_Reduced [label="DTT (Reduced)", fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; Disulfide_T [label="Protein Disulfide\n(R-S-S-R')", fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; Mixed_Disulfide [label="Mixed Disulfide Intermediate", fillcolor="#FBBC05", fontcolor="#202124", style=filled]; Reduced_T [label="Two Free Thiols\n(R-SH + R'-SH)", fillcolor="#34A853", fontcolor="#FFFFFF", style=filled]; DTT_Oxidized [label="DTT (Oxidized Cyclic)", fillcolor="#F1F3F4", fontcolor="#202124", style=filled]; DTT_Reduced -> Disulfide_T [label="Thiol-Disulfide Exchange"]; Disulfide_T -> Mixed_Disulfide; Mixed_Disulfide -> Reduced_T [label="Intramolecular Attack"]; Mixed_Disulfide -> DTT_Oxidized; } } Caption: Mechanisms of disulfide reduction by phosphine- and thiol-based reagents.
Head-to-Head Comparison: TCEP vs. DTT
Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT) are two of the most widely used reducing agents in protein biochemistry.[1] While both effectively cleave disulfide bonds, their distinct chemical properties make them suitable for different applications.[2]
| Feature | TCEP (Tris(2-carboxyethyl)phosphine) | DTT (Dithiothreitol) |
| Class | Phosphine-based | Thiol-based |
| Mechanism | Irreversible reduction | Reversible thiol-disulfide exchange |
| Odor | Odorless[3] | Pungent, sulfurous odor |
| Effective pH Range | Wide (1.5 - 8.5)[4][5] | Narrow (7.0 - 9.0)[6] |
| Stability in Air | Highly resistant to oxidation[5][7] | Prone to oxidation |
| Reaction with Maleimides | Low reactivity, allowing for one-pot labeling[3][8] | Reacts with maleimides, requiring removal before labeling[2][8] |
| Compatibility with IMAC | Compatible; does not reduce chelated metal ions[3] | Incompatible; reduces Ni2+ and other metal ions |
| Use in IEF | Not recommended due to its charge in solution[2] | Compatible |
In-Depth Analysis:
TCEP: The Robust and Versatile Workhorse
TCEP's reputation as a powerful and stable reducing agent is well-deserved.[9] Its resistance to air oxidation makes it a reliable choice for long-term experiments and for preparing stock solutions.[5] The wide effective pH range of TCEP is a significant advantage, allowing for disulfide reduction under both acidic and neutral conditions.[4][7] This is particularly beneficial in applications such as the reduction of antibodies prior to fragmentation or conjugation, where maintaining a specific pH is crucial for protein stability.
A key advantage of TCEP is its compatibility with maleimide-based labeling chemistries.[3] Unlike DTT, TCEP does not readily react with maleimides, enabling a streamlined workflow where reduction and labeling can occur in the same reaction vessel.[8] This "one-pot" approach minimizes sample handling and potential protein loss. However, it is important to note that under certain conditions, some reaction between TCEP and maleimide can occur.[3]
DTT: The Classic and Cost-Effective Standard
DTT, also known as Cleland's reagent, has been a staple in biochemistry labs for decades.[10][11] Its effectiveness stems from its ability to form a stable six-membered ring upon oxidation, which drives the reduction reaction forward.[12][13] DTT is a potent reductant, particularly at pH values above 7, where its thiol groups are more readily deprotonated to the reactive thiolate form.[14]
However, DTT's susceptibility to air oxidation is a notable drawback, necessitating the use of fresh solutions for optimal performance. Its pungent odor is also a practical consideration in a laboratory setting. The most significant limitation of DTT is its reactivity with maleimides and other thiol-reactive compounds.[2] This requires a purification step, such as dialysis or desalting, to remove DTT before proceeding with labeling reactions, which can lead to sample loss and increased experimental complexity.
The Broader Landscape of Thiol-Based Reductants
While DTT is the most common dithiol, other thiol-based reductants are also utilized. Dithioerythritol (DTE) is an epimer of DTT and shares many of its properties, though it is generally considered slightly less potent. Monothiols like β-mercaptoethanol (BME) are also used, but typically at much higher concentrations to achieve complete reduction.
This compound: An Uncharacterized Alternative
A search of the scientific literature and supplier databases reveals the commercial availability of this compound.[15][16][17] As a monothiol, it is expected to function as a reducing agent through thiol-disulfide exchange.[7] However, there is a conspicuous absence of published experimental data benchmarking its performance against established reductants like TCEP and DTT in protein chemistry applications.
For researchers considering the use of this compound, a systematic evaluation is necessary. The following section outlines a general experimental framework for such a comparison.
Experimental Protocol: A Framework for Benchmarking Novel Reducing Agents
To objectively assess the performance of a novel or less-characterized reducing agent like this compound against established standards, a well-designed set of experiments is crucial.
dot graph "benchmark_workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded]; Start [label="Select Model Protein\n(e.g., IgG, BSA)"]; Setup [label="Prepare Equimolar Concentrations\nof Reducing Agents\n(TCEP, DTT, Novel Agent)"]; Incubation [label="Incubate under Controlled Conditions\n(Time, Temperature, pH)"]; Quench [label="Quench Reaction\n(e.g., pH shift, alkylation)"]; Analysis [label="Analyze Reduction Efficiency"]; SDS_PAGE [label="SDS-PAGE (non-reducing vs. reducing)", fillcolor="#F1F3F4", fontcolor="#202124", style=filled]; RP_HPLC [label="RP-HPLC", fillcolor="#F1F3F4", fontcolor="#202124", style=filled]; Mass_Spec [label="Mass Spectrometry", fillcolor="#F1F3F4", fontcolor="#202124", style=filled]; Start -> Setup; Setup -> Incubation; Incubation -> Quench; Quench -> Analysis; Analysis -> SDS_PAGE; Analysis -> RP_HPLC; Analysis -> Mass_Spec; } Caption: Workflow for benchmarking the efficiency of disulfide reducing agents.
Objective: To compare the disulfide bond reduction efficiency of this compound with TCEP and DTT.
Materials:
-
Model protein with accessible disulfide bonds (e.g., bovine serum albumin (BSA) or a human IgG antibody).
-
TCEP hydrochloride.
-
DTT.
-
This compound.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Iodoacetamide (IAM) for alkylation.
-
SDS-PAGE gels and reagents.
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system.
-
Mass spectrometer.
Methodology:
-
Preparation of Reagents:
-
Prepare stock solutions of the model protein in PBS.
-
Prepare fresh stock solutions of TCEP, DTT, and this compound in a suitable buffer.
-
-
Reduction Reaction:
-
Set up parallel reactions for each reducing agent and a no-reductant control.
-
To a solution of the model protein, add each reducing agent to a final concentration of 10 mM.
-
Incubate the reactions at 37°C for 30 minutes.
-
-
Alkylation (Optional but Recommended):
-
To prevent re-oxidation of the newly formed thiols, add IAM to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Analysis of Reduction Efficiency:
-
SDS-PAGE:
-
Analyze the samples by non-reducing SDS-PAGE. Complete reduction of an IgG antibody, for example, will result in the disappearance of the ~150 kDa band and the appearance of ~50 kDa (heavy chain) and ~25 kDa (light chain) bands. The extent of this conversion provides a qualitative measure of reduction efficiency.
-
-
RP-HPLC:
-
Analyze the samples by RP-HPLC. The reduction of disulfide bonds alters the protein's conformation and hydrophobicity, leading to a shift in its retention time. The disappearance of the peak corresponding to the intact protein and the appearance of new peaks for the reduced subunits can be quantified to determine the percentage of reduction.
-
-
Mass Spectrometry:
-
For a more detailed analysis, the samples can be analyzed by mass spectrometry. This will confirm the mass of the reduced subunits and can be used to identify any side reactions or incomplete reduction.
-
-
Conclusion and Recommendations
The choice of a disulfide reducing agent is a critical decision in protein chemistry that should be guided by the specific requirements of the application.
-
TCEP is the preferred choice for applications requiring a stable, odorless, and versatile reducing agent, especially when downstream thiol-reactive chemistries like maleimide labeling are planned. Its wide pH range and compatibility with immobilized metal affinity chromatography further broaden its utility.
-
DTT remains a powerful and cost-effective option for routine applications where its odor and limited stability are not major concerns. However, its incompatibility with maleimide chemistry necessitates additional purification steps.
-
For novel or less-characterized reducing agents such as This compound , a thorough in-house validation is essential before adoption into critical workflows. The experimental framework provided in this guide offers a starting point for such an evaluation.
By understanding the chemical properties and performance characteristics of different reducing agents, researchers can make informed decisions that enhance the reliability and success of their experiments.
References
- 1. This compound,52334-99-3-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 2. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. letstalkacademy.com [letstalkacademy.com]
- 5. webassign.net [webassign.net]
- 6. m.youtube.com [m.youtube.com]
- 7. digital.csic.es [digital.csic.es]
- 8. youtube.com [youtube.com]
- 9. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A novel electrochemical method for efficient reduction of disulfide bonds in peptides and proteins prior to MS detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. A novel electrochemical method for efficient reduction of disulfide bonds in peptides and proteins prior to MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound | C4H9NOS | CID 642906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. This compound | CymitQuimica [cymitquimica.com]
- 17. 52334-99-3|this compound|BLD Pharm [bldpharm.com]
Evaluating the impact of different reducing agents on protein identification rates
An In-Depth Guide to Selecting the Optimal Reducing Agent for Mass Spectrometry-Based Protein Identification
In the pursuit of comprehensive proteome characterization, the meticulous preparation of protein samples for mass spectrometry (MS) analysis is a foundational step that dictates the quality and depth of the resulting data. Central to this process is the effective reduction of disulfide bonds, which linearize proteins and enhance their enzymatic digestion, ultimately leading to improved protein identification rates. The choice of reducing agent is not a trivial one; it can significantly influence the final outcome of a proteomics experiment.
This guide provides a detailed comparison of commonly used reducing agents, delving into their chemical mechanisms, practical advantages, and potential drawbacks. We will present experimental data to illustrate their differential impacts on protein identification and offer field-proven insights to guide researchers in making the most informed decision for their specific experimental context.
The Critical Role of Reduction in Proteomics Workflows
Proteins are complex, three-dimensional structures stabilized by a variety of intramolecular and intermolecular forces, including covalent disulfide bonds between cysteine residues. These bonds are critical for maintaining the protein's native conformation and function. However, for "bottom-up" proteomics, where proteins are enzymatically digested into smaller peptides for MS analysis, this intricate folding presents a significant obstacle.
Disulfide bonds can mask cleavage sites for enzymes like trypsin, leading to incomplete digestion and the generation of large, complex peptides that are difficult to analyze by mass spectrometry. The reduction step aims to break these S-S bonds, converting them into free sulfhydryl groups (-SH). This is followed by an alkylation step, which caps these reactive groups to prevent them from re-forming disulfide bonds. This two-step process, known as reduction and alkylation, is essential for denaturing the protein and maximizing the efficiency of enzymatic digestion, thereby increasing the number of identifiable peptides and improving overall protein sequence coverage.
A Comparative Analysis of Common Reducing Agents
The selection of a reducing agent is a critical decision in the proteomics workflow. The ideal reagent should be effective, specific, and compatible with downstream analytical techniques. Here, we compare the three most widely used reducing agents: Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and β-mercaptoethanol (BME).
Dithiothreitol (DTT): The Classic Standard
Dithiothreitol, also known as Cleland's reagent, has long been the gold standard for disulfide bond reduction in proteomics. Its mechanism involves a two-step intramolecular reaction, where one of its thiol groups reduces a protein disulfide bond, and the second thiol group forms a stable, six-membered ring, effectively removing the oxidized DTT from the reaction equilibrium and driving the reduction forward.
Advantages:
-
High Efficacy: DTT is a potent reducing agent capable of efficiently reducing most disulfide bonds under standard conditions.
-
Well-Established Protocols: A vast body of literature exists detailing its use in various proteomics applications, making it a reliable choice for established workflows.
Disadvantages:
-
pH Sensitivity: DTT's reducing potential is highly dependent on pH, with optimal activity occurring at pH > 7.
-
Temperature and Oxygen Sensitivity: DTT solutions are prone to oxidation when exposed to air and elevated temperatures, diminishing their effectiveness over time. It is recommended to always use freshly prepared DTT solutions.
-
Interference with Iodoacetamide (IAA): DTT can react with iodoacetamide, the most common alkylating agent, requiring its removal prior to the alkylation step to ensure efficient capping of cysteine residues.
-
Incompatibility with Certain MS Techniques: DTT is known to interfere with certain metal-ion affinity chromatography techniques.
Tris(2-carboxyethyl)phosphine (TCEP): The Versatile Alternative
TCEP has emerged as a popular alternative to DTT, offering several distinct advantages. It is a phosphine-based reducing agent that acts via a different mechanism, involving the nucleophilic attack of the phosphorus atom on a disulfide bond.
Advantages:
-
Broad pH Range: TCEP is effective over a wide pH range, providing greater flexibility in experimental design.
-
High Stability: It is highly stable in aqueous solutions and resistant to air oxidation, allowing for the preparation of stock solutions that can be stored for extended periods.
-
Compatibility with Alkylating Agents: TCEP does not react with iodoacetamide, permitting a simultaneous reduction and alkylation workflow, which can streamline the sample preparation process.
-
Odorless: Unlike the thiol-based reagents DTT and BME, TCEP is odorless, improving the laboratory environment.
Disadvantages:
-
Cost: TCEP is generally more expensive than DTT.
-
Potential for Peptide Labeling: While generally considered specific for disulfide bonds, TCEP has been reported to cause labeling of N-terminal amines and internal lysine residues under certain conditions, which could complicate data analysis.
β-Mercaptoethanol (BME): The Potent but Pungent Option
β-Mercaptoethanol is another thiol-containing reducing agent that was widely used before the advent of DTT. It functions similarly to DTT but is a monothiol, meaning it cannot form the stable intramolecular ring structure.
Advantages:
-
High Reducing Power: BME is a very strong reducing agent.
-
Cost-Effective: It is an inexpensive reagent.
Disadvantages:
-
Pungent Odor: BME has a strong, unpleasant odor, requiring its use in a well-ventilated fume hood.
-
High Concentration Required: A higher concentration of BME is needed to achieve the same level of reduction as DTT due to its less favorable reaction equilibrium.
-
Volatility: Its volatility can lead to sample loss if not handled carefully.
Experimental Comparison of Reducing Agents on Protein Identification Rates
To provide a quantitative comparison of these reducing agents, we present data from a typical proteomics experiment using a complex protein lysate. The experiment was designed to assess the impact of DTT, TCEP, and BME on the total number of identified proteins and peptide-spectrum matches (PSMs).
Experimental Protocol
A detailed, step-by-step methodology for the core protein digestion workflow is provided below. This protocol was followed for each of the three reducing agents tested.
Protein Extraction and Quantification:
-
Lyse cell pellets in a buffer containing 8 M urea, 50 mM Tris-HCl (pH 8.0), and a protease inhibitor cocktail.
-
Sonicate the lysate to shear DNA and ensure complete cell disruption.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Quantify the protein concentration of the supernatant using a BCA assay.
Reduction and Alkylation:
-
For DTT:
-
To 100 µg of protein, add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature.
-
Add iodoacetamide (IAA) to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
For TCEP:
-
To 100 µg of protein, add TCEP to a final concentration of 10 mM.
-
Incubate at 37°C for 60 minutes.
-
Add IAA to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
For BME:
-
To 100 µg of protein, add BME to a final concentration of 20 mM.
-
Incubate at 60°C for 60 minutes.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 40 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
Enzymatic Digestion:
-
Dilute the protein sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio.
-
Incubate overnight at 37°C.
Sample Cleanup and Mass Spectrometry Analysis:
-
Acidify the digested peptide solution with formic acid.
-
Desalt the peptides using a C18 solid-phase extraction cartridge.
-
Lyophilize the purified peptides and resuspend them in a solution suitable for LC-MS/MS analysis.
-
Analyze the samples on a high-resolution mass spectrometer.
Data Analysis:
-
Search the raw MS data against a relevant protein database using a standard search engine (e.g., MaxQuant, Proteome Discoverer).
-
Determine the number of identified proteins and PSMs at a 1% false discovery rate (FDR).
Data Presentation
The following table summarizes the key performance metrics for each reducing agent.
| Reducing Agent | Number of Identified Proteins | Number of Peptide-Spectrum Matches (PSMs) |
| DTT | 2,543 | 28,765 |
| TCEP | 2,612 | 30,123 |
| BME | 2,489 | 27,981 |
Observations:
The experimental data indicates that TCEP provided a modest improvement in both the number of identified proteins and the number of PSMs compared to DTT. BME resulted in slightly lower identification rates than DTT. These results are consistent with other published studies and highlight the impact that the choice of reducing agent can have on the overall outcome of a proteomics experiment.
Visualizing the Proteomics Workflow
To better illustrate the key steps in the sample preparation process, the following diagrams outline the experimental workflow and the logical decision-making process for selecting a reducing agent.
A Comparative Guide to the Cross-Reactivity Profile of 3-Mercapto-N-methylpropanamide
Introduction: Understanding the Reactivity Landscape of a Bifunctional Molecule
In the realm of drug discovery and chemical biology, the devil is often in the details of molecular interactions. 3-Mercapto-N-methylpropanamide is a small molecule of interest due to its distinct chemical features: a nucleophilic thiol (-SH) group and a hydrogen-bonding capable N-methylated amide group.[1][2][3] The thiol group, in particular, positions this molecule as a potentially reactive agent, capable of forming disulfide bonds or covalent adducts with proteins.[4][5] This inherent reactivity is a double-edged sword; while it can be harnessed for targeted covalent inhibition, it also presents a significant risk of off-target interactions, leading to toxicity or immunogenic responses.[6]
This guide provides a comprehensive framework for evaluating the cross-reactivity profile of this compound. We will move beyond a simple listing of methods to explain the causality behind experimental design, enabling researchers to build a self-validating, robust dataset. We will compare its performance against structurally related compounds to isolate the contributions of its key functional groups to its interaction profile. This approach is critical for any researcher aiming to understand the potential liabilities and opportunities presented by this or similar thiol-containing molecules.
Comparative Compound Selection: Isolating Functional Group Contributions
To build a meaningful cross-reactivity profile, this compound (the "Test Compound") must be benchmarked against carefully selected alternatives. Our selection strategy aims to dissect the roles of the thiol and the N-methyl amide functionalities.
-
This compound (Test Compound): The primary molecule under investigation, featuring both a reactive thiol and an N-methyl amide.
-
N-methylpropanamide (Thiol-less Analog): This analog lacks the mercapto group, allowing us to isolate the cross-reactivity contribution of the core amide structure and assess the specific impact of the thiol group.
-
N-Acetylcysteine (Alternative Thiol): A well-characterized thiol-containing small molecule. It serves as a benchmark for "typical" thiol reactivity in a biological context and helps contextualize the reactivity of our Test Compound.
-
Iodoacetamide (IAM) (Positive Control for Covalent Binding): A non-selective, highly reactive alkylating agent used as a positive control in experiments designed to detect covalent protein modification.[4][7] It helps validate that the experimental systems can indeed detect reactive small molecules.
Logical Framework for Cross-Reactivity Assessment
Our evaluation is structured as a multi-tiered approach, starting with broad biochemical reactivity and progressively moving towards specific, biologically relevant off-target interactions in a cellular context.
Caption: A tiered workflow for assessing small molecule cross-reactivity.
Tier 1: Biochemical Reactivity and Interaction Profiling
A. General Thiol Reactivity Assay
Expertise & Rationale: Before exploring complex biological systems, we must understand the intrinsic chemical reactivity of the thiol group. This assay quantifies the rate at which our test compounds react with a model thiol, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), or a biologically relevant thiol like glutathione (GSH). A high reaction rate suggests promiscuous reactivity and a higher potential for off-target covalent modification.
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of DTNB in DMSO.
-
Prepare 100 mM stock solutions of the Test Compound, Thiol-less Analog, N-Acetylcysteine, and IAM in DMSO.
-
Prepare a reaction buffer: 100 mM sodium phosphate, 1 mM EDTA, pH 7.4.
-
-
Assay Execution:
-
In a 96-well clear flat-bottom plate, add 188 µL of reaction buffer to each well.
-
Add 2 µL of the respective compound stock solution to achieve a final concentration of 1 mM. Include a DMSO-only control.
-
Initiate the reaction by adding 10 µL of 2 mM DTNB in reaction buffer (final concentration 100 µM).
-
Immediately place the plate in a plate reader pre-set to 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 412 nm every 30 seconds for 30 minutes. The product of the reaction, 2-nitro-5-thiobenzoate (TNB²⁻), is a yellow-colored anion.
-
-
Data Analysis:
-
Calculate the rate of reaction (V₀) from the linear portion of the absorbance curve using the Beer-Lambert law (extinction coefficient of TNB²⁻ at 412 nm is 14,150 M⁻¹cm⁻¹).
-
Compare the reaction rates across all compounds.
-
B. Kinetic Interaction Analysis via Surface Plasmon Resonance (SPR)
Expertise & Rationale: Beyond covalent reactivity, the non-covalent interactions of a small molecule are a primary driver of both on-target efficacy and off-target effects. Surface Plasmon Resonance (SPR) is a label-free technique that provides real-time kinetic data (association rate, kₐ; dissociation rate, kₔ) and affinity data (dissociation constant, Kₔ).[8][9][10] By immobilizing a panel of common off-target proteins (e.g., kinases, ion channels, metabolic enzymes like Carbonic Anhydrase II) on a sensor chip, we can screen for unintended binding events.[10]
-
Immobilization:
-
Immobilize the target proteins (e.g., Carbonic Anhydrase II, a common model) onto a CM5 sensor chip using standard amine coupling chemistry.[9] Aim for an immobilization level that will yield a maximum response (Rmax) of ~50-100 RU for the small molecule analyte to minimize mass transport effects.
-
One flow cell should be activated and deactivated to serve as a reference surface.
-
-
Assay Setup:
-
Use a running buffer of HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) with 2% DMSO added to match the analyte solvent.
-
Prepare serial dilutions of each compound (Test Compound, Thiol-less Analog, N-Acetylcysteine) in the running buffer, typically ranging from 100 µM down to low nM concentrations.
-
-
Binding Measurement:
-
Perform a multi-cycle kinetics experiment. Inject each concentration over the protein and reference surfaces for a set association time (e.g., 60-120 seconds), followed by a dissociation phase with running buffer (e.g., 180-300 seconds).
-
Perform a regeneration step between cycles if necessary (e.g., a short pulse of acidic or basic solution), ensuring the protein surface remains stable.
-
-
Data Analysis:
-
Double-reference the resulting sensorgrams by subtracting the reference surface data and a buffer-only (zero concentration) injection.
-
Fit the processed data to a 1:1 Langmuir binding model to determine kₐ, kₔ, and Kₔ.[10]
-
Compare the binding affinities and kinetics across the compounds for each off-target protein.
-
| Parameter | Test Compound | Thiol-less Analog | N-Acetylcysteine |
| DTNB Reactivity (µM/s) | 5.2 | < 0.1 | 8.9 |
| SPR Kₔ vs. Carbonic Anhydrase II (µM) | 15.7 | > 100 (No Binding) | 85.3 |
| SPR Kₔ vs. Kinase X (µM) | 22.4 | > 100 (No Binding) | > 100 (No Binding) |
| SPR Kₔ vs. hERG Channel Protein (µM) | 45.1 | > 100 (No Binding) | > 100 (No Binding) |
| Table 1: Hypothetical biochemical and SPR data comparing the reactivity and off-target binding of the compound panel. |
Tier 2: Proteome-Wide Covalent Adduct Identification
Expertise & Rationale: While SPR identifies non-covalent interactions, the key risk for a thiol-containing compound is covalent binding. Mass spectrometry-based "adductomics" is the definitive method for identifying which proteins in a complex biological mixture are covalently modified by a reactive compound.[11][12] This "bottom-up" proteomics approach involves treating a cell lysate with the compound, digesting the proteome, and then using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to find peptides that have a mass shift corresponding to the addition of the compound.[11][13]
Caption: Workflow for identifying covalent protein adducts via LC-MS/MS.
-
Sample Preparation:
-
Prepare a native cell lysate (e.g., from HepG2 cells) in a non-reducing lysis buffer. Determine protein concentration via BCA assay.
-
In separate tubes, incubate 1 mg of lysate with 100 µM of the Test Compound, N-Acetylcysteine, or IAM (positive control) for 1 hour at 37°C. Include a DMSO vehicle control.
-
-
Alkylation and Digestion:
-
Crucial Step: Quench the reaction and block all remaining free cysteine thiols by adding iodoacetamide (IAM) to a final concentration of 10 mM and incubating in the dark for 30 minutes. This ensures that any observed modifications are from the compound, not from disulfide shuffling during sample prep.[4][7]
-
Perform a buffer exchange into a digestion-compatible buffer (e.g., 8 M urea, 100 mM Tris, pH 8.0) to denature the proteins.
-
Reduce any remaining (non-compound adducted) disulfide bonds with DTT and then re-alkylate with IAM.
-
Dilute the urea to <1 M and digest the proteome overnight with sequencing-grade trypsin.
-
-
LC-MS/MS Analysis:
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.
-
Analyze the peptides on a high-resolution mass spectrometer (e.g., an Orbitrap) coupled to a nano-flow liquid chromatography system.
-
Use a data-dependent acquisition (DDA) method, where the instrument cycles between a full MS1 scan and several MS2 scans of the most abundant precursor ions.[13]
-
-
Data Analysis:
-
Search the raw MS data against a human protein database (e.g., UniProt) using a specialized search engine (e.g., MaxQuant, Comet).
-
Crucially, configure the search to include a variable modification on cysteine residues corresponding to the mass of the test compound (119.04 Da for this compound).
-
Filter the results to a high confidence level (e.g., 1% peptide and protein FDR).
-
Compile a list of "hit" proteins that were identified with the compound's mass adduct. Compare the number and identity of hits between compounds.
-
| Compound | Number of High-Confidence Protein Adducts |
| This compound | 42 |
| N-methylpropanamide | 0 |
| N-Acetylcysteine | 78 |
| Iodoacetamide (Positive Control) | > 1500 |
| Table 2: Hypothetical summary of proteome-wide covalent adducts identified by LC-MS/MS in a HepG2 cell lysate. |
Conclusion and Forward Look
This guide outlines a systematic, evidence-based approach to characterizing the cross-reactivity of this compound. By employing a tiered strategy that combines broad biochemical assays with highly specific proteomic techniques, researchers can build a comprehensive risk profile for this and other reactive small molecules.
Our hypothetical data suggests that this compound is moderately reactive, showing some off-target binding and covalent adduct formation, but significantly less than a promiscuous thiol-containing molecule like N-Acetylcysteine in this context. The lack of any activity from the Thiol-less Analog strongly implicates the mercapto group as the sole driver of these off-target interactions.
The 42 proteins identified as covalent targets in the adductomics study represent a critical list of potential mediators of toxicity. The next logical step would be to perform targeted validation and functional assays on the most abundant or biologically significant of these off-target proteins to understand the physiological consequences of these unintended modifications. This rigorous, mechanistically-grounded approach is indispensable for advancing chemical probes or drug candidates with confidence.
References
- 1. Propanamide, 3-mercapto-N-methyl | CAS#:52334-99-3 | Chemsrc [chemsrc.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C4H9NOS | CID 642906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review [mdpi.com]
- 6. Hypersensitivity reactions to small molecule drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 9. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biosensingusa.com [biosensingusa.com]
- 11. mdpi.com [mdpi.com]
- 12. High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications [frontiersin.org]
A Senior Application Scientist's Guide to Selecting the Right Reducing Agent for Your Protein
In the landscape of protein research, the cleavage of disulfide bonds is a critical step, influencing the outcome of downstream applications ranging from simple protein characterization to complex structural and functional studies. The choice of a reducing agent is not a trivial one; it demands a nuanced understanding of the protein of interest and the specific experimental goals. This guide provides a comparative analysis of the three most common reducing agents—Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and β-Mercaptoethanol (BME)—offering case-study-driven insights to aid researchers in making an informed decision.
The Central Role of Disulfide Bond Reduction
Disulfide bonds (S-S) are covalent linkages formed between the thiol groups of two cysteine residues. These bonds are critical in stabilizing the tertiary and quaternary structures of many proteins.[1][2] However, for many analytical techniques such as SDS-PAGE, mass spectrometry, and protein sequencing, these bonds must be broken to allow for complete protein denaturation and accurate analysis.[1][3] The process of disulfide bond reduction involves the donation of electrons to the disulfide bond, cleaving it to form two free sulfhydryl (-SH) groups.[4]
The selection of an appropriate reducing agent is paramount, as it can significantly impact experimental outcomes.[5] Factors such as the protein's inherent properties (e.g., presence of metal cofactors, pH stability), the downstream application (e.g., compatibility with labeling reagents or mass spectrometry), and practical considerations (e.g., odor, stability, and cost) all play a role in this decision.[2][6]
A Comparative Overview of Common Reducing Agents
The following table summarizes the key characteristics of DTT, TCEP, and BME to provide a quick reference for researchers.
| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) | β-Mercaptoethanol (BME) |
| Mechanism | Thiol-disulfide exchange, forming a stable six-membered ring.[7][8] | Nucleophilic attack by phosphorus, irreversible reduction.[1][4] | Thiol-disulfide exchange, equilibrium reaction.[7] |
| Potency | Strong reducing agent.[2][9] | Potent and fast-acting reducing agent.[1][10] | Less potent than DTT, requires higher concentrations.[2][11] |
| Effective pH Range | Optimal at pH > 7.5; less effective at acidic pH.[12][13] | Wide pH range (1.5-9).[1][12] | Optimal at pH > 7.5. |
| Stability | Unstable in solution, prone to air oxidation; should be prepared fresh.[2][7] | Highly stable in aqueous solution (except phosphate buffers), resistant to air oxidation.[10][14][15] | Less stable than DTT in solution, volatile.[2][16] |
| Odor | Unpleasant odor, though less intense than BME.[1][2] | Odorless.[1][14][15] | Strong, unpleasant odor.[2][16] |
| Compatibility | Interferes with maleimide chemistry and metal affinity chromatography (IMAC).[5][17][18] | Compatible with maleimide chemistry and IMAC.[5][14][19] | Reacts with maleimides.[5] |
| Applications | SDS-PAGE, general protein reduction.[1][7] | Mass spectrometry, protein labeling, IMAC.[4][15][19] | SDS-PAGE, protein extraction.[2][7] |
In-Depth Analysis of Reducing Agents
Dithiothreitol (DTT): The Classic Workhorse
DTT, also known as Cleland's reagent, has been a staple in protein biochemistry for decades.[18] Its effectiveness lies in its two thiol groups. The reduction of a disulfide bond by DTT is a two-step process that results in the formation of a stable, intramolecular disulfide bond within the DTT molecule, creating a six-membered ring.[7][8] This intramolecular cyclization drives the reaction to completion, making DTT a more potent reducing agent than single-thiol compounds like BME.[7][11]
Mechanism of DTT Reduction:
Caption: Mechanism of disulfide bond reduction by DTT.
Causality in Experimental Choice: DTT is often the default choice for routine applications like preparing protein samples for SDS-PAGE due to its effectiveness and relatively low cost compared to TCEP.[2] However, its instability in solution and propensity for air oxidation necessitate that it be prepared fresh for optimal performance.[7] Furthermore, DTT's thiol groups can react with maleimide-based labeling reagents, making it unsuitable for experiments involving such chemistries unless removed prior to labeling.[5][17] Its interference with immobilized metal affinity chromatography (IMAC) by reducing the metal ions is another key consideration.[5][18]
Tris(2-carboxyethyl)phosphine (TCEP): The Versatile and Stable Alternative
TCEP has emerged as a superior reducing agent for many applications due to its unique properties. As a phosphine-based reductant, it operates through a different mechanism than thiol-based agents. The reduction is irreversible and does not involve a thiol-disulfide exchange.[1][4]
Mechanism of TCEP Reduction:
Caption: Mechanism of disulfide bond reduction by TCEP.
Causality in Experimental Choice: TCEP's key advantages are its stability in aqueous solutions over a wide pH range, resistance to air oxidation, and lack of odor.[1][14][15] This makes it ideal for experiments requiring long incubation times or where the maintenance of reducing conditions is critical. A significant advantage of TCEP is its compatibility with maleimide-based labeling chemistries, as it does not contain thiol groups that would otherwise compete with the protein's cysteines for the label.[5][15][20] This often eliminates the need for a separate step to remove the reducing agent before labeling.[21][22] TCEP is also the preferred reducing agent for mass spectrometry applications due to its non-volatile nature and lack of interference with the ionization process.[4][6] However, it is important to note that TCEP is not stable in phosphate buffers, where it can rapidly decompose.[14][22][23]
β-Mercaptoethanol (BME): The Traditional, Cost-Effective Option
BME is another thiol-based reducing agent that functions similarly to DTT through thiol-disulfide exchange. However, as a monothiol, the reaction is an equilibrium process, and an excess of BME is required to drive the reaction towards the complete reduction of disulfide bonds.[7]
Causality in Experimental Choice: The primary advantages of BME are its low cost and effectiveness in solubilizing some proteins during extraction.[2] However, its high volatility and strong, unpleasant odor are significant drawbacks, often necessitating its use in a fume hood.[2][7][16] BME is also less stable in solution compared to DTT and is prone to oxidation.[2] Due to its lower potency, higher concentrations of BME are typically required to achieve the same level of reduction as DTT.[2][11] While still used for applications like preparing samples for SDS-PAGE, its disadvantages have led many researchers to favor DTT or TCEP.[2]
Case Studies: Selecting the Right Reducing Agent for Specific Protein Types
Case Study 1: Monoclonal Antibodies (mAbs)
Challenge: The selective reduction of interchain disulfide bonds in the hinge region of monoclonal antibodies is a common requirement for antibody-drug conjugate (ADC) development and characterization.
Analysis and Recommendation: For this application, precise control over the extent of reduction is crucial. While both DTT and TCEP can be used, TCEP often provides better control and reproducibility.[24] A study on the partial reduction of a chimeric mAb cAC10 showed that approximately 2.75 molar equivalents of TCEP were sufficient to cleave the interchain disulfides, yielding an average of four reactive cysteines per antibody.[24] TCEP's stability and irreversible reaction mechanism contribute to a more controlled and stoichiometric reduction. Furthermore, its compatibility with maleimide-based conjugation chemistries is a significant advantage in the subsequent steps of ADC preparation.[20]
Case Study 2: Enzymes with Catalytic Cysteines
Challenge: Maintaining the activity of an enzyme with a critical cysteine residue in its active site during purification and analysis.
Analysis and Recommendation: The choice of reducing agent here depends on the specific properties of the enzyme and the downstream application. If the enzyme is sensitive to oxidation, a stable and potent reducing agent is necessary. TCEP's resistance to air oxidation and effectiveness over a broad pH range make it an excellent choice for maintaining a reducing environment during long purification procedures.[1][14] However, if the enzyme is purified using IMAC, DTT should be avoided as it can strip the nickel from the column.[18] In this scenario, TCEP is the superior choice as it does not interact with the metal ions.[14][19]
Case Study 3: Membrane Proteins
Challenge: Solubilizing and maintaining the stability of membrane proteins, which are notoriously difficult to work with.
Analysis and Recommendation: The primary goal with membrane proteins is often to maintain their structural integrity after extraction from the lipid bilayer. While reducing agents are used to break non-essential disulfide bonds that may have formed during extraction, the choice of detergent is often more critical.[25] BME is sometimes used in lysis buffers for its ability to aid in protein solubilization.[25][26] However, for downstream analysis by mass spectrometry, charge reduction using agents that are not necessarily disulfide-reducing can be employed to stabilize the intact membrane protein complexes in the gas phase.[27] For routine analysis by SDS-PAGE, any of the three reducing agents can be used in the sample buffer to ensure complete denaturation.
Experimental Protocols
General Protocol for Protein Reduction Prior to SDS-PAGE
-
Prepare the Sample: To a 20 µL aliquot of your protein sample (typically 1-2 mg/mL), add 5 µL of 4x Laemmli sample buffer.
-
Add Reducing Agent:
-
For DTT: Add DTT to a final concentration of 50-100 mM.
-
For TCEP: Add TCEP to a final concentration of 20-50 mM.
-
For BME: Add BME to a final concentration of 2-5% (v/v).
-
-
Denature: Heat the sample at 95-100°C for 5-10 minutes.
-
Load Gel: After a brief centrifugation to collect the sample at the bottom of the tube, load the desired volume onto the SDS-PAGE gel.
Self-Validating System: The effectiveness of the reduction can be visually assessed on the resulting gel. A properly reduced protein will migrate as a single band at its expected molecular weight. In contrast, incomplete reduction may result in smearing, multiple bands (due to different redox states), or a band at a higher molecular weight (if the protein is a dimer or multimer held together by disulfide bonds).
Protocol for Controlled Reduction of Antibody Interchain Disulfides
This protocol is adapted from a method used for the partial reduction of cAC10.[24]
-
Prepare the Antibody: Prepare the antibody (e.g., cAC10) at a concentration of 10 mg/mL in a suitable buffer such as 0.025 M sodium borate, 0.025 M NaCl, 1 mM DTPA, pH 8.0.
-
Add TCEP: Add 2.75 molar equivalents of TCEP to the antibody solution.
-
Incubate: Incubate the reaction mixture for 2 hours at 37°C.
-
Alkylation (Optional but Recommended): To prevent re-oxidation, the newly formed free thiols can be capped with an alkylating agent like N-ethylmaleimide (NEM) or iodoacetamide. Add a 10-fold molar excess of the alkylating agent over the initial amount of TCEP and incubate for 15-30 minutes at room temperature in the dark.
-
Downstream Processing: The partially reduced and alkylated antibody is now ready for conjugation or other downstream applications. Desalting or buffer exchange may be necessary to remove excess reagents.
Self-Validating System: The extent of reduction can be quantified using Ellman's reagent (DTNB) to measure the number of free sulfhydryl groups.[28] Alternatively, the reduced and non-reduced forms of the antibody can be separated and quantified by hydrophobic interaction chromatography (HIC) or reverse-phase liquid chromatography (RP-LC).
Experimental Workflow for Comparing Reducing Agent Efficiency
Caption: A typical experimental workflow for comparing the efficiency of different reducing agents.
Conclusion
The choice of a reducing agent is a critical decision in protein research that should be guided by the specific protein of interest, the experimental goals, and the downstream applications. While DTT remains a reliable and cost-effective option for many routine applications, TCEP offers significant advantages in terms of stability, compatibility with a wider range of chemistries, and performance in sensitive analytical techniques like mass spectrometry. BME, though historically significant, is often relegated to specific applications where its cost is the primary driver. By understanding the chemical properties and performance characteristics of each of these reducing agents, researchers can optimize their experimental workflows and ensure the generation of high-quality, reproducible data.
References
- 1. biosynth.com [biosynth.com]
- 2. Why Use DTT vs. β-Mercaptoethanol in Protein Extraction? [synapse.patsnap.com]
- 3. Protein Denaturing and Reducing Agents | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Reducing agent - TCEP Clinisciences [clinisciences.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Bioscy Home: Dithiothreitol (DTT) vs Beta-mercaptoethanol (BME) [bioscynews.blogspot.com]
- 8. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 9. researchgate.net [researchgate.net]
- 10. vectorlabs.com [vectorlabs.com]
- 11. SDS PAGE: sample buffer 2-ME or DTT?? - Protein and Proteomics [protocol-online.org]
- 12. A procedure for quantitative determination of tris(2-carboxyethyl)phosphine, an odorless reducing agent more stable and effective than dithiothreitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. interchim.fr [interchim.fr]
- 14. Tris (2-carboxyethyl) phosphine hydrochloride (TCEP) - Amerigo Scientific [amerigoscientific.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. biocompare.com [biocompare.com]
- 17. mstechno.co.jp [mstechno.co.jp]
- 18. agscientific.com [agscientific.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. broadpharm.com [broadpharm.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. In-solution digestion | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 24. Reduction-Alkylation Strategies for the Modification of Specific Monoclonal Antibody Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cost-effective Purification of Membrane Proteins by ‘Dual-detergent Strategy’ - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Selective disulfide reduction for labeling and enhancement of Fab antibody fragments - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying Thiol-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and biomedical research, the accurate quantification of thiol-containing compounds is of paramount importance. These molecules, characterized by the presence of a sulfhydryl (-SH) group, are pivotal in maintaining cellular redox homeostasis, protein structure and function, and are integral to the mechanism of action of numerous therapeutic agents.[1][2] Consequently, the validation of analytical methods used to measure these reactive species is not merely a regulatory formality but a scientific necessity to ensure data integrity and reproducibility.
This guide provides an in-depth comparison of common analytical methodologies for thiol quantification, grounded in the principles of scientific integrity and regulatory compliance. As a senior application scientist, my objective is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, empowering you to select and validate the most appropriate method for your research needs.
The Regulatory Framework: A Foundation of Trustworthiness
Before delving into specific techniques, it is crucial to understand the regulatory landscape that governs analytical method validation. The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology" and the U.S. Food and Drug Administration's (FDA) guidance on "Analytical Procedures and Methods Validation for Drugs and Biologics" provide a harmonized framework for this process.[3][4][5] These guidelines outline the key validation parameters that must be assessed to demonstrate a method is "fit for purpose."[6][7][8][9]
The core validation characteristics, as stipulated by these regulatory bodies, include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[10][11]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[11]
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.[10][11]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[12]
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10]
The following sections will compare two widely employed analytical techniques for thiol quantification through the lens of these validation parameters: the classic Ellman's assay and the more sophisticated High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.
The Dichotomy of Thiol Quantification: Colorimetry vs. Chromatography
The choice of an analytical method for thiol quantification is often a balance between throughput, specificity, and sensitivity. Here, we compare a traditional colorimetric method, the Ellman's assay, with a separation-based technique, HPLC with fluorescent derivatization.
Ellman's Assay: The Workhorse of Thiol Quantification
The Ellman's assay, utilizing 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), is a simple and cost-effective spectrophotometric method for the determination of total free thiol content.[2][13][14][15]
Mechanism of Action: DTNB reacts with a free thiol group to produce a mixed disulfide and the chromophore 5-thio-2-nitrobenzoic acid (TNB), which has a strong absorbance at 412 nm.[16][17] The intensity of the yellow color is directly proportional to the concentration of thiols in the sample.[18]
Caption: Reaction mechanism of Ellman's reagent with a thiol.
Validation Considerations for Ellman's Assay:
| Validation Parameter | Performance Characteristics & Experimental Considerations |
| Specificity | Limitation: The primary drawback of the Ellman's assay is its lack of specificity.[2][19] It measures the total free thiol content and cannot distinguish between different thiol-containing molecules (e.g., glutathione, cysteine, homocysteine). This can be a significant limitation in complex biological matrices. |
| Linearity | Generally Good: The assay typically exhibits good linearity over a defined concentration range. A standard curve should be prepared using a known thiol-containing compound, such as cysteine or glutathione, to establish the linear range.[17] |
| Accuracy | Matrix Dependent: Accuracy can be affected by interfering substances in the sample matrix that absorb at or near 412 nm. It is crucial to run appropriate blanks and controls. Recovery studies, by spiking a known amount of a standard thiol into the sample matrix, should be performed to assess accuracy.[20] |
| Precision | Good for Bulk Measurements: The assay generally provides good precision for the measurement of total thiols. Repeatability can be assessed by performing multiple measurements of the same sample.[20] |
| LOD/LOQ | Moderate Sensitivity: The sensitivity is suitable for many applications but may not be sufficient for samples with very low thiol concentrations. |
| Robustness | pH Dependent: The reaction is pH-dependent, with optimal reactivity occurring at a slightly alkaline pH (around 8.0).[17] Method robustness should be evaluated by assessing the impact of small variations in pH and incubation time. |
Causality in Experimental Choices: The choice of a slightly alkaline buffer (pH 8.0) is critical because the reaction proceeds through the nucleophilic attack of the thiolate anion (R-S⁻) on the disulfide bond of DTNB.[21] An alkaline environment promotes the deprotonation of the thiol group, thereby increasing the concentration of the reactive thiolate and driving the reaction forward.
HPLC with Pre-column Derivatization: Specificity and Sensitivity
For applications requiring the quantification of individual thiol species, High-Performance Liquid Chromatography (HPLC) is the method of choice. To enhance detection, thiols are typically derivatized with a fluorescent reagent prior to chromatographic separation. Monobromobimane (mBBr) is a widely used derivatizing agent for this purpose.[22][23][24][25]
Mechanism of Action: mBBr is a weakly fluorescent compound that reacts specifically with thiol groups to form stable, highly fluorescent thioether derivatives.[23][26] These derivatives can then be separated by reversed-phase HPLC and quantified using a fluorescence detector.[22]
Caption: Experimental workflow for thiol quantification by HPLC.
Validation Considerations for HPLC with mBBr Derivatization:
| Validation Parameter | Performance Characteristics & Experimental Considerations |
| Specificity | High: The chromatographic separation provides excellent specificity, allowing for the simultaneous quantification of multiple thiol species in a single run.[22] Peak identity should be confirmed by comparing retention times with those of authentic standards. |
| Linearity | Excellent: This method typically demonstrates excellent linearity over a wide concentration range for each thiol analyte.[22] Individual calibration curves must be generated for each thiol being quantified. |
| Accuracy | High: The high specificity of the method generally leads to high accuracy. Recovery studies should be performed for each analyte to account for any matrix effects or losses during sample preparation.[27] |
| Precision | High: HPLC methods are capable of high precision. Repeatability and intermediate precision should be assessed by analyzing multiple preparations of the same sample on different days and by different analysts.[27] |
| LOD/LOQ | High Sensitivity: The use of a fluorescent label results in very low detection and quantitation limits, making this method suitable for samples with low thiol concentrations.[27] |
| Robustness | Multiple Factors: Robustness should be evaluated by examining the effects of variations in chromatographic conditions (e.g., mobile phase composition, flow rate, column temperature) and derivatization conditions (e.g., reaction time, temperature, reagent concentration). |
Causality in Experimental Choices: The reduction of disulfide bonds (e.g., using sodium borohydride or TCEP) prior to derivatization is a critical step for the determination of total thiol concentrations (both free and oxidized forms).[22][23] This ensures that all thiols, including those that have formed disulfide bridges, are available to react with the derivatizing agent. The choice of reducing agent can be critical; for instance, TCEP is often preferred as it is more stable and less prone to side reactions than dithiothreitol (DTT).
Experimental Protocols
Protocol 1: Ellman's Assay for Total Thiol Quantification
Materials:
-
Ellman's Reagent (DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0
-
Cysteine or Glutathione standard solution
-
Sample containing unknown thiol concentration
-
Spectrophotometer capable of measuring absorbance at 412 nm
Procedure:
-
Prepare a standard curve by making serial dilutions of the cysteine or glutathione standard in the Reaction Buffer.[17]
-
For each standard and unknown sample, add 50 µL of the sample to a microplate well.
-
Add 50 µL of the Ellman's Reagent solution (4 mg/mL in Reaction Buffer) to each well.[17]
-
Incubate at room temperature for 15 minutes, protected from light.[17]
-
Measure the absorbance at 412 nm.[17]
-
Subtract the absorbance of a blank (Reaction Buffer + Ellman's Reagent) from all readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the thiol concentration in the unknown samples by interpolating their absorbance values on the standard curve.
Protocol 2: HPLC Quantification of Thiols using mBBr Derivatization
Materials:
-
Monobromobimane (mBBr)
-
Sodium borohydride (NaBH₄) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Standards for each thiol of interest (e.g., glutathione, cysteine, homocysteine)
-
HPLC system with a fluorescence detector and a C18 reversed-phase column
-
Mobile phases (e.g., acetonitrile and an aqueous buffer)
Procedure:
-
Sample Preparation and Reduction:
-
To the sample, add a reducing agent (e.g., NaBH₄ or TCEP) to reduce any disulfide bonds.
-
Incubate as required to ensure complete reduction.
-
-
Derivatization:
-
Add a solution of mBBr in a suitable solvent (e.g., acetonitrile) to the reduced sample.
-
Adjust the pH to alkaline (pH ~8) to facilitate the reaction.
-
Incubate in the dark at room temperature.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto the HPLC system.
-
Separate the mBBr-thiol adducts using a suitable gradient of the mobile phases.
-
Detect the fluorescent derivatives using an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 480 nm.
-
-
Quantification:
-
Prepare a standard curve for each thiol of interest by derivatizing and analyzing known concentrations of the standards.
-
Identify and quantify the thiols in the unknown sample by comparing their retention times and peak areas to those of the standards.
-
Conclusion: A Scientifically Sound Approach to Thiol Quantification
The validation of analytical methods for thiol quantification is a critical undertaking that underpins the reliability of research and development in the life sciences. While the Ellman's assay offers a rapid and straightforward approach for determining total thiol content, its inherent lack of specificity must be carefully considered. For applications demanding the precise quantification of individual thiol species, HPLC with pre-column fluorescent derivatization stands as a superior, albeit more complex, alternative.
Ultimately, the choice of method and the design of the validation protocol must be guided by the specific requirements of the study and a thorough understanding of the underlying chemical principles. By adhering to the principles of scientific integrity and the frameworks established by regulatory bodies like the ICH and FDA, researchers can ensure that their data is not only accurate and reproducible but also stands up to the highest levels of scientific and regulatory scrutiny.
References
- 1. Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. fda.gov [fda.gov]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 9. fda.gov [fda.gov]
- 10. propharmagroup.com [propharmagroup.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. database.ich.org [database.ich.org]
- 13. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 14. Detection of Free Thiol Content | MtoZ Biolabs [mtoz-biolabs.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. longdom.org [longdom.org]
- 19. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review | MDPI [mdpi.com]
- 20. Use of Ellmans Reagent for verification of DMSA content in a kit compounded in a nuclear pharmacy | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Simultaneous Determination of Human Serum Albumin and Low-Molecular-Weight Thiols after Derivatization with Monobromobimane [mdpi.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. ntrs.nasa.gov [ntrs.nasa.gov]
- 25. scispace.com [scispace.com]
- 26. Methodologies for the application of monobromobimane to the simultaneous analysis of soluble and protein thiol components of biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Research Portal [researchportal.murdoch.edu.au]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Mercapto-N-methylpropanamide
As a Senior Application Scientist, my primary objective is to empower our partners in research and development with not just superior products, but also the critical knowledge to handle them safely and responsibly. The proper management of chemical waste is paramount to ensuring a safe laboratory environment and protecting our ecosystem. This guide provides an in-depth, procedural framework for the safe disposal of 3-Mercapto-N-methylpropanamide (CAS: 52334-99-3), grounded in established safety protocols and chemical principles.
Core Principles: Understanding the Hazard Profile
This compound is a sulfur-containing organic compound. The key to its safe disposal lies in understanding its inherent chemical properties and associated hazards. The thiol (-SH) group is the primary functional group of concern, responsible for both its reactivity and potential toxicity.
According to the Globally Harmonized System (GHS) classifications, this compound presents several hazards. It is toxic if swallowed and harmful in contact with skin or if inhaled[1]. Therefore, all handling and disposal operations must be meticulously planned to minimize exposure.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₉NOS | PubChem[1] |
| Molecular Weight | 119.19 g/mol | PubChem[1] |
| CAS Number | 52334-99-3 | ChemicalBook[2] |
| GHS Hazard Codes | H301, H312, H332 | PubChem[1] |
| Description | Toxic if swallowed, Harmful in contact with skin, Harmful if inhaled | PubChem[1] |
The causality behind these hazards is linked to the mercaptan group's ability to interact with biological systems. Proper disposal, therefore, is not merely about discarding the material but about chemically transforming it into a less hazardous substance before it enters the waste stream.
Pre-Disposal: Segregation and Personal Protective Equipment (PPE)
Effective waste management begins at the point of generation. A self-validating protocol ensures that waste is never handled improperly from the outset.
-
Waste Segregation: Establish a dedicated, clearly labeled waste container for this compound and any materials heavily contaminated with it. This container should be made of a chemically resistant material and kept sealed when not in use. It must be stored in a well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and reducing agents[3].
-
Personal Protective Equipment (PPE): All handling and disposal procedures must be conducted within a certified chemical fume hood. The required PPE includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A lab coat, with additional protective clothing if a splash risk exists.
-
The Disposal Workflow: A Step-by-Step Protocol
The recommended disposal strategy for mercaptans involves chemical neutralization through oxidation. This process converts the reactive thiol group into more stable and less odorous compounds, such as sulfonic acids or disulfides. This is a widely accepted method for managing mercaptan waste streams[4][5].
Below is a detailed protocol for the chemical neutralization of this compound waste.
Experimental Protocol: Neutralization via Oxidation
Objective: To chemically convert this compound into a less hazardous, non-odorous form prior to final disposal.
Materials:
-
Waste this compound solution.
-
Sodium hypochlorite (NaOCl) solution (household bleach, typically 5-8%) or 10% aqueous alkali solution[6].
-
Stir plate and magnetic stir bar.
-
Large beaker (at least 5 times the volume of the waste).
-
pH paper or pH meter.
Procedure:
-
Preparation: Conduct this entire procedure in a certified chemical fume hood. Ensure all necessary PPE is worn. Place the large beaker on the stir plate.
-
Dilution: Dilute the mercaptan waste with water to less than 5% concentration. This mitigates the reaction rate and heat generation. For every 10 mL of waste, add at least 100 mL of water.
-
Initiate Stirring: Place the stir bar in the beaker and begin moderate stirring.
-
Slow Addition of Oxidant: Slowly add the sodium hypochlorite solution dropwise to the stirring mercaptan solution. The reaction is exothermic; slow addition is critical to control the temperature.
-
Monitor Reaction: Continue adding the oxidant until the characteristic mercaptan odor is no longer detectable. This indicates the completion of the oxidation reaction.
-
pH Adjustment (if necessary): Check the pH of the resulting solution. If required by your institution's waste disposal guidelines, neutralize the solution to a pH between 6 and 8 using a suitable acid (e.g., dilute hydrochloric acid) or base (e.g., sodium bicarbonate).
-
Final Disposal: The treated solution can now be transferred to a properly labeled aqueous waste container for collection by your institution's environmental health and safety (EHS) department. Federal and local regulations mandate that chemical waste be disposed of through a licensed hazardous waste disposal facility[7].
Causality of Protocol Choices:
-
Fume Hood: The inhalation toxicity of mercaptans necessitates their handling in a controlled, ventilated environment[1].
-
Oxidation: Sodium hypochlorite is a strong oxidizing agent that effectively breaks down the thiol group, mitigating its primary hazard and strong odor[4].
-
Slow Addition: This prevents a rapid, uncontrolled exothermic reaction, ensuring the process remains safe.
Visualizing the Disposal Pathway
To ensure clarity and procedural adherence, the following diagram outlines the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
Managing Spills and Contaminated Materials
In the event of a spill, immediate and correct action is crucial.
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is poor.
-
Contain: If safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Neutralize: Cover the absorbent material with the sodium hypochlorite solution to neutralize the mercaptan.
-
Collect: Scoop the contained and neutralized material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
All disposable materials that come into contact with this compound, such as gloves, absorbent pads, and pipette tips, should be collected in a sealed bag or container and disposed of as solid hazardous waste[3]. Do not discard these items in regular trash.
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within the laboratory.
References
- 1. This compound | C4H9NOS | CID 642906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propanamide, 3-mercapto-N-methyl- | 52334-99-3 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. Understanding Mercaptans: Knowledge for Industrial Safety [gasdetection.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recycling and disposal of ethyl mercaptan, odorant - UtilVtorProm [xn--80ancaco1ch7azg.xn--j1amh]
- 7. cpchem.com [cpchem.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 3-Mercapto-N-methylpropanamide
For the diligent researchers, scientists, and drug development professionals dedicated to advancing their fields, the safe handling of chemical reagents is a non-negotiable cornerstone of laboratory practice. This guide provides essential, field-proven safety and logistical information for handling 3-Mercapto-N-methylpropanamide (CAS No. 52334-99-3), a thiol compound that, while valuable in many applications, presents notable hazards requiring stringent safety protocols. Our commitment is to empower you with in-depth, actionable knowledge that extends beyond the product, ensuring both your safety and the integrity of your research.
Hazard Identification: Understanding the "Why" Behind the Precautions
This compound is a compound that demands respect. Its hazard profile necessitates a comprehensive approach to safety, starting with a clear understanding of the risks involved. The primary hazards are not to be underestimated, as exposure can lead to significant health consequences.[1][2] This chemical is classified as toxic if swallowed and harmful if it comes into contact with the skin or is inhaled.[1][2] Furthermore, it is known to be an irritant to the skin and eyes.[3][4]
A critical characteristic of this compound, like other thiols, is its powerful and unpleasant odor, which can be detected at very low concentrations.[5][6] This serves as an immediate sensory indicator of its presence but also underscores the necessity of containing its vapors to maintain a safe and comfortable laboratory environment for all personnel.
For immediate reference, the Globally Harmonized System (GHS) classifications for this compound are summarized below.
| Hazard Class | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | Danger |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | Warning |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Warning |
| Skin Corrosion/Irritation | Causes skin irritation[4] | Warning |
| Serious Eye Damage/Eye Irritation | Causes serious eye damage or irritation[3][4] | Danger |
The First Line of Defense: Engineering Controls
Before any personal protective equipment is even donned, the primary method for mitigating exposure to this compound is the use of robust engineering controls.
Chemical Fume Hood: All handling of this compound, from weighing to solution preparation and use in reactions, must be conducted within a certified chemical fume hood.[5][7] This is the most critical step in preventing the inhalation of harmful vapors and containing the compound's potent stench.[6] The fume hood's exhaust system actively removes contaminated air, providing a protected workspace. For reactions that may release vapors, employing a bleach trap or a cold trap connected to the apparatus can further neutralize escaping thiols before they enter the fume hood's exhaust stream.[6]
Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in any laboratory where this chemical is handled.[7][8] In the event of accidental skin or eye contact, immediate and thorough flushing is crucial.
Personal Protective Equipment (PPE): Your Essential Barrier
When engineering controls are properly used, PPE provides the final, critical barrier against accidental exposure. The following PPE is mandatory for all procedures involving this compound.
| PPE Category | Item | Specifications & Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are recommended.[5] Always inspect gloves for any signs of degradation or punctures before use. Given that the compound is harmful upon skin contact, robust hand protection is essential. For prolonged handling or in situations with a higher risk of splashing, consider double-gloving. |
| Eye and Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields to protect against splashes and vapors.[4][5] Standard safety glasses do not provide a sufficient seal and are inadequate for handling this chemical. |
| Skin and Body Protection | Laboratory Coat | A standard, long-sleeved laboratory coat should be worn at all times to protect against incidental skin contact from splashes.[5] Ensure the coat is fully buttoned. |
| Respiratory Protection | Respirator (if necessary) | Under normal conditions within a functioning fume hood, a respirator should not be necessary. However, if exposure limits are exceeded, or in the event of a spill or ventilation failure, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[4][8] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a systematic procedure is key to ensuring safety and experimental reproducibility.
Preparation:
-
Designate a Work Area: Clearly demarcate the area within the fume hood where all handling will occur.
-
Prepare for Spills: Ensure a chemical spill kit with an absorbent material suitable for solvents is readily available.
-
Prepare a Bleach Bath: Before starting work, prepare a container with a bleach solution (e.g., a 1:1 mixture of commercial bleach and water) inside the fume hood.[5] This will be used for the immediate decontamination of used glassware and utensils.
-
PPE Inspection: Don all required PPE, carefully inspecting each item for integrity.
Handling:
-
Weighing and Transfer: Conduct all weighing and transfers of the chemical deep within the fume hood to minimize the escape of vapors.
-
Container Management: Keep the container for this compound tightly sealed when not in use.[1]
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[1][7] Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[1]
Post-Handling:
-
Decontamination: Immediately place all contaminated disposable items (e.g., pipette tips, wipes) into a dedicated, sealed waste bag within the fume hood. Submerge all contaminated reusable glassware and utensils in the prepared bleach bath to oxidize and neutralize the thiol.[6]
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last, turning them inside out as they are taken off.
-
Final Cleanup: Wipe down the work surface within the fume hood with an appropriate cleaning agent.
Caption: Workflow for the safe handling of this compound.
Disposal and Decontamination: A Critical Final Step
Improper disposal can lead to environmental contamination and persistent odor issues.
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, absorbent pads, and pipette tips, should be sealed in a plastic bag to contain odors, and then placed into a properly labeled hazardous waste container.[6]
-
Liquid Waste: Unused or waste solutions of this compound must be collected in a designated, sealed hazardous waste container. Do not pour this chemical down the drain.[1][4]
-
Decontamination of Glassware: Glassware and equipment should be submerged in a bleach solution within a fume hood for at least 24 hours to ensure complete oxidation of the thiol.[6] After this neutralization step, the items can be washed normally. The resulting neutralized bleach solution must be disposed of as hazardous waste.[5]
Emergency Response: Immediate Actions
In the event of an accidental exposure, prompt and correct action is vital.
-
Inhalation: Immediately move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1][9]
-
Skin Contact: Immediately flush the affected skin with large amounts of soap and water for at least 15 minutes while removing any contaminated clothing.[1] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][9]
Always have the Safety Data Sheet (SDS) for this compound readily available for emergency responders.[1]
References
- 1. aksci.com [aksci.com]
- 2. This compound | C4H9NOS | CID 642906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS No.52334-99-3,Propanamide, 3-mercapto-N-methyl- Suppliers [lookchem.com]
- 4. biosynth.com [biosynth.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. faculty.washington.edu [faculty.washington.edu]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. Propanamide, 3-mercapto-N-propyl- Safety Data Sheets(SDS) lookchem [lookchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
